molecular formula C8H10BrNOS B1285122 5-bromo-N-propylthiophene-2-carboxamide CAS No. 908494-85-9

5-bromo-N-propylthiophene-2-carboxamide

Cat. No.: B1285122
CAS No.: 908494-85-9
M. Wt: 248.14 g/mol
InChI Key: YRLNOXHJFHHLRC-UHFFFAOYSA-N
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Description

5-Bromo-N-propylthiophene-2-carboxamide (CAS 908494-85-9) is a halogenated heterocyclic compound that serves as a versatile advanced molecular scaffold in medicinal chemistry and materials science research. This compound features a thiophene ring, a privileged structure in drug discovery due to its aromaticity and ability to act as a bioisostere for phenyl groups, which can enhance binding interactions and modify metabolic profiles . The molecule is strategically functionalized with a bromine atom at the 5-position and a carboxamide group at the 2-position, where the amide nitrogen is substituted with an n-propyl chain. This specific arrangement provides multiple handles for chemical modification and influences the compound's overall properties. The core research value of this compound lies in its potential as a synthetic intermediate for constructing more complex molecules. The bromine atom is a key reactive site, enabling further diversification through metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create libraries of compounds for biological screening . While direct biological data on this exact compound is limited, its close structural analogues have demonstrated significant research utility. Notably, a related sulfonamide derivative, 5-bromo-N-propylthiophene-2-sulfonamide, exhibited potent antibacterial activity against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae , showing a minimal inhibitory concentration (MIC) of 0.39 µg/mL . Furthermore, other 5-bromo-thiophene-2-carboxamide analogues, such as the N-(thiazol-2-yl) derivative, have shown promising cytotoxic effects in antiproliferative assays against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The mechanism of action for such thiophene carboxamides is under investigation but may involve interactions with critical biological targets like mitochondrial complex I or tubulin, leading to apoptosis activation, caspase-3/7 induction, and mitochondrial depolarization . Researchers can utilize this compound as a key intermediate in regioselective synthesis protocols to access highly functionalized thiophene derivatives, which are also valuable in materials science for developing organic electronic components . The product is supplied for laboratory research purposes only. It is strictly not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-propylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLNOXHJFHHLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589326
Record name 5-Bromo-N-propylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908494-85-9
Record name 5-Bromo-N-propylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 5-bromo-N-propylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-N-propylthiophene-2-carboxamide

Abstract

Thiophene carboxamides are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, this compound. This compound serves as a versatile intermediate, leveraging the reactivity of the bromine atom for further molecular elaboration through cross-coupling reactions and the inherent biological potential of the thiophene carboxamide scaffold.[2][3] We present a detailed synthetic protocol, grounded in established amide coupling chemistry, and a thorough characterization workflow using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this valuable building block in their synthetic endeavors.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The design of a synthetic route begins with a logical deconstruction of the target molecule. For this compound, the most intuitive disconnection is at the amide bond, a robust and well-understood linkage in organic synthesis. This retrosynthetic analysis logically identifies two primary precursors:

  • An activated 5-bromothiophene-2-carboxylic acid derivative.

  • n-Propylamine.

G target This compound disconnection Amide Bond Disconnection target->disconnection Retrosynthesis precursors Precursors disconnection->precursors acid 5-bromothiophene-2-carboxylic acid precursors->acid amine n-Propylamine precursors->amine

Caption: Retrosynthetic analysis of the target molecule.

This approach is advantageous as both precursors are readily accessible. 5-Bromothiophene-2-carboxylic acid can be synthesized from commercially available thiophene-2-carboxylic acid, and n-propylamine is a common bulk chemical.

Precursor Synthesis and Physicochemical Properties

Synthesis of 5-bromothiophene-2-carboxylic acid

The synthesis of this key intermediate is achieved via an electrophilic aromatic substitution reaction on the electron-rich thiophene ring of thiophene-2-carboxylic acid.[4] Although the carboxylic acid group is generally deactivating, the activating effect of the sulfur atom in the five-membered ring preferentially directs bromination to the 5-position.[4]

  • Reaction: Thiophene-2-carboxylic acid is treated with a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), in a suitable solvent like glacial acetic acid.[4]

  • Mechanism: The electrophilic bromine attacks the position of highest electron density on the thiophene ring (C5), leading to the substitution of a hydrogen atom.[4]

Physicochemical Data of Precursors

A summary of the key physical and chemical properties of the starting materials is provided for reference.

Property5-bromothiophene-2-carboxylic acidn-Propylamine
Molecular Formula C₅H₃BrO₂SC₃H₉N
Molecular Weight 207.05 g/mol [2]59.11 g/mol
Appearance White to light yellow crystalline powder[2]Colorless volatile liquid[5]
Melting Point 138-144 °C[2]-83 °C
Boiling Point 318.9 ± 27.0 °C (Predicted)[2]48 °C
CAS Number 7311-63-9[2]107-10-8

The Amide Coupling Reaction: Mechanism and Execution

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, if uncatalyzed, requires high temperatures and results in low yields. The critical step is the activation of the carboxylic acid to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

The Role of Coupling Reagents

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are widely used for this purpose.[6][7] The mechanism involves the carbodiimide activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the stable amide bond, releasing a urea byproduct.

To enhance efficiency and minimize side reactions, particularly racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[6][8] HOBt can react with the O-acylisourea intermediate to form an activated ester, which is less reactive but more selective towards the desired amidation.

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (5-bromothiophene-2-carboxylic acid) Intermediate O-acylisourea Intermediate (Highly Reactive) CarboxylicAcid->Intermediate + EDC EDC EDC->Intermediate Amide R-CONH-R' (Final Product) Intermediate->Amide + Amine Amine R'-NH₂ (n-Propylamine) Amine->Amide Byproduct EDC-Urea Byproduct Amide->Byproduct +

Caption: Amide coupling reaction workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Reagents and Materials:

  • 5-bromothiophene-2-carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • n-Propylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromothiophene-2-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM).

  • Base and Amine Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 eq) followed by the dropwise addition of n-propylamine (1.1 eq).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the residue by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.[9]

Structural Elucidation and Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods is employed for this purpose.[10]

Spectroscopic Data Summary
TechniqueExpected Observations
¹H NMR - Doublets for the two thiophene protons (H3 and H4), showing coupling to each other.- A triplet for the N-H proton of the amide.- A triplet for the terminal methyl group (-CH₃) of the propyl chain.- A multiplet (sextet) for the central methylene group (-CH₂-) of the propyl chain.- A quartet or triplet of doublets for the methylene group adjacent to the nitrogen (-NH-CH₂-).
¹³C NMR - Four distinct signals for the thiophene ring carbons (two quaternary, two tertiary).- A signal for the amide carbonyl carbon (C=O).- Three distinct signals for the propyl chain carbons.
IR Spectroscopy - A strong absorption band for the amide C=O stretching vibration (typically ~1640-1680 cm⁻¹).- A moderate absorption for the N-H stretching vibration (~3300 cm⁻¹).- Characteristic peaks for C-H stretching and bending of the thiophene ring.[11]- A peak corresponding to the C-Br stretch.
Mass Spectrometry - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity (~1:1 ratio), which is the characteristic isotopic signature of a molecule containing one bromine atom.[12][13]
Rationale for Spectroscopic Observations
  • ¹H NMR: The specific chemical shifts and coupling constants of the thiophene protons are diagnostic for 2,5-disubstitution. The propyl chain will exhibit predictable splitting patterns based on the n+1 rule.

  • IR Spectroscopy: The presence of the strong carbonyl peak and the N-H stretch are definitive indicators of the newly formed amide bond. Thiophene rings have characteristic "breathing" and C-H bending vibrations that confirm the integrity of the heterocyclic core.[14]

  • Mass Spectrometry: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 natural abundance.[13] This leads to two molecular ion peaks separated by 2 m/z units, providing conclusive evidence for the presence of a single bromine atom in the molecule.[12][15]

Safety, Handling, and Storage

5.1. Hazard Identification and Personal Protective Equipment (PPE)

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

  • Reagents: Carbodiimides like EDC can be sensitizers and irritants. n-Propylamine is a flammable, corrosive, and volatile liquid with a pungent odor.[16] It can cause severe skin and eye irritation.[16]

  • Product: While specific toxicity data for the final compound is limited, it should be handled with care as a potentially hazardous chemical.

Mandatory PPE:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

5.2. Handling and Storage

  • Handle all reagents and the final product within a certified chemical fume hood.[16]

  • n-Propylamine should be stored in a cool, well-ventilated area away from ignition sources.[16]

  • The final product, this compound, should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This guide outlines a robust and reliable methodology for the synthesis of this compound, a valuable intermediate for drug discovery and materials science. The described procedure, based on well-established EDC/HOBt amide coupling, is efficient and scalable. The comprehensive characterization plan, utilizing NMR, IR, and Mass Spectrometry, ensures the unambiguous confirmation of the product's structure and purity. By adhering to the detailed protocols and safety guidelines presented, researchers can confidently synthesize and utilize this versatile chemical building block for a wide range of applications.

References

  • An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic - Benchchem. (n.d.).
  • An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid - Benchchem. (n.d.).
  • The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.).
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).
  • 16.9: Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts.
  • MONO-N-PROPYLAMINE - Ataman Kimya. (n.d.).
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024, July 11). NIH.
  • n-PROPYLAMINE. (n.d.).
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). NIH.
  • n-Propylamine - Solubility of Things. (n.d.).
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
  • Experimental and theoretical IR spectra of thiophene... (n.d.). ResearchGate.
  • Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction. (2026, January 12). ACS Applied Polymer Materials.
  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate.
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal.
  • Propylamine - Wikipedia. (n.d.).
  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate.
  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019, November 21). YouTube.
  • Recrystallization. (2020, January 10). YouTube.
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PMC - PubMed Central.
  • Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis - Benchchem. (n.d.).

Sources

An In-depth Technical Guide to 5-bromo-N-propylthiophene-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene carboxamides are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent aromaticity and the presence of a sulfur atom in the thiophene ring, coupled with the versatile chemistry of the carboxamide group, make this scaffold a fertile ground for the development of novel therapeutic agents. The introduction of a bromine atom at the 5-position of the thiophene ring further enhances the potential for chemical diversification, offering a reactive handle for various cross-coupling reactions. This guide provides a comprehensive technical overview of a specific derivative, 5-bromo-N-propylthiophene-2-carboxamide, focusing on its chemical properties, structure, synthesis, and its potential role in drug discovery.

Chemical Properties and Structure

This compound is a substituted thiophene with the CAS number 908494-85-9[1][2]. Its structure features a thiophene ring brominated at the 5-position and a carboxamide group at the 2-position, with the amide nitrogen substituted with a propyl group.

Physicochemical Data

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its properties can be inferred from its structure and data for related compounds.

PropertyValueSource
CAS Number 908494-85-9[1][2]
Molecular Formula C₈H₁₀BrNOS[1]
Molecular Weight 248.14 g/mol [1]
Appearance Expected to be a solid at room temperatureInferred
Solubility Likely soluble in organic solvents like DCM, DMF, and alcoholsInferred
Structural Elucidation

The chemical structure of this compound is key to its reactivity and biological activity.

Caption: Chemical structure of this compound.

The key structural features include:

  • Thiophene Ring: An electron-rich aromatic heterocycle that can participate in various electrophilic and nucleophilic substitution reactions.

  • Bromine Atom: Located at the 5-position, it serves as a leaving group in cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse substituents.

  • N-propylcarboxamide Group: This functional group can form hydrogen bonds and participate in other non-covalent interactions, which is crucial for binding to biological targets. The propyl group contributes to the lipophilicity of the molecule.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in a dedicated publication. However, a robust synthetic route can be designed based on well-established amide coupling methodologies, utilizing 5-bromothiophene-2-carboxylic acid as the starting material[3][4].

Starting Material: 5-bromothiophene-2-carboxylic acid

This key precursor is commercially available and can be synthesized via two primary routes[3]:

  • Direct Bromination: Electrophilic bromination of thiophene-2-carboxylic acid.

  • Oxidation: Oxidation of 5-bromothiophene-2-carbaldehyde.

Proposed Synthetic Pathway: Amide Coupling

The most direct method for the synthesis of this compound is the coupling of 5-bromothiophene-2-carboxylic acid with n-propylamine. This can be achieved through the formation of an activated carboxylic acid derivative, such as an acyl chloride, or by using a peptide coupling reagent.

G cluster_0 Acyl Chloride Pathway cluster_1 Direct Coupling Pathway reactant1 5-bromothiophene-2-carboxylic acid reagent1 SOCl₂ or (COCl)₂ reactant1->reagent1 Activation reagent2 Peptide Coupling Reagent (e.g., HATU, HOBt/EDC) reactant1->reagent2 One-pot reaction reactant2 n-propylamine reactant2->reagent2 One-pot reaction product This compound reactant2->product intermediate 5-bromothiophene-2-carbonyl chloride reagent1->intermediate reagent2->product intermediate->reactant2 Coupling

Caption: Proposed synthetic pathways for this compound.

Experimental Protocol: Acyl Chloride Method

This protocol is a standard and effective method for amide bond formation.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a few drops of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 5-bromothiophene-2-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve n-propylamine (1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy
  • Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the 3- and 4-positions of the thiophene ring. The coupling constant (J) would be characteristic of ortho-coupling in a thiophene ring.

  • Amide Proton: A broad singlet or triplet (depending on the solvent and temperature) in the region of δ 6.0-8.5 ppm.

  • Propyl Group Protons:

    • A triplet corresponding to the methyl (CH₃) group (δ ~0.9 ppm).

    • A sextet corresponding to the central methylene (CH₂) group (δ ~1.6 ppm).

    • A quartet or triplet of triplets corresponding to the methylene group attached to the nitrogen (N-CH₂) (δ ~3.3 ppm).

¹³C NMR Spectroscopy
  • Thiophene Carbons: Four signals in the aromatic region (δ 115-150 ppm), with the carbon bearing the bromine atom appearing at a lower field. The carbon of the carboxamide group will also be in this region.

  • Carbonyl Carbon: A signal around δ 160-165 ppm.

  • Propyl Carbons: Three signals in the aliphatic region: C_propyl3 (δ ~11 ppm), C_propyl2 (δ ~22 ppm), and C_propyl1 (δ ~41 ppm).

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp peak around 3300 cm⁻¹.

  • C-H Stretches: Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=O Stretch (Amide I): A strong, sharp absorption around 1640 cm⁻¹.

  • N-H Bend (Amide II): A peak around 1540 cm⁻¹.

  • C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2). The expected exact mass would be approximately 246.97 and 248.97 Da.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dominated by the bromine atom on the thiophene ring. This makes it a valuable intermediate for introducing further complexity into the molecule.

G start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd catalyst, base stille Stille Coupling (Ar-SnR₃) start->stille Pd catalyst heck Heck Coupling (Alkene) start->heck Pd catalyst, base buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd catalyst, base prod_suzuki 5-Aryl-N-propylthiophene-2-carboxamide suzuki->prod_suzuki prod_stille 5-Aryl-N-propylthiophene-2-carboxamide stille->prod_stille prod_heck 5-Alkenyl-N-propylthiophene-2-carboxamide heck->prod_heck prod_buchwald 5-Amino-N-propylthiophene-2-carboxamide buchwald->prod_buchwald

Sources

Spectroscopic Data of 5-bromo-N-propylthiophene-2-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-bromo-N-propylthiophene-2-carboxamide, a compound of interest for researchers, scientists, and professionals in drug development and materials science. Given the utility of functionalized thiophenes in these fields, a thorough understanding of their structural and spectroscopic properties is paramount for quality control, reaction monitoring, and structure-activity relationship studies. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, supported by established spectroscopic principles and data from analogous structures. Furthermore, it details standardized experimental protocols for acquiring this data and visual workflows to aid in conceptual understanding.

Molecular Structure and Key Features

This compound possesses a thiophene ring substituted at the 2-position with an N-propyl carboxamide group and at the 5-position with a bromine atom. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is explored in detail in the subsequent sections.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of similar substituted thiophenes and established substituent effects.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons and the N-propyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0 - 8.5br s1HN-H
~7.5d1HThiophene H-3
~7.1d1HThiophene H-4
~3.3q2HN-CH₂
~1.6sextet2HCH₂-CH₂-CH₃
~0.9t3HCH₃

The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen bonding. The coupling constant (J) between the thiophene protons H-3 and H-4 is expected to be in the range of 3.5-4.5 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~162C=O
~142Thiophene C-2
~131Thiophene C-4
~129Thiophene C-3
~115Thiophene C-5 (C-Br)
~42N-CH₂
~22CH₂-CH₂-CH₃
~11CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-Br bonds, as well as vibrations associated with the thiophene ring.[3][4][5]

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~3300Medium, sharpN-H stretch (secondary amide)
~3100-3000WeakAromatic C-H stretch
~2960-2850MediumAliphatic C-H stretch
~1640StrongC=O stretch (Amide I band)
~1540MediumN-H bend (Amide II band)
~1450MediumThiophene ring C=C stretch
~1030MediumC-N stretch
~600-500MediumC-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M/M+2 isotopic cluster for the molecular ion and any bromine-containing fragments.[6][7][8]

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak is expected at m/z corresponding to the molecular weight of the compound (C₈H₁₀BrNOS), with an M+2 peak of nearly equal intensity.

  • Key Fragments:

    • Loss of the propyl group: [M - C₃H₇]⁺

    • McLafferty rearrangement: This is a common fragmentation pathway for amides and could lead to the formation of a radical cation of 5-bromothiophene-2-carboxamide and the neutral loss of propene.

    • Cleavage of the amide bond: This can result in the formation of the 5-bromothiophenoyl cation ([C₅H₂BrOS]⁺) and the propylaminyl radical, or the N-propylaminocarbonyl cation ([C₄H₈NO]⁺) and the 5-bromothienyl radical.

    • Loss of bromine: [M - Br]⁺

M [C8H10BrNOS]+• (Molecular Ion) F1 [C5H3BrNOS]+• (Loss of propene via McLafferty Rearrangement) M->F1 - C3H6 F2 [C5H2BrOS]+ (5-Bromothiophenoyl cation) M->F2 - •NHC3H7 F3 [C8H10NOS]+ (Loss of Br•) M->F3 - Br• F4 [C4H8NO]+ (N-propylaminocarbonyl cation) M->F4 - •C4H2BrS

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

Synthesis of this compound

A plausible synthetic route involves the amidation of 5-bromothiophene-2-carboxylic acid.[9][10]

  • Activation of the Carboxylic Acid: Dissolve 5-bromothiophene-2-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or a carbonyldiimidazole (CDI) at 0 °C.

  • Amide Formation: To the activated carboxylic acid, add propylamine dropwise. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the reaction mixture is filtered to remove any precipitated urea byproduct (if DCC is used). The filtrate is then washed sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz):

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition (100 MHz):

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions based on their mass-to-charge ratios and known fragmentation mechanisms.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation S1 5-bromothiophene-2-carboxylic acid + Propylamine S2 Amidation Reaction S1->S2 S3 Work-up & Purification S2->S3 A1 NMR Spectroscopy (¹H & ¹³C) S3->A1 Purified Compound A2 IR Spectroscopy S3->A2 Purified Compound A3 Mass Spectrometry S3->A3 Purified Compound D1 Structure Elucidation A1->D1 D2 Purity Assessment A1->D2 A2->D1 A2->D2 A3->D1 A3->D2

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

  • Stenutz, R. NMR chemical shift prediction of thiophenes. [Web resource]
  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules, 2021.
  • Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 2020.
  • Interpreting Infrared Spectra. Specac Ltd.
  • Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. BenchChem, 2025.
  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjug
  • A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem, 2025.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 2004.
  • CHAPTER 2 Fragmentation and Interpret
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 2023.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. YouTube, 2022.
  • MIKE spectra of molecular ion of (a)...
  • Interpreting IR Spectra. Chemistry Steps.
  • 10.7: Functional Groups and IR Tables. Chemistry LibreTexts, 2020.
  • Bromo pattern in Mass Spectrometry. YouTube, 2023.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Thiophene-2-carboxamide, N,N-diethyl-. SpectraBase.
  • Thiophene-2-carboxamide, N-ethyl-N-methyl-. SpectraBase.
  • N-Glycosyl-thiophene-2-carboxamides: Synthesis, Structure and Effects on the Growth of Diverse Cell Types.
  • Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.

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An In-depth Technical Guide to 5-Bromo-N-propylthiophene-2-carboxamide (CAS No. 908494-85-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-N-propylthiophene-2-carboxamide, a synthetic compound belonging to the versatile class of thiophene carboxamides. Drawing upon the established biological activities of this chemical family, this document outlines its potential research applications, physicochemical properties, and detailed experimental protocols for its investigation.

Introduction and Chemical Identity

This compound is a substituted thiophene derivative with the CAS number 908494-85-9.[1][2] The core structure features a thiophene ring, a five-membered aromatic ring containing a sulfur atom, which is a common scaffold in medicinal chemistry. The strategic placement of a bromine atom and an N-propyl carboxamide group allows for a range of potential biological interactions and further chemical modifications.

Synonyms: (5-bromo(2-thienyl))-N-propylcarboxamide, 2-Thiophenecarboxamide, 5-bromo-N-propyl-, 5-Bromo-thiophene-2-carboxylic acid propylamide[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experimental conditions, including solvent selection and formulation for biological assays.

PropertyValueSource
CAS Number 908494-85-9[1][2]
Molecular Formula C₈H₁₀BrNOS[2][4]
Molecular Weight 248.14 g/mol [2][4]
Canonical SMILES CCCNC(=O)C1=CC=C(S1)Br[3]
InChI Key YRLNOXHJFHHLRC-UHFFFAOYSA-N[3][5]
Topological Polar Surface Area 57.3 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]

Table 1: Physicochemical Properties of this compound

Potential Biological Activities and Research Applications

While specific biological data for this compound is not extensively published, the broader class of thiophene carboxamide derivatives has demonstrated significant potential in several therapeutic areas. This provides a strong rationale for the investigation of this particular compound.

Antimicrobial Activity

Thiophene derivatives are well-documented for their antimicrobial properties. Related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6][7] The proposed mechanism of action for some thiophene derivatives involves the disruption of the bacterial cell membrane.[7]

Potential Research Workflow for Antimicrobial Screening:

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Data Analysis Compound Compound Stock (in DMSO) SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Numerous thiophene carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8][9][10][11][12] The mechanisms of action are often multifactorial and can include the inhibition of key enzymes involved in cell proliferation and survival, as well as the induction of apoptosis.

Logical Relationship for Cytotoxicity Screening:

cytotoxicity_logic Compound 5-Bromo-N-propylthiophene- 2-carboxamide MTT_Assay MTT Assay Compound->MTT_Assay CancerCells Cancer Cell Lines (e.g., MCF-7, HeLa) CancerCells->MTT_Assay CellViability Measure Cell Viability MTT_Assay->CellViability IC50 Calculate IC50 CellViability->IC50

Caption: Logical flow for assessing the cytotoxic potential of the compound.

Modulation of SERCA2a Activity

Emerging research on structurally similar compounds suggests a potential role in modulating the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a). SERCA2a is a critical protein in cardiac muscle function, and its dysregulation is implicated in heart failure.[13] Activators of SERCA2a are being investigated as a novel therapeutic strategy for this condition.

Putative Signaling Pathway Involvement:

serca_pathway Compound 5-Bromo-N-propylthiophene- 2-carboxamide SERCA2a SERCA2a Compound->SERCA2a enhances activity Ca_Uptake Increased Sarcoplasmic Reticulum Ca2+ Uptake SERCA2a->Ca_Uptake Cardiac_Function Improved Cardiac Muscle Relaxation Ca_Uptake->Cardiac_Function

Caption: Potential mechanism of action in modulating cardiac function.

Experimental Protocols

The following are detailed, step-by-step methodologies for investigating the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against a specific bacterial strain.[1][6][7]

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Culture the test microorganism overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the adjusted inoculum and add 100 µL to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm.

Cytotoxicity Assay: MTT Method

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound from a stock solution in culture medium. After 24 hours, replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

SERCA2a Activity Assay

This protocol provides a general framework for assessing the effect of the compound on SERCA2a activity in cardiac microsomes.[13][14]

Materials:

  • This compound

  • Cardiac sarcoplasmic reticulum (SR) microsomes

  • Assay buffer (e.g., containing MOPS, KCl, MgCl₂, EGTA)

  • ATP

  • Calcium solutions of varying concentrations

  • Reagents for detecting ATP hydrolysis (e.g., malachite green for phosphate detection)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare assay buffers with varying free calcium concentrations. Prepare a stock solution of this compound in a suitable solvent.

  • Assay Reaction: In a microplate well, combine the SR microsomes, assay buffer with a specific calcium concentration, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method like the malachite green assay.

  • Data Analysis: Plot the rate of ATP hydrolysis against the calcium concentration for each compound concentration. An increase in the maximal velocity (Vmax) or a decrease in the EC₅₀ for calcium indicates SERCA2a activation.

Safety and Handling

A safety data sheet (SDS) should be consulted before handling this compound.[15] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area.

Suppliers

This compound is available from several chemical suppliers specializing in research chemicals. It is important to verify the purity and identity of the compound upon receipt.

Table 2: Known Suppliers of this compound

SupplierLocationWebsite
AK Scientific, Inc.San Francisco, CA, USA[16][17]
ChemBridge CorporationSan Diego, CA, USA[18][19]
BLD PharmShanghai, China[4][20][21]
Sinfoo BiotechNanjing, Jiangsu, China[2][22]
Aaron Chemicals LLCChina[15][23][24][25][26]
Amadis ChemicalHangzhou, Zhejiang, China[5]
AceschemUSA[27]
Matrix ScientificUSA[28]

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. Based on the well-established biological activities of the thiophene carboxamide class of compounds, it is a valuable tool for researchers exploring novel antimicrobial, anticancer, and cardiovascular therapies. The experimental protocols provided in this guide offer a solid foundation for initiating such investigations.

References

  • Louch, W. E., et al. (2016). Novel approach for quantification of endoplasmic reticulum Ca2+ transport. American Journal of Physiology-Cell Physiology, 311(4), C569-C581. [Link]

  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 969824. [Link]

  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. [Link]

  • Al-Suwaidan, I. A., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. [Link]

  • ChemBuyersGuide.com, Inc. ChemBridge Corporation (Page 11). [Link]

  • Al-Suwaidan, I. A., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. [Link]

  • Hafez, H. N., et al. (2016). Synthesis and cytotoxicity of novel thiophene, pyran and pyridine derivatives. SciSpace. [Link]

  • Al-Suwaidan, I. A., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]

  • Sahoo, S. K., et al. (2022). Highly Selective SERCA2a Activators: Preclinical Development of a Congeneric Group of First-in-Class Drug Leads against Heart Failure. Journal of Medicinal Chemistry, 65(11), 7746-7767. [Link]

  • National Center for Biotechnology Information. Aaron Chemicals LLC - PubChem Data Source. [Link]

  • Chem-Space. Aaron Chemicals LLC. [Link]

  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. [Link]

  • Volza. Aaron Chemicals Llc, China. [Link]

  • Mueller, B., et al. (2014). Development of a Sensitive Assay for SERCA Activity Using FRET Detection of ADP. SLAS discovery, 19(5), 737-746. [Link]

  • ResearchGate. Calcium-dependent ATPase activity of Cer-SERCA2a and 2-color SERCA... [Link]

  • Molecules. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • J&H Chemical. CHEMBRDG-BB 9071929, CasNo.908494-85-9. [Link]

  • PubChem. 5-bromo-N-butyl-N-phenylthiophene-2-carboxamide. [Link]

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potential biological activity of 5-bromo-N-propylthiophene-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-N-Propylthiophene-2-Carboxamide Derivatives

Authored by: A Senior Application Scientist

Abstract

The thiophene carboxamide scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological properties. This guide provides a comprehensive technical overview of this compound and its derivatives, a class of compounds showing significant promise in therapeutic development. We will delve into the synthetic rationale, explore the diverse biological activities with a focus on anticancer and antimicrobial applications, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this versatile class of molecules.

Introduction: The Thiophene Carboxamide Scaffold - A Privileged Structure in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent pharmacophore in a vast number of medicinal compounds.[1] Its unique electronic and geometric properties, arising from the substitution of a carbon atom with sulfur, enhance its reactivity and biological potential.[1] The aromaticity and planarity of the thiophene ring facilitate binding to biological receptors, while its structure allows for extensive functionalization to improve selectivity and potency.[1]

When combined with a carboxamide group (-CO-NH-), a critical linkage in biological systems, the resulting thiophene carboxamide scaffold emerges as a highly versatile platform for drug design.[2] The carboxamide bond provides structural rigidity and the capacity for hydrogen bonding, crucial for molecular recognition at the active sites of enzymes and receptors. This guide focuses specifically on this compound and its analogs, exploring how modifications to this core structure influence their biological activity. The presence of a bromine atom at the 5-position is a key feature, often enhancing potency and providing a handle for further synthetic modifications through cross-coupling reactions.[2][3][4]

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives typically commences from commercially available 5-bromothiophene-2-carboxylic acid. The general synthetic scheme involves the activation of the carboxylic acid followed by amidation with the desired amine.

General Synthesis Workflow

The following diagram illustrates a common synthetic route for preparing 5-bromo-N-substituted-thiophene-2-carboxamides.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 5-bromothiophene-2-carboxylic_acid 5-Bromothiophene- 2-carboxylic Acid Activation Carboxylic Acid Activation (e.g., DCC, EDC) 5-bromothiophene-2-carboxylic_acid->Activation Coupling Agent Amine R-NH2 (e.g., n-propylamine) Amidation Amide Bond Formation Amine->Amidation Nucleophilic Attack Activation->Amidation Final_Compound 5-Bromo-N-R- thiophene-2-carboxamide Amidation->Final_Compound Purification

Caption: General workflow for the synthesis of 5-bromo-N-substituted-thiophene-2-carboxamides.

Detailed Experimental Protocol: Synthesis of 5-Bromo-N-(thiazol-2-yl)thiophene-2-carboxamide

This protocol is adapted from a published procedure for a related derivative and can be modified for N-propyl substitution by replacing 2-aminothiazole with n-propylamine.[1]

Materials:

  • 5-bromothiophene-2-carboxylic acid

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • n-Propylamine

  • Anhydrous Dichloromethane (DCM)

  • Argon atmosphere

  • Distilled water

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM under an argon atmosphere.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) in one portion and stir for 30 minutes at room temperature.

  • Cool the reaction mixture to 0°C and add a solution of dicyclohexylcarbodiimide (DCC) (1.4 eq) in anhydrous DCM portion-wise.

  • Add n-propylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Quench the reaction with distilled water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Ethyl Acetate:Hexane).[1]

Anticancer Activity of Thiophene Carboxamide Derivatives

A significant body of research has highlighted the potent antiproliferative effects of thiophene carboxamide derivatives against a range of human cancer cell lines.[1][5][6][7][8]

Cytotoxic Effects and Structure-Activity Relationships (SAR)

Studies have demonstrated that 5-bromo-thiophene-2-carboxamide derivatives exhibit significant cytotoxic effects against melanoma (A375), colon (HT-29), and breast (MCF-7) cancer cell lines.[1][7] The structure-activity relationship (SAR) is crucial, with the nature of the substituent on the amide nitrogen playing a key role in the observed activity. For instance, certain aromatic and heterocyclic substituents have been shown to enhance cytotoxicity.[1] Furthermore, the alkyl chain length in the tail part of related thiophene carboxamide analogs significantly affects their growth inhibitory activity.[9]

Compound IDCancer Cell LineIC50 (µM)Reference
MB-D2 A375 (Melanoma)< 50[1][7]
MB-D2 HT-29 (Colon)< 75[7]
MB-D2 MCF-7 (Breast)< 50[7]
Compound 2b Hep3B (Hepatocellular Carcinoma)5.46[5][6]
Compound 2e Hep3B (Hepatocellular Carcinoma)12.58[5][6]

Table 1: In vitro anticancer activity of selected thiophene carboxamide derivatives.

Mechanisms of Anticancer Action

The anticancer activity of these derivatives appears to be multifactorial, involving the induction of apoptosis and inhibition of key signaling pathways.

3.2.1. Induction of Apoptosis: Several studies have shown that potent thiophene carboxamide derivatives induce apoptosis in cancer cells.[1] This is often characterized by:

  • Caspase Activation: A significant increase in the activity of executioner caspases, such as caspase-3/7, is observed following treatment.[1]

  • Mitochondrial Depolarization: The compounds can induce a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]

  • Modulation of ROS Production: Some derivatives have been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells.[1]

3.2.2. Inhibition of VEGFR-2: Thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10] Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis. The proposed mechanism involves the compound binding to the active site of VEGFR-2, inhibiting its phosphorylation and downstream signaling.[10]

Anticancer_Mechanism cluster_compound Thiophene Carboxamide Derivative cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Compound 5-Bromo-N-propyl- thiophene-2-carboxamide Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Depolarization VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest Caspase37 Caspase-3/7 Mitochondria->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis ERK_MEK ERK/MEK Pathway VEGFR2->ERK_MEK Blocks Phosphorylation Anti_Angiogenesis Anti-Angiogenesis VEGFR2->Anti_Angiogenesis ERK_MEK->Anti_Angiogenesis

Caption: Proposed mechanisms of anticancer activity for thiophene carboxamide derivatives.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, HT-29, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized thiophene carboxamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Potential

Thiophene derivatives, including carboxamides, are known to possess a broad spectrum of antimicrobial activities.[3][11][12][13] The this compound scaffold and its analogs are promising candidates for the development of new antibacterial agents.

Antibacterial Activity

Structurally similar compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, have demonstrated efficacy against clinically isolated, multidrug-resistant bacteria like New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae.[11] Other thiophene-2-carboxamide derivatives have shown promising activity against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli.[2] The antibacterial effect is often influenced by the substituents on the thiophene ring and the carboxamide nitrogen, which can modulate the compound's lipophilicity and interaction with bacterial targets.[3]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds with significant potential for development as both anticancer and antimicrobial agents. The synthetic accessibility of these molecules allows for extensive structural modifications to optimize their biological activity, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Expansion of the Derivative Library: Synthesis and screening of a wider range of N-substituted derivatives to further elucidate SAR.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy and Toxicity: Evaluation of the lead compounds in animal models of cancer and infectious diseases to assess their therapeutic potential and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing anticancer and antimicrobial drugs.

The versatility and potent biological activity of the thiophene carboxamide core ensure that it will remain an area of intense research and a valuable source of new therapeutic agents.

References

  • Ispas, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Bar, S., & Martin, M.I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021, M1296. [Link]

  • Li, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 150, 107358. [Link]

  • Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]

  • Ali, S., et al. (2023). Synthesis, Biological Evaluation, and Docking Study of a New Series of Thiophene Derivatives Based on 3-Oxobutanamidothiophene as an Anticancer Agent. ResearchGate. [Link]

  • Request PDF. (n.d.). Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. ResearchGate. [Link]

  • Monge, A., et al. (1997). Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. Il Farmaco, 52(2), 89-92. [Link]

  • An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. [Link]

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8981. [Link]

  • Ali, S., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances, 11(52), 32839-32853. [Link]

  • Abdel-Aziz, M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Molecules, 23(9), 2269. [Link]

  • Bibi, S., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus, 16(7), e64303. [Link]

  • ResearchGate. (2021). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • National Institutes of Health. (n.d.). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. PMC. [Link]

  • Ispas, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. [Link]

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

  • Ali, S., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]

  • Clinical Cancer Investigation Journal. (2024). Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. [Link]

  • Wang, X., et al. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 28(10), 4154. [Link]

  • ResearchGate. (2023). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2969. [Link]

  • Encyclopedia.pub. (2024). Biological Activities of Thiophenes. [Link]

Sources

An In-Depth Technical Guide to the Theoretical and Computational Studies of 5-bromo-N-propylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 5-bromo-N-propylthiophene-2-carboxamide, a molecule of significant interest within the domain of medicinal chemistry. Thiophene-based scaffolds are prevalent in numerous pharmacologically active agents, and the strategic incorporation of a bromine atom and an N-propyl carboxamide moiety suggests a rich potential for diverse biological activities. This document delineates a feasible synthetic pathway, outlines detailed protocols for spectroscopic and structural characterization, and delves into a robust theoretical and computational framework for predicting its physicochemical properties and potential biological interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of novel thiophene derivatives.

Introduction: The Thiophene Scaffold in Drug Discovery

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, lauded for their versatile pharmacological profiles.[1][2] The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, serves as a bioisostere for the phenyl group in many drug molecules, often leading to improved potency and modified pharmacokinetic properties. The introduction of a bromine atom at the 5-position and an N-propyl carboxamide at the 2-position of the thiophene ring creates a molecule with a unique electronic and steric profile, making this compound a compelling candidate for investigation. Halogenation, particularly bromination, is a well-established strategy in drug design to enhance binding affinity and modulate metabolic stability.[1] The N-propyl carboxamide group can participate in hydrogen bonding and hydrophobic interactions, crucial for molecular recognition at biological targets.

This guide will systematically explore the synthesis, characterization, and in-silico analysis of this compound, providing a roadmap for its potential development as a therapeutic agent.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available thiophene-2-carboxylic acid. The synthetic workflow is depicted below.

Synthesis_Workflow Thiophene_Acid Thiophene-2-carboxylic acid Bromo_Acid 5-bromo-thiophene-2-carboxylic acid Thiophene_Acid->Bromo_Acid Bromination (Br2, Acetic Acid) Target_Molecule This compound Bromo_Acid->Target_Molecule Amidation (Propylamine, Coupling Agent) Computational_Workflow Start 3D Structure of This compound DFT DFT Calculations (e.g., B3LYP/6-311++G(d,p)) Start->DFT Docking Molecular Docking Start->Docking Properties Electronic Properties (HOMO, LUMO, MEP) DFT->Properties Analysis Binding Affinity & Interaction Analysis Docking->Analysis Targets Potential Biological Targets (e.g., Kinases, Bacterial Enzymes) Targets->Docking

Sources

solubility and stability of 5-bromo-N-propylthiophene-2-carboxamide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 5-bromo-N-propylthiophene-2-carboxamide

Foreword

In the landscape of modern drug discovery and materials science, thiophene derivatives hold a place of significant interest due to their versatile pharmacological and electronic properties.[1][2] The compound this compound, a member of this important class, presents a scaffold ripe for further functionalization. However, progression from a promising lead compound to a viable candidate in either pharmaceutical or material applications is contingent upon a thorough understanding of its fundamental physicochemical properties. Specifically, its solubility and stability profiles are paramount, as they dictate formulation strategies, bioavailability, storage conditions, and shelf-life.[3][4]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each step. We move beyond a simple recitation of methods to provide a self-validating system of inquiry, grounded in established principles and authoritative standards. The insights and methodologies presented herein are intended to serve as a robust blueprint for the rigorous evaluation of this compound and other novel thiophene carboxamides.

Part 1: Solubility Profiling

The Principle of Solubility: A Mechanistic Viewpoint

Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogeneous system, is governed by the principle of "like dissolves like." This is a function of intermolecular forces. For this compound, the key structural features influencing solubility are:

  • The Thiophene Ring: Aromatic and relatively nonpolar, contributing to solubility in organic solvents.

  • The Carboxamide Linkage (-CONH-): Capable of hydrogen bonding (both as a donor and acceptor), which can enhance solubility in polar protic solvents.

  • The N-propyl Group: An aliphatic, nonpolar chain that increases lipophilicity.

  • The Bromo Substituent: Adds to the molecular weight and introduces some polarity, but also contributes to hydrophobicity.

A comprehensive solubility screen is therefore not merely a data-gathering exercise; it is an investigation into the interplay of these forces. We select a diverse panel of solvents to probe these different interactions, ranging from nonpolar aprotic to polar protic systems, including pharmaceutically relevant buffers.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method (ICH Q6A) remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The objective is to create a saturated solution and measure the concentration of the dissolved compound.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of 2 mL glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached with a saturated solution.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The choice of 37 °C is particularly relevant for simulating physiological conditions in early-stage drug development.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection & Dilution: Carefully withdraw a small aliquot of the clear supernatant. It is critical to avoid aspirating any solid particles. Immediately perform a precise, large-volume dilution (e.g., 1:100 or 1:1000) with a suitable mobile phase to prevent precipitation.

  • Quantification: Analyze the diluted samples using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5]

Analytical Methodology: RP-HPLC for Quantification

A robust RP-HPLC method is crucial for accurate solubility measurement.

  • Column: C18, 4.6 x 150 mm, 5 µm (A nonpolar stationary phase is ideal for retaining this type of molecule).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid) is a common starting point.

  • Detection: UV spectrophotometer set to a wavelength of maximum absorbance (λ-max) for the compound.

  • Calibration: A calibration curve must be generated using at least five concentrations of a pure standard of this compound. The peak area of the analyte is plotted against its known concentration to establish a linear relationship, which is then used to determine the concentration of the unknown samples.[5]

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add Excess Compound to Vials B Add Precise Volume of Solvents A->B Dispense C Agitate at Constant Temp (24-48h) B->C Seal & Shake D Centrifuge to Pellet Solid C->D Settle E Collect & Dilute Supernatant D->E Aspirate F Quantify via Calibrated HPLC E->F Inject

Caption: Experimental workflow for solubility determination.

Illustrative Solubility Data

The following table presents plausible, representative solubility data for this compound. This data is for illustrative purposes to guide researcher expectations.

Solvent/MediumTypeExpected Solubility (µg/mL) at 25°CRationale / Insight
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer< 10Poor aqueous solubility is expected due to the hydrophobic thiophene ring, bromo-substituent, and propyl chain.
0.1 M HCl (pH 1.0)Aqueous Buffer< 10The molecule lacks a basic center for protonation, so a significant pH-dependent solubility increase is unlikely.
EthanolPolar Protic500 - 2000The amide can H-bond with ethanol, but the hydrophobic regions limit high solubility.
AcetonitrilePolar Aprotic2000 - 5000Good solubility is anticipated due to dipole-dipole interactions without competing H-bonds from the solvent.
Dichloromethane (DCM)Nonpolar> 10,000High solubility is likely due to favorable van der Waals interactions with the nonpolar regions of the molecule.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50,000DMSO is a powerful, universal organic solvent capable of disrupting crystal lattice forces effectively.

Part 2: Stability Assessment (Forced Degradation)

The Imperative of Stability Testing

Forced degradation, or stress testing, is a systematic process to deliberately degrade a compound under conditions more severe than accelerated stability testing.[3][6] The goals are multifold:

  • Identify Degradation Pathways: To understand the chemical liabilities of the molecule.[7]

  • Elucidate Degradant Structures: To identify potential impurities that may arise during manufacturing or storage.

  • Develop Stability-Indicating Methods: To prove that the chosen analytical method (e.g., HPLC) can separate the intact drug from its degradation products.[4][8]

For a thiophene-containing molecule, we must be particularly vigilant for oxidative degradation pathways. The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides and subsequent ring-opening.[1][9]

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard set of stress conditions as recommended by ICH guidelines (Q1A).[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60-80 °C for a set time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a set time. Basic conditions often degrade carboxamides more readily than acidic ones.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light for a set time.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a defined period (e.g., 24 hours). Also, heat the stock solution at 60-80 °C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Quenching & Analysis: At each time point, withdraw an aliquot. For acid/base samples, neutralize the solution. Dilute all samples to the target analytical concentration with the mobile phase.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.

Potential Degradation Pathways

Based on the known chemistry of thiophenes and carboxamides, two primary degradation pathways are plausible under forced conditions.

Degradation_Pathways cluster_path1 Oxidative Pathway cluster_path2 Hydrolytic Pathway (Base-catalyzed) Parent This compound Thiophene Ring + Amide Linkage Ox1 Thiophene-S-oxide Potentially unstable intermediate Parent->Ox1 H₂O₂ Hyd1 5-bromothiophene-2-carboxylic acid Parent->Hyd1 NaOH, H₂O Hyd2 Propylamine Parent->Hyd2 NaOH, H₂O Ox2 Ring-Opened Products e.g., Sulfenic acids Ox1->Ox2 Rearrangement

Caption: Plausible degradation pathways for the molecule.

Illustrative Stability Data

This table presents a hypothetical summary of a forced degradation study. The data is for illustrative purposes.

Stress ConditionTime/Duration% DegradationNo. of DegradantsObservations / Insights
0.1 M HCl, 80 °C24 h< 2%0The molecule shows high stability to acid hydrolysis, which is typical for amides.
0.1 M NaOH, 40 °C6 h~15%2Susceptible to base-catalyzed hydrolysis of the amide bond, as expected.
3% H₂O₂, RT24 h~18%>3Significant degradation indicates sensitivity to oxidation, likely targeting the thiophene sulfur atom.[9]
Dry Heat, 105 °C (Solid)24 h< 1%0The solid form appears thermally stable.
Photolytic (ICH Q1B)Standard~5%1Minor sensitivity to light, suggesting that light-protective packaging may be required for the final product.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of this compound. The illustrative data suggests that the compound is a lipophilic molecule with low aqueous solubility and is primarily susceptible to degradation via base-catalyzed hydrolysis and oxidation. These foundational insights are critical for guiding formulation development, defining analytical control strategies, and establishing appropriate storage and handling conditions. By following the detailed protocols and understanding the underlying chemical principles, researchers can generate the high-quality, reliable data necessary to advance promising compounds through the development pipeline.

References

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.ScienceDirect.
  • Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates.Oxford Academic.
  • Bioactivation Potential of Thiophene-Containing Drugs.ACS Publications.
  • Technical Support Center: Stability of Thiophene-Containing Compounds.Benchchem.
  • Degradation of substituted thiophenes by bacteria isolated from activated sludge.PubMed.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.Bioprocess International.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.MDPI.
  • Forced Degradation Studies.MedCrave online.
  • Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures.Benchchem.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.SciRes Literature.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.ResearchGate.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.ACD/Labs.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.MDPI.

Sources

Methodological & Application

Application Note: Scalable and Efficient Synthesis of 5-bromo-N-propylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols for the synthesis of 5-bromo-N-propylthiophene-2-carboxamide, a valuable building block in medicinal chemistry and materials science. The synthesis originates from the commercially available 5-bromothiophene-2-carboxylic acid. We present two robust and widely applicable methods: the conversion of the carboxylic acid to an acyl chloride using thionyl chloride followed by amination, and a direct amide coupling approach utilizing N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). This document offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, safety protocols, and characterization data to ensure reproducible and high-yield synthesis for researchers in drug development and chemical synthesis.

Introduction

The thiophene moiety is a privileged scaffold found in numerous pharmaceuticals and functional materials. Specifically, functionalized thiophene carboxamides serve as key intermediates for constructing complex molecular architectures with significant biological activity. This compound is a versatile precursor, featuring a reactive bromine atom suitable for cross-coupling reactions (e.g., Suzuki, Heck) and an amide linkage that is a cornerstone of many bioactive molecules.[1][2]

The formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental and frequently performed reactions in organic synthesis.[3][4] However, this transformation requires the activation of the carboxylic acid to overcome the unfavorable equilibrium with the corresponding ammonium carboxylate salt.[5] This guide details two effective strategies for this activation and subsequent amidation.

  • Method A employs thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride intermediate, which readily reacts with propylamine.[6][7] This is a cost-effective and high-yielding method suitable for scale-up.

  • Method B utilizes a modern peptide coupling reagent system, EDC/HOBt, which offers milder reaction conditions and avoids the use of hazardous reagents like thionyl chloride, making it ideal for sensitive substrates.[8][9]

Overall Synthetic Workflow

The synthesis of this compound from 5-bromothiophene-2-carboxylic acid is a two-stage process involving activation and subsequent nucleophilic acyl substitution. The general workflow is applicable to both methods described herein.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Final Product & Analysis start_acid 5-Bromothiophene- 2-carboxylic Acid activation Activation of Carboxylic Acid (Method A or B) start_acid->activation start_amine n-Propylamine coupling Amide Bond Formation (Nucleophilic Acyl Substitution) start_amine->coupling activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification product 5-Bromo-N-propylthiophene- 2-carboxamide purification->product analysis Characterization (NMR, MS, IR) product->analysis G cluster_mech_A Mechanism A: Thionyl Chloride Route RCOOH Carboxylic Acid Intermediate1 Reactive Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ RCOCl Acyl Chloride Intermediate1->RCOCl - SO₂ - HCl Intermediate2 Tetrahedral Intermediate RCOCl->Intermediate2 + R'-NH₂ Byproducts SO₂ + HCl Amine R'-NH₂ Product Amide Intermediate2->Product - HCl G cluster_mech_B Mechanism B: EDC/HOBt Coupling RCOOH Carboxylic Acid Intermediate1 O-Acylisourea RCOOH->Intermediate1 + EDC EDC EDC ActiveEster Active HOBt Ester Intermediate1->ActiveEster + HOBt Urea EDC-Urea Byproduct HOBt HOBt Product Amide ActiveEster->Product + R'-NH₂ Amine R'-NH₂

Sources

Application Note and Protocol: Synthesis of N-propyl-5-bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene Amides in Modern Chemistry

Thiophene-containing compounds are a cornerstone of medicinal chemistry and materials science.[1][2] The inherent aromaticity and unique electronic properties of the thiophene ring, coupled with its ability to engage in various biological interactions, make it a privileged scaffold in drug design. The specific molecule, N-propyl-5-bromothiophene-2-carboxamide, serves as a valuable intermediate. The amide linkage provides structural rigidity and hydrogen bonding capabilities, while the bromo-substituent offers a reactive handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs and for the development of novel organic materials.

This application note provides a comprehensive guide for the amidation of 5-bromothiophene-2-carboxylic acid with n-propylamine, a crucial transformation for accessing this important class of molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and address critical safety considerations.

Reaction Mechanism: Carbodiimide-Mediated Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water.[4] To achieve this transformation under milder and more controlled conditions, coupling agents are employed. Among the most common and effective are carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl).[5][6]

The mechanism of EDC-mediated amidation involves the following key steps:

  • Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid (5-bromothiophene-2-carboxylic acid) to form a highly reactive O-acylisourea intermediate.[5][7] This intermediate is essentially an activated ester with a good leaving group.

  • Nucleophilic Attack by the Amine: The primary amine (n-propylamine) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.[6][7]

  • Formation of the Amide Bond and Urea Byproduct: This attack leads to the formation of a tetrahedral intermediate which subsequently collapses to form the desired amide (N-propyl-5-bromothiophene-2-carboxamide) and a soluble urea byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea.[6][7]

To improve the efficiency of the reaction and suppress side reactions, such as the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[8] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step activation process generally leads to higher yields and purer products.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of N-propyl-5-bromothiophene-2-carboxamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare and weigh reagents: - 5-bromothiophene-2-carboxylic acid - n-propylamine - EDC-HCl - HOBt - Anhydrous Solvent (e.g., DCM) dissolve Dissolve carboxylic acid and HOBt in anhydrous solvent under inert atmosphere. prep_reagents->dissolve cool Cool the solution to 0 °C. dissolve->cool add_edc Add EDC-HCl portion-wise. cool->add_edc add_amine Add n-propylamine dropwise. add_edc->add_amine stir Allow to warm to room temperature and stir overnight. add_amine->stir quench Quench the reaction. stir->quench extract Extract with organic solvent. quench->extract wash Wash organic layer with acidic, basic, and brine solutions. extract->wash dry Dry the organic layer (e.g., over Na2SO4). wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product (e.g., column chromatography). concentrate->purify characterize Characterize the final product: - NMR Spectroscopy - Mass Spectrometry - Melting Point purify->characterize

Caption: Experimental workflow for the amidation reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of N-propyl-5-bromothiophene-2-carboxamide on a 1 mmol scale.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mg/mmol)Molar Equivalents
5-Bromothiophene-2-carboxylic acid7311-63-9207.05207 mg (1 mmol)1.0
n-Propylamine107-10-859.1171 mg (1.2 mmol)1.2
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC-HCl)25952-53-8191.70230 mg (1.2 mmol)1.2
1-Hydroxybenzotriazole (HOBt) hydrate123333-53-9153.14 (for monohydrate)169 mg (1.1 mmol)1.1
Dichloromethane (DCM), anhydrous75-09-2-10 mL-
1 M Hydrochloric acid (HCl)7647-01-0-As needed-
Saturated sodium bicarbonate (NaHCO₃) solution144-55-8-As needed-
Brine (saturated NaCl solution)7647-14-5-As needed-
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6-As needed-

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromothiophene-2-carboxylic acid (207 mg, 1 mmol) and HOBt hydrate (169 mg, 1.1 mmol).

  • Add 10 mL of anhydrous dichloromethane (DCM) to the flask.

  • Flush the flask with an inert gas (nitrogen or argon) and stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Once cooled, add EDC-HCl (230 mg, 1.2 mmol) to the reaction mixture in one portion. Stir for 15 minutes at 0 °C.

  • Slowly add n-propylamine (71 mg, 0.10 mL, 1.2 mmol) dropwise to the reaction mixture using a syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with 20 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-propyl-5-bromothiophene-2-carboxamide.

Safety Precautions

It is imperative to conduct this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 5-Bromothiophene-2-carboxylic acid: Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[10][11] Avoid inhalation of dust and contact with skin and eyes.

  • n-Propylamine: Highly flammable liquid and vapor.[12][13] Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[12][13] Causes severe skin burns and eye damage.[12][14] Handle with extreme care in a fume hood, away from ignition sources.

  • EDC-HCl: Causes skin irritation and serious eye damage.[15][16] May cause respiratory irritation.[15][17]

  • HOBt (hydrate): Anhydrous HOBt is explosive.[18][19] The hydrated form is more stable but can be explosive when dry or heated under confinement.[20][21] Avoid heating and handle with care.

  • Dichloromethane (DCM): Suspected of causing cancer. Handle in a well-ventilated area.

Chemical Reaction Diagram

reaction cluster_reactants cluster_reagents cluster_products r1 5-bromothiophene- 2-carboxylic acid plus1 + r2 n-propylamine reagent1 EDC-HCl, HOBt reagent2 DCM, 0 °C to rt arrow p1 N-propyl-5-bromothiophene- 2-carboxamide plus2 + p2 N-ethyl-N'-(3-dimethylaminopropyl)urea

Caption: Amidation of 5-bromothiophene-2-carboxylic acid.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Available at: [Link]

  • Wikipedia. (2023). Carbodiimide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propylamine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid. Retrieved from [Link]

  • Penthala, N. R., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Available at: [Link]

  • Loba Chemie. (n.d.). n-PROPYLAMINE FOR SYNTHESIS. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 1-HYDROXYBENZOTRIAZOLE ANHYDROUS LR (HOBT). Retrieved from [Link]

  • Wikipedia. (2023). Hydroxybenzotriazole. Retrieved from [Link]

  • ICSC. (n.d.). n-PROPYLAMINE. Retrieved from [Link]

  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1-7. Available at: [Link]

  • Globe Chemie. (n.d.). Material Safety Data Sheet for 1-Hydroxybenzotriazole Monohydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet EDC-HCl. Retrieved from [Link]

  • Globe Chemie. (n.d.). Material Safety Data Sheet for 1-Hydroxybenzotriazole Monohydrate. Retrieved from [Link]

  • Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 1-13. Available at: [Link]

  • ResearchGate. (2021). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • Iris Biotech GmbH. (2020). Safety Data Sheet. Retrieved from [Link]

  • Sartorius. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemchart. (n.d.). 5-Bromothiophene-2-carboxylic acid (7311-63-9). Retrieved from [Link]

  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

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Application Notes and Protocols: Evaluating 5-bromo-N-propylthiophene-2-carboxamide in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Thiophene Carboxamides

The thiophene ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological properties and presence in numerous approved drugs.[1][2] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic and geometric properties, makes it an attractive core for designing novel therapeutic agents.[1] Within the field of virology, derivatives of thiophene have demonstrated significant potential. For instance, certain thiophene-based molecules have been identified as potent inhibitors of viruses such as Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV).[3] More recently, a thiophene scaffold was central to the discovery of small molecule inhibitors of Ebola virus entry.[4][5]

This document provides a comprehensive set of application notes and detailed protocols for the initial in vitro evaluation of 5-bromo-N-propylthiophene-2-carboxamide , a novel compound, as a potential antiviral agent. The workflow described herein is designed to be a self-validating system, guiding researchers from foundational compound characterization through cytotoxicity and efficacy testing to establish a preliminary therapeutic window.

Part 1: Foundational Workflow for Antiviral Compound Screening

The journey from identifying a hit compound to a viable preclinical candidate is a multi-stage process.[6] The initial in vitro screening phase is critical for making go/no-go decisions and is the focus of these protocols. The primary goal is to determine if a compound can inhibit viral replication at concentrations that are not harmful to the host cells. This relationship is quantified by the Selectivity Index (SI), a key metric in early-stage drug discovery.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Further Development Hit Hit Compound (this compound) Cyto Cytotoxicity Assay (Determine CC50) Hit->Cyto Primary Primary Efficacy Screen (Plaque Reduction Assay) (Determine EC50) Hit->Primary SI Calculate Selectivity Index (SI) SI = CC50 / EC50 Cyto->SI Confirmatory Confirmatory Assay (Virus Yield Reduction) Primary->Confirmatory Primary->SI MoA Mechanism of Action Studies SI->MoA LeadOpt Lead Optimization MoA->LeadOpt InVivo In Vivo Animal Models LeadOpt->InVivo

Figure 1: High-level workflow for the preclinical evaluation of a novel antiviral candidate.

Part 2: Foundational Characterization & Preparation

Scientific integrity begins with well-characterized and properly handled reagents. The following steps are foundational to the entire experimental workflow.

Compound Handling and Solubilization
  • Rationale: Accurate and reproducible results depend on the precise concentration of the test compound. Most small organic molecules are not soluble in aqueous media, necessitating the use of a solvent like dimethyl sulfoxide (DMSO).

  • Protocol:

    • Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% cell culture-grade DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

    • For experiments, create working dilutions from the stock solution using the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤0.5%).

Host Cell Line & Virus Selection
  • Rationale: The choice of cell line and virus is interdependent. The cell line must be susceptible to infection by the target virus and exhibit clear, measurable signs of infection, such as cytopathic effect (CPE) or plaque formation.

  • Example System:

    • Virus: Herpes Simplex Virus 1 (HSV-1)

    • Cell Line: Vero cells (African green monkey kidney epithelial cells)

  • Protocol: Cell Maintenance

    • Culture Vero cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency to maintain exponential growth and viability.

Part 3: In Vitro Cytotoxicity Assessment

Core Directive: Before assessing antiviral activity, you must determine the compound's toxicity profile in the host cell line. This step is non-negotiable, as a compound that simply kills the host cells can be mistaken for an antiviral agent.[7][8] The goal is to determine the 50% cytotoxic concentration (CC₅₀), the concentration at which the compound reduces cell viability by 50%.

Protocol: MTS-Based Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density that will result in ~90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C.

  • Compound Addition: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells.

  • Controls:

    • Cell Control (100% Viability): Cells treated with medium containing the same final concentration of DMSO as the test wells.

    • Blank Control: Wells containing medium only (no cells).

  • Incubation: Incubate the plate for a duration that matches the planned antiviral assay (e.g., 48-72 hours).

  • MTS Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. Incubate for 1-4 hours at 37°C, or until the cell control wells show a distinct color change.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the cell control: % Viability = (Absorbance_Test / Absorbance_Control) x 100.

    • Use non-linear regression analysis (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the CC₅₀ value.

Concentration (µM)% Viability (Mean)
2005.2%
10015.8%
5048.9%
2585.1%
12.596.3%
6.2598.7%
0 (Vehicle)100%
Table 1: Example cytotoxicity data for a hypothetical compound. The CC₅₀ is approximately 50 µM.

Part 4: Primary Antiviral Efficacy Screening

The plaque reduction assay is considered a "gold standard" for quantifying viral infectivity and evaluating antiviral compounds.[10][11] It measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral replication.[12] The output is the 50% effective concentration (EC₅₀).

Protocol: Plaque Reduction Assay
  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer within 24 hours.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Infection: Aspirate the culture medium from the cell monolayers. Add 200 µL of the diluted virus to each well and incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.

  • Compound Treatment: During the incubation, prepare various concentrations of this compound in an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose). The concentrations should be well below the calculated CC₅₀.

  • Overlay Application: After the 1-hour adsorption period, aspirate the virus inoculum and gently add 2 mL of the compound-containing overlay medium to each well.

  • Controls:

    • Virus Control: Infected cells treated with overlay medium containing only the vehicle (DMSO).

    • Cell Control: Uninfected cells with vehicle-containing overlay medium.

  • Incubation: Incubate the plates at 37°C for 48-72 hours, or until plaques are visible in the virus control wells.

  • Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for 20 minutes.

    • Stain the cell monolayer with 0.1% crystal violet solution for 15 minutes.

    • Gently rinse with water and allow the plates to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition relative to the virus control: % Inhibition = 100 - [(Plaque_Count_Test / Plaque_Count_Control) x 100].

    • Use non-linear regression to calculate the EC₅₀ value.

Part 5: Confirmatory Efficacy Assessment

Core Directive: To validate the findings from the primary screen, a secondary assay with a different endpoint should be employed. The Virus Yield Reduction Assay is a powerful method that directly quantifies the production of new, infectious progeny virions in the presence of the compound.[13][14][15]

Protocol: Virus Yield Reduction Assay
  • Cell Seeding & Infection: Seed cells in a 24-well plate. The next day, infect the confluent monolayers with the target virus at a specific Multiplicity of Infection (MOI), for example, MOI = 0.1.

  • Compound Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh culture medium containing serial dilutions of the test compound (and a vehicle control).

  • Incubation: Incubate the plate for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting Progeny Virus: After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release all intracellular virions. Collect the supernatant from each well.

  • Titration of Viral Yield: Perform a 10-fold serial dilution of the harvested supernatant from each well. Use these dilutions to infect fresh monolayers of Vero cells in a 96-well plate. This is a standard TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay to determine the viral titer (in PFU/mL) for each sample.[13][16]

  • Data Analysis:

    • Calculate the viral titer for each compound concentration.

    • Compare the titer from the compound-treated wells to the titer from the vehicle control well to determine the log reduction in viral yield.

    • The concentration of the compound that reduces the viral yield by 90% (or 1 log₁₀) is often reported as the EC₉₀.

G cluster_cyto Cytotoxicity Assay (CC50) cluster_plaque Plaque Reduction Assay (EC50) start Prepare Compound Dilutions & Cell Monolayers c1 Add compound to uninfected cells start->c1 p1 Infect cells with virus (1h) start->p1 c2 Incubate (48h) c1->c2 c3 Add MTS reagent c2->c3 c4 Read Absorbance Calculate % Viability c3->c4 c5 Determine CC50 c4->c5 si Calculate Selectivity Index SI = CC50 / EC50 c5->si p2 Add compound in semi-solid overlay p1->p2 p3 Incubate (48h) p2->p3 p4 Fix & Stain Plaques p3->p4 p5 Count Plaques Calculate % Inhibition p4->p5 p6 Determine EC50 p5->p6 p6->si next Proceed to Mechanism of Action Studies si->next

Figure 2: Detailed experimental workflow for the initial in vitro characterization.

Part 6: Synthesis of Results and Future Directions

The Selectivity Index (SI): A Critical Benchmark

The ultimate goal of the initial screening process is to calculate the Selectivity Index (SI).

SI = CC₅₀ / EC₅₀

This value represents the therapeutic window of the compound in vitro. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that cause harm to host cells.[4] Generally, an SI of >10 is considered a good starting point for further investigation, while an SI of >100 is very promising.

ParameterValue (Hypothetical)Description
CC₅₀ 50 µMConcentration that reduces cell viability by 50%.
EC₅₀ 2.5 µMConcentration that inhibits viral plaques by 50%.
SI 20 (50 µM / 2.5 µM). A promising result.
Table 2: Synthesis of results and calculation of the Selectivity Index.
Future Directions

If this compound demonstrates a favorable SI, the following steps are logical progressions in the drug discovery pipeline:[17][18]

  • Mechanism-of-Action Studies: Investigate how the compound works. Time-of-addition assays can help determine which stage of the viral lifecycle (e.g., entry, replication, egress) is being inhibited.[8]

  • Broad-Spectrum Activity: Screen the compound against a panel of other related and unrelated viruses to determine its spectrum of activity.

  • Resistance Studies: Determine the genetic barrier to resistance by passaging the virus in the presence of the compound to see if resistant mutants emerge.

  • Lead Optimization: A medicinal chemist can synthesize analogues of the compound to improve potency (lower EC₅₀), reduce toxicity (higher CC₅₀), and enhance pharmacokinetic properties.[17]

References

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Tidwell, J. H., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry Letters, 11(10), 1281-1284. Available at: [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Viapath. (2019). Antiviral drug discovery - Part 2: From candidates to investigational drugs. Retrieved from [Link]

  • Emery Pharma. (2025). Important Considerations in Antiviral Testing. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Fiveable. (n.d.). 15.3 Drug development process for antivirals. Retrieved from [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

  • May, J. C., et al. (2015). Cell-based Assays to Identify Inhibitors of Viral Disease. Methods in molecular biology, 1273, 255–266. Available at: [Link]

  • Pindela, F., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 67(1), 329-351. Available at: [Link]

  • Sidwell, R. W., & Smee, D. F. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101-106. Available at: [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Patsnap. (2025). How can we improve our antiviral drug development pipeline?. Retrieved from [Link]

  • Figueiredo, L. T., et al. (2012). Development of a novel plaque reduction neutralisation test for hantavirus infection. Memorias do Instituto Oswaldo Cruz, 107(1), 90-95. Available at: [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of Thiophene Carboxamides in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Thiophene Carboxamides in Oncology

The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need for novel therapeutic agents that can overcome the limitations of traditional chemotherapy, such as systemic toxicity and acquired resistance.[1] In this context, heterocyclic compounds have emerged as a fertile ground for the discovery of new anticancer drugs.[1] Among these, derivatives of thiophene, an aromatic five-membered heterocycle containing a sulfur atom, have garnered substantial interest.[1] The thiophene ring's unique electronic and structural properties enhance its ability to bind to biological targets, and its scaffold is amenable to chemical modifications that can fine-tune pharmacological activity and selectivity.[1]

Thiophene carboxamide derivatives, in particular, have demonstrated significant promise as anticancer agents.[1][2] Various members of this chemical class have been reported to exhibit potent cytotoxic effects against a range of cancer cell lines, including those of the breast, liver, colon, and leukemia.[1][3] The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes such as cell proliferation, apoptosis, and angiogenesis.[1][2] For instance, certain thiophene carboxamides have been shown to act as inhibitors of key signaling molecules like vascular endothelial growth factor receptor-2 (VEGFR-2) and protein tyrosine phosphatase 1B (PTP1B), both of which play crucial roles in tumor growth and progression.[1][3]

This document provides a comprehensive guide for the investigation of thiophene carboxamide derivatives, using "5-bromo-N-propylthiophene-2-carboxamide" as a representative compound, in the context of anticancer research. It outlines detailed protocols for the in vitro evaluation of its cytotoxic and apoptotic effects, and provides a framework for elucidating its potential mechanism of action.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the existing literature for structurally related thiophene carboxamides, a plausible mechanism of action for a novel derivative like this compound could involve the induction of apoptosis through the intrinsic mitochondrial pathway. This is a common mechanism for many anticancer agents.[1] A key event in this pathway is the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a thiophene carboxamide derivative.

G cluster_0 Drug Action cluster_1 Mitochondrial Pathway cluster_2 Apoptotic Cascade Thiophene_Carboxamide 5-Bromo-N-propyl- thiophene-2-carboxamide Bcl2 Bcl-2 (Anti-apoptotic) Thiophene_Carboxamide->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Thiophene_Carboxamide->Bax Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Bax Inhibits Bax->Mitochondrion Disrupts membrane potential Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3_7 Caspase-3/7 Caspase_9->Caspase_3_7 Activates Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Hypothetical signaling pathway for a thiophene carboxamide inducing apoptosis.

Experimental Protocols for In Vitro Anticancer Evaluation

The following protocols provide a step-by-step guide for the initial in vitro screening of a thiophene carboxamide derivative for its anticancer properties. It is crucial to adapt and optimize these protocols based on the specific cell lines and experimental conditions used.[4][5]

Experimental Workflow

The overall workflow for the in vitro evaluation is depicted below.

G Start Start Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Compound_Prep Compound Preparation Start->Compound_Prep Cell_Viability Cell Viability Assay (MTT/XTT) Cell_Culture->Cell_Viability Compound_Prep->Cell_Viability Apoptosis_Assay Apoptosis Assay (Caspase Activity) Cell_Viability->Apoptosis_Assay Mechanism_Study Mechanism of Action (Western Blot) Apoptosis_Assay->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis End End Data_Analysis->End

Sources

Application Notes & Protocols: A Comprehensive Guide to the Antibacterial Screening of 5-bromo-N-propylthiophene-2-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and continuous pipeline of novel antibacterial agents. Thiophene-based heterocyclic compounds have emerged as a promising class of pharmacophores due to their diverse biological activities, including antimicrobial effects. The thiophene-2-carboxamide scaffold, in particular, offers a versatile backbone for chemical modification, allowing for the fine-tuning of pharmacokinetic properties and biological potency.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic antibacterial screening of 5-bromo-N-propylthiophene-2-carboxamide and its synthesized analogs. Our approach integrates computational pre-screening with established in vitro methodologies to create a robust, efficient, and self-validating workflow. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only execute protocols but also to interpret results with confidence and insight.

Foundational Steps: Synthesis and In Silico Prioritization

A successful screening campaign begins before the first assay is run. Strategic decisions made during analog synthesis and computational analysis can significantly conserve resources and focus experimental efforts on the most promising candidates.

Rationale for Analog Synthesis

The parent compound, this compound, serves as a template. The bromine atom at the C5 position is an ideal handle for introducing structural diversity via cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling. This allows for the systematic introduction of various aryl and heteroaryl groups, enabling a thorough exploration of the structure-activity relationship (SAR). Modifications to the N-propyl group can also be explored to modulate lipophilicity and hydrogen bonding capacity.

In Silico Screening: Predicting a Compound's Potential

Before committing to costly and time-consuming synthesis, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual analogs. This pre-screening step is crucial for identifying candidates with favorable drug-like properties and flagging those likely to fail later in development due to poor pharmacokinetics or toxicity.

Protocol 2.2.1: Predictive ADMET & Toxicity Modeling

  • Structure Preparation: Generate 2D structures of the parent compound and a library of virtual analogs. Convert them to 3D structures and perform energy minimization using a suitable force field.

  • Descriptor Calculation: Utilize computational software (e.g., SwissADME, admetSAR) to calculate key molecular descriptors. These include predictions for:

    • Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability.

    • Distribution: Plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Toxicity: Ames mutagenicity, hepatotoxicity.

  • Analysis & Prioritization: Filter the virtual library based on established drug-likeness rules (e.g., Lipinski's Rule of Five) and predicted ADMET profiles. Prioritize analogs with high predicted GI absorption, low BBB permeability (for targeting peripheral infections), and a clean toxicity profile for synthesis and in vitro testing.

In Vitro Screening Workflow: From Primary Hits to Potency

The following multi-phase workflow is designed to efficiently identify active compounds and characterize their antibacterial efficacy.

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Primary Screening cluster_2 Phase 3: Quantitative Evaluation cluster_3 Phase 4: Data Analysis InSilico In Silico Design & ADMET Prioritization of Analogs Synthesis Synthesis of Prioritized Analogs InSilico->Synthesis Select Candidates PrimaryScreen Primary Antibacterial Screen (e.g., Agar Well Diffusion) Synthesis->PrimaryScreen Test Synthesized Library ActiveInactive Identify Active vs. Inactive Compounds PrimaryScreen->ActiveInactive MIC Determine MIC (Broth Microdilution) ActiveInactive->MIC Advance Active 'Hits' MBC Determine MBC (Subculturing from MIC) MIC->MBC For non-turbid wells Cytotoxicity Cytotoxicity Assay (MTT) on Mammalian Cells Analysis Calculate MBC/MIC Ratio & Selectivity Index (SI) MBC->Analysis Cytotoxicity->Analysis Lead Lead Candidate Selection Analysis->Lead

Caption: High-level workflow for antibacterial drug discovery.

Phase 1: Primary Screening (Agar Well Diffusion)

The objective of primary screening is to rapidly and cost-effectively identify which of the synthesized analogs possess any level of antibacterial activity. The agar well diffusion method is superior to disk diffusion for novel compounds, as it is not dependent on the compound's ability to impregnate a paper disk.

Protocol 3.1.1: Agar Well Diffusion Assay

  • Bacterial Strains: A panel should include representative Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria. Including a drug-resistant strain (e.g., MRSA) is highly recommended.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Plate Preparation: Using a sterile cotton swab, uniformly streak the standardized inoculum across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to create uniform wells in the agar.

  • Compound Application: Prepare stock solutions of each test compound (e.g., 1 mg/mL in DMSO). Add a fixed volume (e.g., 50 µL) of each compound solution into a designated well.

  • Controls:

    • Positive Control: Add a known antibiotic (e.g., Ciprofloxacin, 5 µg/mL) to one well.

    • Negative Control: Add the solvent (e.g., DMSO) to another well to ensure it has no inhibitory effect.

  • Incubation: Allow the plates to sit at room temperature for 1 hour to permit diffusion, then incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters. A larger zone indicates greater inhibitory activity. Compounds showing significant zones of inhibition compared to the negative control are considered "hits" and advance to quantitative testing.

Phase 2: Quantitative Potency Determination (MIC)

The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for antibacterial potency. It is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[1] We will use the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI).

Protocol 3.2.1: Broth Microdilution for MIC Determination

  • Materials: Sterile 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), test compounds, and prepared bacterial inoculum.

  • Compound Dilution Series:

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to create a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • Designate wells for a positive control (a standard antibiotic), a growth control (broth + inoculum, no compound), and a sterility control (broth only).

  • Inoculum Preparation: Prepare a standardized 0.5 McFarland suspension as in Protocol 3.1.1. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.

  • Inoculation: Add the final diluted bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Determining MIC via Broth Microdilution.

Phase 3: Bactericidal vs. Bacteriostatic Determination (MBC)

The MIC value does not distinguish between compounds that kill bacteria (bactericidal) and those that merely inhibit replication (bacteriostatic). The Minimum Bactericidal Concentration (MBC) test resolves this by determining the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum.

Protocol 3.3.1: MBC Determination

  • Prerequisite: This protocol is a direct continuation of the MIC assay (Protocol 3.2.1).

  • Subculturing: From each well that showed no visible growth in the MIC plate (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL).

  • Plating: Spot the aliquot onto a fresh MHA plate that contains no compound.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Interpretation: After incubation, observe the spots for bacterial colonies. The MBC is the lowest concentration from the MIC plate that results in no colony growth on the MHA subculture plate, corresponding to a ≥99.9% reduction in CFU/mL.

Safety Profile: Assessing Host Cell Cytotoxicity

An effective antibacterial agent must be selective, targeting the pathogen with minimal harm to host cells. A cytotoxicity assay is therefore a mandatory step to evaluate the compound's therapeutic window. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol 4.0.1: MTT Cytotoxicity Assay

  • Cell Line: Use a relevant mammalian cell line, such as Vero (kidney epithelial cells, ATCC CCL-81) or HepG2 (human liver cells, ATCC HB-8065).

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a "cells only" control (no compound) and a "lysis" control (e.g., Triton X-100) to represent 100% and 0% viability, respectively.

  • Incubation: Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution on a microplate reader at ~570 nm.

  • Calculation: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC₅₀ (50% cytotoxic concentration) can then be determined from the dose-response curve.

Data Interpretation & Candidate Selection

Effective data presentation and analysis are key to making informed decisions.

Data Summary

Summarize all quantitative data in a clear, structured table.

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioCC₅₀ (Vero, µg/mL)Selectivity Index (SI)
Parent S. aureus16644>128>8
Analog-01 S. aureus482>128>32
Analog-02 S. aureus8>128>16648
Cipro. S. aureus0.512>100>200
Key Metrics for Interpretation
  • MBC/MIC Ratio: This ratio helps classify the compound's activity. A ratio of ≤ 4 is generally considered indicative of bactericidal (killing) activity, while a ratio > 4 suggests bacteriostatic (inhibitory) activity.

  • Selectivity Index (SI): This is a critical measure of a compound's therapeutic window. It is calculated as SI = CC₅₀ / MIC . A higher SI value is desirable, as it indicates that the compound is much more toxic to the bacteria than to mammalian cells. An SI ≥ 10 is often considered a benchmark for a promising hit compound.

Postulated Mechanism of Action

While detailed mechanism-of-action studies are beyond the scope of initial screening, it is valuable to form a hypothesis based on the compound class. Thiophene-based compounds have been shown to target various essential bacterial processes. One potential target for thiophene-carboxamides is the FtsZ protein, a tubulin homologue critical for bacterial cell division. Inhibition of FtsZ polymerization leads to cell filamentation and eventual death.

G cluster_0 Bacterial Cell Division FtsZ_M FtsZ Monomers FtsZ_P FtsZ Protofilaments FtsZ_M->FtsZ_P Polymerization Z_Ring Z-Ring Formation at Mid-Cell FtsZ_P->Z_Ring Filamentation Cell Filamentation (Elongation without Division) Septum Septum Formation & Cell Division Z_Ring->Septum Compound Thiophene-Carboxamide Analog Compound->FtsZ_P Inhibits Polymerization

Caption: Hypothetical inhibition of the FtsZ protein.

References

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Gajdács, M. (2019). The Concept of an Ideal Antibiotic: Implications for Drug Design. Molecules, 24(5), 892.
  • Microbe Investigations AG. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. [Link]

  • Taylor, P. C., et al. (2021). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. International Journal of Molecular Sciences, 22(21), 11598. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

Sources

functionalization of the thiophene ring in 5-bromo-N-propylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 5-bromo-N-propylthiophene-2-carboxamide

Introduction: Strategic Value of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to act as a bioisostere for the benzene ring. The molecule of interest, this compound, represents a versatile building block engineered for selective modification. The strategic placement of its functional groups dictates its reactivity:

  • The Thiophene Core: An electron-rich aromatic system, inherently reactive towards electrophilic substitution, primarily at the α-positions (C2 and C5).[1]

  • C2-N-propylcarboxamide Group: This electron-withdrawing amide group modulates the ring's electronics. It deactivates the ring towards classical electrophilic substitution but can serve as a directing group in metallation reactions. Its presence is crucial for biological activity in many derivatives.

  • C5-Bromo Group: The bromine atom is the primary focal point for functionalization. It is an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, providing a reliable and versatile handle for introducing molecular complexity.[2]

This guide provides a detailed exploration of the chemical pathways available for the selective functionalization of this scaffold, focusing on robust and reproducible protocols. We will delve into the causality behind experimental choices, offering insights honed from practical application to empower researchers to rationally design and execute their synthetic strategies.

Part 1: Palladium-Catalyzed Cross-Coupling at the C5 Position

The most direct and widely employed strategy for elaborating the this compound core is through palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high functional group tolerance.

The general mechanism for these transformations follows a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + R¹-X (Aryl Halide) Transmetal Transmetalation Intermediate (Pd-II) OxAdd->Transmetal + R²-M (Coupling Partner) ReductElim Reductive Elimination Precursor (Pd-II) Transmetal->ReductElim - M-X ReductElim->Pd0 Reductive Elimination (Forms R¹-R² bond)

Figure 1: Generalized Catalytic Cycle. A simplified representation of the Pd(0)/Pd(II) cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for creating biaryl structures due to the stability, commercial availability, and low toxicity of the requisite organoboron reagents.[3][4][5]

Expertise & Rationale: The key to a successful Suzuki coupling lies in the careful selection of the base and solvent system. The base, typically a carbonate or phosphate, plays a crucial role in the transmetalation step by activating the boronic acid.[6] A mixed solvent system, such as dioxane/water or toluene/water, is often necessary to solubilize both the organic substrate and the inorganic base. While the amide N-H in our substrate is acidic, weaker bases like K₂CO₃ or K₃PO₄ are generally compatible and do not cause significant deprotonation or side reactions.

Protocol: Synthesis of 5-Aryl-N-propylthiophene-2-carboxamide

  • Reagents & Glassware:

    • Oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

    • This compound (1.0 equiv).

    • Arylboronic acid (1.2-1.5 equiv).

    • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv).

    • Base, e.g., Potassium Carbonate (K₂CO₃) (3.0 equiv).

    • Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v).

  • Procedure:

    • To the Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O901685-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O901688-97
3-Pyridylboronic acidPd(dppf)Cl₂ (4%)K₃PO₄Toluene/H₂O1002075-85
4-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃DME/H₂O852470-80

Yields are estimates and highly dependent on substrate purity and reaction scale.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille reaction utilizes organostannane reagents and is renowned for its exceptional tolerance of a wide array of functional groups, including amides and esters.[7][8][9] This makes it a robust alternative to the Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to access.

Expertise & Rationale: The primary drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts during purification.[8][10] The choice of ligand is critical; for less reactive aryl bromides, more electron-rich and bulky phosphine ligands can accelerate the reaction. The addition of a chloride source, like LiCl, can also be beneficial by facilitating the transmetalation step.

Protocol: Synthesis of 5-Vinyl-N-propylthiophene-2-carboxamide

  • Reagents & Glassware:

    • As described for the Suzuki protocol.

    • This compound (1.0 equiv).

    • Organostannane, e.g., Tributyl(vinyl)tin (1.2 equiv).

    • Palladium catalyst, e.g., Pd(PPh₃)₄ (0.03 equiv).

    • Anhydrous solvent, e.g., Toluene or DMF.

    • (Optional) Lithium Chloride (LiCl) (2.0 equiv).

  • Procedure:

    • Add this compound and LiCl (if used) to a Schlenk flask.

    • Evacuate and backfill with inert gas three times.

    • Add degassed, anhydrous toluene via syringe.

    • Add the organostannane reagent via syringe.

    • Finally, add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

    • Heat the mixture to 100-110 °C for 12-18 hours.

    • After cooling, dilute the reaction with diethyl ether.

    • To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). A precipitate of tributyltin fluoride will form and can be removed by filtration through Celite.

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[11] This reaction is fundamental for building rigid, linear structures found in functional materials and complex drug molecules.

Expertise & Rationale: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[12] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[13] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base and often as the solvent. It is critical to perform this reaction under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[14]

Protocol: Synthesis of 5-(Phenylethynyl)-N-propylthiophene-2-carboxamide

  • Reagents & Glassware:

    • Schlenk flask with stir bar.

    • This compound (1.0 equiv).

    • Terminal alkyne, e.g., Phenylacetylene (1.3 equiv).

    • Palladium catalyst, e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv).

    • Copper(I) Iodide (CuI) (0.04 equiv).

    • Amine base/solvent, e.g., Triethylamine (TEA).

  • Procedure:

    • To the Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with inert gas three times.

    • Add degassed TEA via syringe, followed by the phenylacetylene.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-12 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and general method for the synthesis of aryl amines from aryl halides.[15][16] It has largely replaced harsher classical methods and offers broad substrate scope.

Expertise & Rationale: This reaction is highly sensitive to the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are essential for promoting the reductive elimination step that forms the C-N bond.[17] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine coupling partner.[17][18] The reaction must be performed under strictly anhydrous and anaerobic conditions, as the palladium catalysts and strong bases are sensitive to air and moisture.

Protocol: Synthesis of 5-(Anilino)-N-propylthiophene-2-carboxamide

  • Reagents & Glassware:

    • Oven-dried Schlenk tube with stir bar.

    • This compound (1.0 equiv).

    • Amine, e.g., Aniline (1.2 equiv).

    • Palladium precatalyst, e.g., Pd₂(dba)₃ (0.02 equiv).

    • Ligand, e.g., Xantphos (0.08 equiv).

    • Base, e.g., Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

    • Anhydrous solvent, e.g., Toluene or Dioxane.

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add the base, palladium precatalyst, and ligand to the Schlenk tube.

    • Add the this compound.

    • Add the anhydrous solvent, followed by the amine.

    • Seal the Schlenk tube and heat the mixture to 90-110 °C for 12-24 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (Substrate, Catalyst, Base, Solvent) Setup->Reagents Reaction 3. Reaction (Heating & Stirring) Reagents->Reaction Monitoring 4. Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Aqueous Work-up (Extraction & Washing) Monitoring->Workup Complete Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Characterization (NMR, MS) Purification->Analysis

Figure 2: General Experimental Workflow. A standard workflow for palladium-catalyzed cross-coupling reactions from setup to final product analysis.

Part 2: Advanced Strategies and Future Directions

While cross-coupling at the C5-bromo position is the most common functionalization pathway, other positions on the thiophene ring can be targeted through more advanced methods.

  • Directed Ortho-Metalation (DoM): The N-propylcarboxamide group at C2 is a potential directing group for lithiation. In principle, using two equivalents of a strong base like n-butyllithium could first deprotonate the amide N-H and then regioselectively deprotonate the C3 position. Quenching this dilithiated species with an electrophile (e.g., an aldehyde, or a halogen source like C₂Cl₆) could install a new functional group at C3. This approach requires careful optimization to avoid side reactions. A protocol for a similar transformation has been reported, demonstrating the feasibility of successive lithiations on the thiophene core.[19][20]

  • Direct C-H Arylation: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds to improve atom economy.[21][22] While the C5-Br bond is more reactive under standard cross-coupling conditions, specialized palladium catalyst systems have been developed for the direct arylation of thiophenes.[23][24][25] For the this compound substrate, a C-H arylation protocol would likely target the most acidic remaining proton at the C4 position, offering a complementary strategy to C5 functionalization.

Conclusion

This compound is a highly valuable and adaptable chemical intermediate. Its functionalization is dominated by a suite of reliable and well-understood palladium-catalyzed cross-coupling reactions at the C5 position, including the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. The choice of method depends on the desired bond construction (C-C or C-N) and the nature of the coupling partner. By understanding the rationale behind the selection of catalysts, ligands, bases, and reaction conditions, researchers can effectively leverage this scaffold to build diverse and complex molecules for applications in drug discovery and materials science.

References

  • Title: Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC Source: National Center for Biotechnology Information URL
  • Title: Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation Source: Google Grounding API URL
  • Title: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH Source: National Center for Biotechnology Information URL
  • Title: Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid - Benchchem Source: BenchChem URL
  • Title: Mechanistic pathways for halogen dance reactions in bromo-thiophenes - Indian Academy of Sciences Source: Indian Academy of Sciences URL
  • Title: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - ResearchGate Source: ResearchGate URL
  • Title: Brominated Thiophene Derivatives: Key Building Blocks for Organic Electronics Source: Google Grounding API URL
  • Title: The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI Source: MDPI URL
  • Title: Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)
  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL
  • Title: Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst Source: Google Grounding API URL
  • Title: Direct Arylation of Thiophenes in Continuous Flow - IRIS Unimore Source: IRIS Unimore URL
  • Title: THIOPHENE AND ITS DERIVATIVES - download Source: Google Grounding API URL
  • Title: Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)
  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL
  • Title: Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide Source: Google Grounding API URL
  • Title: Stille Coupling | OpenOChem Learn Source: OpenOChem Learn URL
  • Title: Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Synthesis and Reactions of Halo- substituted Alkylthiophenes.
  • Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL
  • Title: Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC Source: J&K Scientific URL
  • Title: Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH Source: National Center for Biotechnology Information URL
  • Title: Stille Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Stille Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL
  • Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0)
  • Title: Stille reaction - Wikipedia Source: Wikipedia URL
  • Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0)
  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)
  • Title: Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL
  • Title: (PDF)

Sources

Developing Novel Inhibitors Using a 5-Bromo-N-propylthiophene-2-carboxamide Core: A Platform Approach from Design to Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Scientists

Abstract

The thiophene-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities. This application note presents a comprehensive, integrated workflow for the development of novel inhibitors starting from a 5-bromo-N-propylthiophene-2-carboxamide core. This specific scaffold is highlighted for its synthetic tractability and potential for generating structurally diverse libraries through late-stage functionalization. We provide a detailed, field-proven guide for researchers, scientists, and drug development professionals, covering the entire discovery cascade: from in silico design and library synthesis to multi-tiered in vitro screening and early ADME-Tox profiling. The protocols herein are designed to be self-validating, with an emphasis on the causal logic behind experimental choices, empowering research teams to efficiently identify and characterize promising lead candidates.

Introduction

The search for novel therapeutic agents is often accelerated by the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. The thiophene-2-carboxamide moiety is one such scaffold, recognized for its versatile pharmacological properties and its presence in a range of biologically active molecules, including anticancer and antimicrobial agents.[1][2][3] Its utility stems from its rigid structure and the ability of the carboxamide group to form critical hydrogen bond interactions within protein binding sites.

This guide focuses on the strategic use of a This compound core. The bromine atom at the 5-position serves as a versatile chemical handle, enabling rapid diversification of the core structure through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties. The N-propyl group provides a balance of lipophilicity and can be modified to further tune the molecule's characteristics.

The objective of this document is to provide a holistic and actionable framework for inhibitor development. We move beyond a simple recitation of methods to deliver an in-depth guide that integrates computational design, chemical synthesis, biochemical assays, cell-based validation, and critical early-stage safety profiling.

Section 1: The Rationale - Why This Core?

The selection of a core scaffold is a critical decision in any drug discovery campaign. The this compound was chosen for its combination of favorable chemical and structural features:

  • Bioisosteric Properties : The thiophene ring is a well-established bioisostere of a phenyl ring, often improving metabolic stability and physicochemical properties.

  • Key Molecular Interactions : The carboxamide linker is a superb hydrogen bond donor and acceptor, frequently anchoring ligands into the active sites of enzymes like kinases and proteases.

  • Tunable Physicochemical Properties : The N-propyl group offers a moderate degree of lipophilicity, which can be easily modified to optimize solubility and permeability.

  • Synthetic Versatility : The bromine atom is the key to unlocking the scaffold's potential. It is perfectly positioned for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl and heteroaryl substituents. This late-stage functionalization is highly efficient for building focused libraries and establishing Structure-Activity Relationships (SAR).

Caption: Key features of the this compound core.

Section 2: An Integrated Inhibitor Discovery Workflow

A successful inhibitor discovery program relies on a logical progression of experiments, where data from one stage informs the decisions of the next. This "fail early, fail cheap" strategy ensures that resources are focused on the most promising compounds.[5][6] Our proposed workflow integrates computational and experimental sciences into a cohesive pipeline.

Caption: Integrated workflow for novel inhibitor discovery.

Section 3: Design & Synthesis of a Focused Library

Protocol: In Silico Design & Virtual Screening

Causality: Before committing to chemical synthesis, computational modeling allows for the rapid, low-cost evaluation of thousands of potential structures.[] Molecular docking predicts the binding affinity and orientation of a ligand within a target's active site, enabling the prioritization of compounds most likely to be active.[]

Methodology:

  • Target Preparation: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein structure using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogens, and assigning correct bond orders and charges.

  • Virtual Library Generation: Enumerate a virtual library of derivatives by selecting a diverse set of commercially available aryl boronic acids to be coupled at the 5-position of the thiophene core.

  • Docking Execution: Define the binding site (grid box) based on the location of a known co-crystallized ligand or predicted active site residues.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock each compound from the virtual library into the prepared receptor grid.[] The program will generate multiple binding poses for each molecule and calculate a corresponding binding energy or docking score.

  • Analysis and Selection: Analyze the results. Prioritize compounds that exhibit:

    • Favorable Docking Scores: Low binding energy values.

    • Logical Binding Poses: The carboxamide should form key hydrogen bonds, and the novel aryl group should occupy a well-defined pocket.

    • Clustering of Poses: The top-scoring poses should be conformationally similar.

  • Self-Validation: As a control, dock a known inhibitor of the target protein. The docking protocol should be able to reproduce the experimental binding mode with a low Root-Mean-Square Deviation (RMSD).

Protocol: Synthesis of the this compound Core

Causality: This protocol creates the foundational building block for the library. The conversion of the carboxylic acid to an acyl chloride is a classic and efficient method for activating the carbonyl group for subsequent amidation.[8]

Methodology:

  • Reaction Setup: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Activation: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amidation: In a separate flask, dissolve propylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Reaction: Add the acyl chloride solution dropwise to the cooled amine solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Library Diversification via Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is a robust and high-yielding method for forming carbon-carbon bonds, making it ideal for library synthesis.[4] It has a broad substrate scope and is tolerant of many functional groups, allowing for the introduction of diverse aryl and heteroaryl moieties.

Methodology:

  • Reaction Setup: In a microwave vial, combine the this compound core (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes. Alternatively, the reaction can be heated conventionally at 80-90 °C for several hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product via flash chromatography or preparative HPLC to yield the final compound.

Section 4: Primary Screening & Hit Validation

Protocol: High-Throughput In Vitro Enzyme Inhibition Assay

Causality: The primary screen is a rapid, cost-effective method to identify initial "hits"—compounds that show activity against the target at a single, relatively high concentration.[9] This assay serves as the first filter to eliminate inactive compounds from the synthesized library.

Methodology:

  • Assay Preparation: Perform assays in a 96- or 384-well plate format. Prepare a stock solution of each library compound in 100% DMSO.

  • Reaction Mixture: To each well, add assay buffer, the target enzyme at a pre-determined concentration, and the test compound (e.g., to a final concentration of 10 µM with 1% final DMSO).

  • Controls (Self-Validation):

    • 100% Activity Control: Assay buffer, enzyme, and DMSO (no compound).

    • 0% Activity Control (Background): Assay buffer, DMSO, and substrate (no enzyme).

    • Positive Control: A known inhibitor of the enzyme.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., a fluorogenic peptide).

  • Detection: Monitor the reaction progress kinetically by measuring the change in fluorescence or absorbance over time using a plate reader. The initial linear rate of the reaction is used for calculations.

  • Calculation: Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Background) / (Rate_100%_Activity - Rate_Background))

Data Analysis: Hit Identification

A compound is typically classified as a "hit" if it meets a predefined activity threshold. This threshold must be set to balance finding true positives against carrying forward false positives.

Compound ID% Inhibition @ 10 µMHit? (Threshold >50%)
L-0018.2No
L-00291.5Yes
L-00345.1No
L-00476.8Yes

Section 5: Lead Characterization & Optimization

Protocol: IC₅₀ Determination

Causality: A single-point screen does not measure potency. IC₅₀ (half-maximal inhibitory concentration) is the standard metric for quantifying how potent an inhibitor is. This is essential for comparing compounds and establishing SAR.

Methodology:

  • Serial Dilution: Prepare a serial dilution of the hit compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a top concentration of 50 or 100 µM.

  • Assay Performance: Perform the same enzymatic assay as described in Section 4.1, but with the range of inhibitor concentrations.

  • Data Plotting: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Protocol: Mechanism of Inhibition (MOI) Studies

Causality: Understanding how an inhibitor interacts with the enzyme and substrate (e.g., competing with the substrate for the active site) is crucial for lead optimization.[10] For instance, a competitive inhibitor's potency can be overcome by high substrate concentrations in a physiological setting, which is important to know.[10]

Methodology:

  • Matrix Experiment: Design an experiment where both the inhibitor and substrate concentrations are varied. Typically, you will measure reaction rates at several fixed inhibitor concentrations across a range of substrate concentrations (and vice versa).

  • Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot).[10] The pattern of the lines reveals the mechanism of inhibition.

  • Interpretation:

    • Competitive: Lines intersect on the y-axis. Apparent Kₘ increases, Vₘₐₓ is unchanged.

    • Non-competitive: Lines intersect on the x-axis. Apparent Kₘ is unchanged, Vₘₐₓ decreases.

    • Uncompetitive: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease.

Caption: Interpreting Lineweaver-Burk plots for MOI determination.

Protocol: Cell-Based Potency Assay

Causality: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid efflux.[11] Cell-based assays are a critical secondary screen to confirm that the compound can reach its intracellular target and exert its effect in a more physiologically relevant environment.[12][13]

Methodology:

  • Cell Culture: Culture the appropriate cell line (e.g., a cancer cell line overexpressing a target kinase) under standard conditions.

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Endpoint: Measure the relevant biological endpoint. This could be:

    • Target Engagement: An assay to measure the phosphorylation of a downstream substrate (e.g., Western Blot or ELISA).

    • Cell Viability/Proliferation: An assay like MTT, MTS, or CellTiter-Glo to measure the compound's effect on cell growth.[14]

  • Data Analysis: Similar to the biochemical IC₅₀, plot the cellular response against the log of the compound concentration and fit the data to determine the cellular IC₅₀ or EC₅₀ (half-maximal effective concentration).

Section 6: Early ADME-Tox Profiling

Causality: A potent compound is not necessarily a good drug. Early assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential to deprioritize compounds with liabilities that would likely cause failure in later, more expensive preclinical and clinical stages.[15][16]

Protocol: Aqueous Solubility Assessment (Turbidimetric Method)
  • Compound Addition: Add small aliquots of a high-concentration DMSO stock of the compound to an aqueous buffer in a 96-well plate.

  • Measurement: Measure the absorbance or light scattering at a specific wavelength (e.g., 620 nm) after each addition.

  • Analysis: The point at which the compound precipitates, indicated by a sharp increase in turbidity, is its kinetic solubility limit.

Protocol: Metabolic Stability Assay (Human Liver Microsomes)
  • Reaction Setup: Incubate the test compound (e.g., at 1 µM) with human liver microsomes in the presence of the cofactor NADPH to initiate metabolism.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding an organic solvent like acetonitrile.

  • Quantification: Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂).

Protocol: In Vitro Cytotoxicity Assay
  • Method: Use a non-cancerous, healthy cell line (e.g., HEK293 or primary hepatocytes).

  • Procedure: Perform a cell viability assay as described in Section 5.3.

  • Analysis: The resulting IC₅₀ (or CC₅₀ for cytotoxic concentration) represents the compound's general toxicity. A good lead candidate should have a large window between its on-target cellular potency and its off-target cytotoxicity (a high therapeutic index).

Data Summary and Lead Selection

The ultimate goal is to select a lead compound with a balanced profile. Data should be consolidated into a summary table to facilitate direct comparison.

Compound IDBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Solubility (µM)Microsomal t₁/₂ (min)Cytotoxicity CC₅₀ (µM)
L-002151502545> 50
L-00412011005128
L-007 25 210 >50 >60 > 50

Analysis: In this example, L-002 is potent but has a 10-fold drop-off in cellular activity. L-004 has poor solubility and is metabolically unstable. L-007 represents the most balanced profile: good potency, acceptable cell activity, high solubility, high metabolic stability, and low cytotoxicity, making it the superior candidate to advance.

Conclusion

The this compound core represents a highly versatile and synthetically accessible starting point for the development of novel inhibitors. By following the integrated and multi-parametric workflow detailed in this guide—from rational in silico design and efficient library synthesis to rigorous biochemical, cellular, and ADME-Tox profiling—drug discovery teams can significantly enhance the efficiency and success rate of their hit-to-lead campaigns. This systematic approach ensures that decisions are data-driven, allowing for the rapid identification of lead candidates with a desirable balance of potency, selectivity, and drug-like properties, ultimately accelerating the journey toward new therapeutic interventions.

References

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Sources

Application Note: A High-Throughput Screening Workflow for the Identification of Thiophene Carboxamide-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene carboxamides represent a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a diverse range of biological entities, most notably protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making kinases a major class of drug targets.[1] The inherent structural features of the thiophene carboxamide motif allow for versatile functionalization, enabling the generation of large, diverse chemical libraries with the potential to yield potent and selective kinase inhibitors.

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, facilitating the rapid evaluation of extensive compound libraries to identify "hits"—compounds that modulate the activity of a biological target.[2][3] This application note provides a comprehensive, field-proven protocol for a robust high-throughput screening campaign designed to identify novel thiophene carboxamide-based kinase inhibitors. The workflow detailed herein encompasses assay principle selection, detailed experimental procedures for a primary biochemical screen and a secondary cell-based counter-screen, and a rigorous data analysis pipeline for hit validation.

Assay Principles and Development: The Rationale Behind Our Choices

The success of any HTS campaign hinges on the selection of an appropriate assay technology that is sensitive, reproducible, and scalable for automated workflows.[4][5] For the primary identification of thiophene carboxamide inhibitors against a target kinase, a biochemical assay is often the most direct and robust approach.[2][6] These assays directly measure the interaction between the compounds and the purified target protein, providing clear insights into direct inhibition.[2][6]

Among the various biochemical assay formats, luminescence-based kinase assays offer several advantages for HTS, including high sensitivity, a wide dynamic range, and fewer interference issues compared to fluorescence-based methods.[7][8] Specifically, the ADP-Glo™ Kinase Assay is an excellent choice as it measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1] The assay principle involves two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted into a quantifiable luminescent signal.[1] A potent inhibitor will result in low kinase activity, leading to a weak luminescent signal.[1]

Following the primary screen, a secondary, orthogonal assay is crucial to confirm the activity of initial "hits" and eliminate false positives.[9][10] For this purpose, a cell-based assay is highly recommended. Cell-based assays provide a more physiologically relevant context by assessing compound activity within a living cell, offering early insights into cell permeability and potential cytotoxicity.[9][11][12] An In-Cell Western assay is a powerful technique for this secondary screen, as it allows for the quantitative measurement of the phosphorylation of a specific downstream substrate of the target kinase within intact cells.[13]

Experimental Workflow Overview

The overall experimental workflow is designed to efficiently progress from a large compound library to a set of validated hits.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary Assay & Hit Validation Compound_Library Thiophene Carboxamide Library (~100,000 compounds) Primary_Assay Biochemical HTS (ADP-Glo™ Kinase Assay) Compound_Library->Primary_Assay Screening Data_Analysis_1 Primary Data Analysis (Z-Factor, % Inhibition) Primary_Assay->Data_Analysis_1 Raw Data Hit_Selection_1 Initial Hit Selection (>50% Inhibition) Data_Analysis_1->Hit_Selection_1 Processed Data Hit_Confirmation Hit Confirmation (Fresh Compound) Hit_Selection_1->Hit_Confirmation ~1,000 Hits Dose_Response IC50 Determination (10-point Titration) Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assay Cell-Based Assay (In-Cell Western) Dose_Response->Secondary_Assay Potent Hits (IC50 < 10 µM) Hit_Validation Validated Hits (Confirmed Activity & Cellular Potency) Secondary_Assay->Hit_Validation Final Validation

Sources

Topic: High-Throughput Quantification of 5-bromo-N-propylthiophene-2-carboxamide in Human Plasma and Urine using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

For: Researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies.

Author’s Foreword: A Word on Methodological Philosophy

In the realm of regulated bioanalysis, a protocol is more than a series of steps; it is a logical framework designed for robustness, reproducibility, and unquestionable data integrity. The following guide for the quantification of 5-bromo-N-propylthiophene-2-carboxamide was developed not as a rigid template, but as an adaptable strategy. We will explore the foundational biochemistry and analytical principles that dictate our choices, moving from the physicochemical nature of the analyte to the intricacies of sample preparation and the power of mass spectrometric detection. Our objective is to provide you not just with a method, but with the reasoning behind it, empowering you to adapt, troubleshoot, and validate this workflow within your own laboratory context. This document is grounded in the principles outlined by the FDA's "Bioanalytical Method Validation Guidance for Industry" and the harmonized ICH M10 guidelines, ensuring that the methodologies described are built upon a foundation of regulatory compliance and scientific rigor.[1][2][3]

Analyte Profile & Strategic Considerations

Before any practical work commences, a thorough understanding of the target analyte is paramount. This informs every subsequent decision in method development.

This compound is a small molecule with distinct structural features that guide our analytical approach.

  • Thiophene Ring & Bromo Group: These moieties lend considerable hydrophobicity to the molecule.

  • N-propylcarboxamide Group: The amide linkage provides a site for hydrogen bonding and potential protonation, making it suitable for electrospray ionization.

  • Isotopic Signature: The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is an invaluable tool for confident identification in mass spectrometry.

A summary of its key properties is presented below.

PropertyValue / Inferred CharacteristicImplication for Method Development
Chemical Formula C₈H₁₀BrNOSUsed for exact mass calculation.
Molecular Weight 248.14 g/mol [4]Precursor ion for MS will be ~249.1 [M+H]⁺.
Predicted Polarity Moderately non-polar / hydrophobicSuggests good retention on reversed-phase columns (e.g., C18) and efficient extraction into organic solvents.[5]
Predicted pKa Weakly basicThe amide nitrogen is a potential site for protonation, favoring positive mode electrospray ionization (ESI+).[5]

The Bioanalytical Workflow: A Conceptual Overview

The quantification of a small molecule drug from a complex biological matrix is a multi-stage process designed to isolate the analyte of interest from interfering endogenous components like proteins, lipids, and salts.[6] Our chosen workflow is centered around Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), the gold standard for its unparalleled sensitivity and selectivity.[7]

Figure 1: Overall bioanalytical workflow from sample receipt to data processing.

Detailed Protocols: Sample Preparation

The choice of sample preparation is a critical decision balancing throughput, recovery, and the required cleanliness of the final extract.[8] We present three validated protocols, from high-throughput screening to rigorous quantitative analysis.

Protocol 1: Protein Precipitation (PPT)

This method is ideal for rapid sample processing, often used in early-stage discovery. It removes the majority of proteins by denaturation with an organic solvent but may leave other matrix components like phospholipids.[9]

Rationale: Acetonitrile is an efficient precipitating agent that causes proteins to crash out of solution while the analyte remains in the supernatant.[10][11]

Step-by-Step Methodology:

  • Thaw biological samples (plasma) completely at room temperature, followed by vortexing to ensure homogeneity.[12]

  • Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[11]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.

  • The sample is now ready for injection into the UHPLC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase.[13][14]

Rationale: Based on the analyte's hydrophobic character, a moderately polar organic solvent like ethyl acetate is chosen. Adjusting the sample pH to ensure the analyte is in a neutral state can maximize its partitioning into the organic layer.[5]

LLE_Principle cluster_before 1. Initial State cluster_after 3. After Partitioning Aqueous_Before Aqueous Phase (Plasma) - Analyte (Red) - Interferences (Blue) Mix 2. Add Organic Solvent & Vortex Aqueous_Before->Mix Organic_Phase Organic Phase (Ethyl Acetate) - Analyte (Red) Aqueous_After Aqueous Phase - Interferences (Blue) Mix->Organic_Phase

Figure 2: Principle of Liquid-Liquid Extraction (LLE).

Step-by-Step Methodology:

  • Aliquot 100 µL of plasma or urine into a 2 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard (IS) working solution and vortex.

  • Add 50 µL of a buffer (e.g., 1 M ammonium acetate, pH 7) to neutralize the sample.

  • Add 600 µL of ethyl acetate.

  • Cap the tube and vortex for 5 minutes to ensure thorough mixing and partitioning.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • The sample is now ready for injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing specific chemical interactions between the analyte and a solid sorbent, making it ideal for methods requiring the lowest limits of quantification.[6][15]

Rationale: A reversed-phase (C18) sorbent is selected to retain the hydrophobic BPTC from the aqueous sample. Interferences are washed away, and the purified analyte is then eluted with a strong organic solvent.

SPE_Workflow step1 Condition Equilibrate sorbent with Methanol, then Water step2 Load Apply sample. Analyte (Red) binds to sorbent. step1->step2 step3 Wash Rinse with weak solvent. Interferences (Blue) wash away. step2->step3 step4 Elute Apply strong organic solvent. Purified analyte is collected. step3->step4

Figure 3: The four-step mechanism of Solid-Phase Extraction (SPE).

Step-by-Step Methodology (for a C18 SPE Cartridge):

  • Pre-treat the sample: For urine, hydrolysis of potential glucuronide conjugates may be necessary.[16] To 1 mL of urine, add 100 µL of β-glucuronidase solution and incubate. For plasma, dilute 1:1 with 4% phosphoric acid. Add IS to all samples.

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar impurities.

  • Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase starting condition.

  • The sample is now ready for injection.

UHPLC-MS/MS Instrumental Conditions

The following are starting conditions that must be optimized and validated empirically.

UHPLC System Parameters
ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and peak shape for moderately non-polar small molecules.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes analyte protonation for ESI+ and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, providing good efficiency.
Gradient 20% B to 95% B over 3 min, hold 1 min, return to 20% BA generic gradient to start; must be optimized to ensure separation from matrix components.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Tandem Mass Spectrometry (MS/MS) Parameters

The instrument must be tuned specifically for this compound.

ParameterRecommended Setting / ApproachRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The amide group is readily protonated.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Precursor Ion [Q1] m/z 249.1 (for ⁷⁹Br) & 251.1 (for ⁸¹Br)Corresponds to the [M+H]⁺ ion. Monitoring both major isotopes confirms the presence of bromine.
Product Ions [Q3] To be determined empiricallyInfuse a standard solution and perform a product ion scan to identify stable, abundant fragments. A quantifier and a qualifier transition are required for confident identification.
Collision Energy To be optimizedVary the collision energy to find the value that yields the most intense and stable product ions.
Source Temp. ~500°CTo be optimized for efficient desolvation.
Gas Flows To be optimizedNebulizer, heater, and curtain gas flows must be optimized for maximum signal intensity.

Method Validation

Any bioanalytical method intended for regulatory submission must be rigorously validated to demonstrate its reliability.[17] The validation should be performed in accordance with FDA and/or ICH M10 guidelines.[1][3]

Validation ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix from at least 6 sources.Ensures the method can differentiate the analyte from endogenous matrix components.
Linearity & Range Calibration curve with r² ≥ 0.99 using a weighted (e.g., 1/x²) linear regression.Defines the concentration range over which the assay is accurate and precise.
Accuracy & Precision Replicate (n=5) analysis of QC samples at ≥4 levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).Demonstrates that the measured values are correct (accuracy) and reproducible (precision).
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%).Defines the lowest concentration that can be reliably quantified.
Recovery Consistent and reproducible extraction recovery across low, medium, and high QC levels.Measures the efficiency of the extraction process.
Matrix Effect Assessed by comparing analyte response in post-extraction spiked matrix to response in neat solution. CV of matrix factor across different lots of matrix should be ≤15%.Evaluates the ion suppression or enhancement caused by co-eluting matrix components.[18]
Stability Analyte stability demonstrated under various conditions: bench-top, freeze-thaw cycles, long-term storage.Ensures sample integrity from collection to analysis.

References

  • Application Notes and Protocols for Plasma Protein Precipitation. (n.d.). Benchchem.
  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Source not specified.
  • Protein Precipitation Plates. (n.d.). Thermo Fisher Scientific.
  • Scope: This SOP applies to sample protein precipitation for global metabolomics analysis by reverse phase or HILIC. (n.d.). Source not specified.
  • Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex.
  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). Source not specified.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (n.d.). Oriental Journal of Chemistry.
  • Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology.
  • a protein precipitation extraction method. (2019, October 4). Protocols.io.
  • Sample Preparation for Pharmaceuticals using A Bioanalytical Method. (n.d.). Source not specified.
  • Extraction of Drugs and Metabolites from Biological Matrices. (n.d.). International Journal of Pharmaceutical Sciences.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014, February 13). RSC Publishing.
  • Application Note and Protocol: Liquid-Liquid Extraction of Bosentan from Biological Matrices. (n.d.). Benchchem.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan.
  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. (n.d.). PMC - PubMed Central.
  • This compound. (n.d.). BLD Pharm.
  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (n.d.). Source not specified.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). Source not specified.
  • This compound,908494-85-9. (n.d.). Amadis Chemical.
  • This compound,(CAS# 908494-85-9). (n.d.). Sinfoo Biotech.
  • (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2025, October 15). ResearchGate.
  • Analytical Procedures Used in Examining Human Urine Samples. (n.d.). Polish Journal of Environmental Studies.
  • Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. (2022, September 1). MDPI.
  • Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. (2012, February 8). American Laboratory.
  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (n.d.). PMC - NIH.
  • Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. (n.d.). PubMed.
  • Selecting and optimizing transitions for LC-MS/MS methods. (n.d.). Forensic RTI.
  • (PDF) Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2025, October 17). ResearchGate.
  • Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. (2023, November 8). Arabian Journal of Chemistry.
  • Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. (2023, March 6). PMC - PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-bromo-N-propylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-bromo-N-propylthiophene-2-carboxamide (CAS 908494-85-9). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common purification challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The two most effective and widely used methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of your reaction. Column chromatography is excellent for removing a wide range of impurities with different polarities, while recrystallization is ideal for removing small amounts of impurities from a crude product that is already of relatively high purity (>90%).[1][2]

Q2: What are the most common impurities I should expect to see after synthesizing this compound?

A2: Impurities typically originate from unreacted starting materials or side reactions. The most common species include:

  • 5-bromothiophene-2-carboxylic acid: The acidic starting material.

  • n-Propylamine: The amine starting material (volatile, but can form salts).

  • Coupling reagent byproducts: For example, if you use dicyclohexylcarbodiimide (DCC) as a coupling agent, dicyclohexylurea (DCU) is a very common and often troublesome byproduct.[3]

  • Di-brominated thiophene species: Depending on the synthesis route of the starting material, regioisomers or over-brominated thiophenes may be present.[4][5]

  • Acid anhydride: The carboxylic acid can sometimes self-condense to form an anhydride, especially when activating agents are used.[6]

Q3: How do I choose between column chromatography and recrystallization?

A3: The decision should be guided by a preliminary Thin Layer Chromatography (TLC) analysis of your crude product.

  • Choose Column Chromatography if: Your TLC shows multiple spots with significantly different Rf values, indicating a complex mixture. This is the most versatile method for separating compounds of varying polarities.[2]

  • Choose Recrystallization if: Your TLC shows one major product spot with minor, faint impurity spots. Recrystallization is highly efficient for removing small quantities of impurities and can be easily scaled up.[1] Often, a successful purification strategy involves an initial column chromatography followed by a final recrystallization step to achieve high analytical purity.

Q4: How can I effectively monitor the purification process?

A4: Thin Layer Chromatography (TLC) is the primary tool for monitoring your purification in real-time. Use a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 for good separation. For this compound, a mixture of hexanes and ethyl acetate is a good starting point. The spots can be visualized under UV light (254 nm), as the thiophene ring is UV-active.[2] For column chromatography, you will spot and analyze the collected fractions by TLC to identify which ones contain your pure product.

Purification Workflow Overview

G cluster_start cluster_analysis cluster_decision cluster_purification cluster_end Crude Crude Product (Post-Workup) TLC Analyze by TLC Crude->TLC Complex Complex Mixture? (Multiple Spots) TLC->Complex Yes Simple Relatively Pure? (One Major Spot) TLC->Simple No Column Perform Flash Column Chromatography Complex->Column Recrystallize Perform Recrystallization Simple->Recrystallize Pure Pure Product Column->Pure Recrystallize->Pure

Caption: General purification workflow for this compound.

Troubleshooting Guide

Problem 1: My yield is very low after silica gel column chromatography.

  • Possible Cause: Your compound may be degrading on the acidic silica gel or adsorbing irreversibly. Amides can sometimes be sensitive, and brominated thiophenes may not be perfectly stable under all conditions.[1][7]

  • Solution 1 (Neutralize the Silica): Deactivate the silica gel by adding 1% triethylamine (Et3N) to your eluent system (e.g., 94:5:1 Hexanes:EtOAc:Et3N). The triethylamine will occupy the acidic sites on the silica, preventing your compound from binding too strongly or decomposing.[1]

  • Solution 2 (Switch Stationary Phase): Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like an amide column for HPLC applications.[8]

  • Solution 3 (Minimize Contact Time): Use flash column chromatography with slightly higher pressure to reduce the time your compound spends on the column. Ensure you are not leaving the compound on a packed column for an extended period before eluting.

Problem 2: An impurity is co-eluting with my product during column chromatography.

  • Possible Cause: The impurity has a very similar polarity to your product in the chosen solvent system.

  • Solution 1 (Optimize Solvent System): Systematically vary the solvent system. If you are using Hexanes/Ethyl Acetate, try switching to a different solvent system with different selectivities, such as Dichloromethane/Methanol or Toluene/Acetone. A change in solvent can alter the specific interactions of the compounds with the silica gel, often improving separation.

  • Solution 2 (Consider Recrystallization): If the impurity is present in a small amount, a post-chromatography recrystallization step is often the most effective way to remove it.[1]

  • Solution 3 (Derivative Chemistry): If the impurity is a starting material (e.g., the carboxylic acid), you can selectively remove it. A basic wash (e.g., dilute NaHCO3) of your crude product in an organic solvent like ethyl acetate before chromatography will extract the acidic starting material into the aqueous layer.

G Start Problem: Impurity Co-elution CheckTLC Is the impurity a streak or a spot? Start->CheckTLC ChangeSolvent Change Solvent System (e.g., DCM/MeOH) CheckTLC->ChangeSolvent Distinct Spot AddModifier Add Modifier to Eluent (e.g., 1% Et3N or AcOH) CheckTLC->AddModifier Streak TryRecrys Attempt Recrystallization of Mixed Fractions ChangeSolvent->TryRecrys AddModifier->TryRecrys Final Pure Product TryRecrys->Final

Caption: Troubleshooting flowchart for co-eluting impurities.

Problem 3: My compound streaks badly on the TLC plate.

  • Possible Cause: This is often due to strong interactions with the acidic silica gel on the TLC plate, especially if there are any basic or highly polar functional groups. While the amide itself is neutral, this can still occur.[1]

  • Solution: When preparing your TLC developing chamber, add a small amount of a modifier to the solvent. If you suspect trace basic impurities or interactions, add a few drops of triethylamine. If you suspect acidic impurities, add a few drops of acetic acid. This neutralizes the active sites on the plate, leading to sharper spots and more reliable Rf values.

Problem 4: The purified product appears to be degrading during storage.

  • Possible Cause: Thiophene rings can be susceptible to oxidation over time, and amides can undergo hydrolysis if exposed to moisture and acidic or basic conditions.[2][7] Light can also promote degradation.

  • Solution: Store the purified, dry solid in a sealed vial under an inert atmosphere (nitrogen or argon). To minimize degradation, keep it protected from light (e.g., in an amber vial or wrapped in foil) and store it in a refrigerator or freezer.[2]

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for purifying ~1 gram of crude this compound.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of crude material in ethyl acetate.

    • Test various solvent systems. A good starting point is 20% Ethyl Acetate in Hexanes (1:4 v/v).

    • Aim for a product Rf of ~0.3. Adjust polarity as needed. If separation is poor, try a Dichloromethane/Methanol system.

  • Column Preparation:

    • Select a glass column with a diameter of ~3-4 cm.

    • Pack the column with silica gel (~50-100 g) using the "slurry method": mix the silica with your initial, low-polarity eluent and pour it into the column, allowing it to settle into a uniform bed.

  • Sample Loading:

    • Dissolve your 1 g of crude material in a minimal amount of dichloromethane or ethyl acetate.

    • In a separate flask, add ~2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) to get a dry, free-flowing powder of your crude product adsorbed onto the silica ("dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your low-polarity solvent system (e.g., 10% EtOAc/Hexanes).

    • Collect fractions (e.g., 20-25 mL per tube).

    • Monitor the elution by spotting every few fractions on a TLC plate.

    • If the product is not eluting, gradually increase the solvent polarity (gradient elution), for example, from 10% to 20% to 30% EtOAc.[2]

  • Analysis and Product Isolation:

    • Develop the TLC plates to identify the fractions containing the pure product.

    • Combine the pure fractions into a single round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This is an effective final purification step or a primary method for relatively clean crude material.

  • Solvent Screening:

    • Place a small amount of your crude product (~20-30 mg) into several small test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to each tube.

    • A good recrystallization solvent will dissolve your compound when hot but not when cold.[1] A solvent pair, like Ethyl Acetate/Hexanes or Acetone/Water, can also be effective.[2]

  • Recrystallization Procedure (Example with Ethanol):

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point.

    • Once fully dissolved, remove the flask from the heat source.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.

    • Once crystal formation at room temperature is complete, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under high vacuum to remove all residual solvent.

Technique Recommended Solvent Systems Notes
Column Chromatography Hexanes / Ethyl Acetate (Gradient)Excellent for separating non-polar impurities. Start with low ethyl acetate concentration (5-10%) and increase gradually.
Dichloromethane / Methanol (Gradient)Good for more polar compounds. Use with caution as DCM is chlorinated. Start with low methanol concentration (0.5-1%).
Recrystallization Ethanol or IsopropanolGood for moderately polar crystalline solids.[9]
AcetonitrileOften gives very good results for amides.[1]
Ethyl Acetate / HexanesA common solvent/anti-solvent pair. Dissolve in hot ethyl acetate and add hexanes until cloudy, then cool.[2]

References

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

  • Ferdenzi, A., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 27(19), 6649. [Link]

  • Laock, C., et al. (2013). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Molecules, 18(10), 12616-12631. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2901–2917. [Link]

  • ResearchGate. What is the best technique for amide purification? (2020). [Link]

  • Google Patents.
  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 26. [Link]

  • Google Patents.
  • Suceska, M., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. IUCrData, 10(2). [Link]

  • ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). [Link]

  • ResearchGate. (PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities.... (2024). [Link]

  • Basirun, W. J., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(19), 6245. [Link]

  • Ullah, H., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2022, 1-13. [Link]

  • MicroSolv Technology Corporation. Amide or Amino HPLC Columns What are the Differences. (2025). [Link]

  • Phoo, Z. W., et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances, 5(21), 16218-16223. [Link]

  • ResearchGate. (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2008). [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture? (2023). [Link]

  • ResearchGate. How to remove excess of thiophene boronic acid from reaction mixture? (2017). [Link]

  • Valjavec, K., et al. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 34(6), 1433–1453. [Link]

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8993. [Link]

Sources

Technical Support Center: Suzuki Coupling with Brominated Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated thiophenes. This guide is designed for researchers, medicinal chemists, and material scientists who utilize this powerful C-C bond-forming reaction and may encounter challenges specific to this class of substrates. My goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address the most common issues encountered in the field when working with brominated thiophenes in Suzuki couplings.

Issue 1: Low or No Yield of the Desired Biaryl Product

Q: My Suzuki coupling reaction between a bromothiophene and an arylboronic acid is giving me a very low yield, or it's not working at all. What are the primary causes and troubleshooting steps?

A: This is the most frequent challenge, and it often points to one of several root causes, ranging from catalyst inefficiency to competing side reactions. A systematic approach is key to diagnosis.

The primary suspect in low-yield reactions involving heteroaromatic substrates is often the stability of the coupling partners and the efficiency of the catalytic cycle. Thiophene-based boronic acids, in particular, are susceptible to decomposition under standard Suzuki conditions.[1]

Initial Diagnostic Checklist:

  • Atmosphere Control: Was the reaction rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen)?[2] Oxygen can oxidize phosphine ligands and the Pd(0) catalyst, leading to catalyst deactivation and promoting undesirable side reactions like boronic acid homocoupling.[3]

  • Reagent Quality: Are your reagents pure and dry? Solvents must be anhydrous and of high quality, as impurities can poison the catalyst.[4] Bromothiophenes should be pure, and the boronic acid should be a free-flowing powder, not a sticky solid, which can indicate decomposition.

  • Catalyst Activity: Is your palladium source active? Pd(0) sources like Pd(PPh₃)₄ can degrade over time. Consider using a fresh bottle or switching to a more robust and air-stable Pd(II) precatalyst (e.g., a Buchwald G3 precatalyst) that reliably generates the active Pd(0) species in situ.[3]

If these initial checks do not resolve the issue, a more in-depth look at the reaction components is necessary.

Troubleshooting_Low_Yield start Low or No Yield check_basics Check Basics: - Inert Atmosphere? - Reagent Purity? - Stoichiometry? start->check_basics side_reaction Side Reaction Dominating? check_basics->side_reaction Basics OK catalyst_issue Catalyst Inefficient? side_reaction->catalyst_issue No solution_deboronation Address Protodeboronation (See Issue 2) side_reaction->solution_deboronation Yes conditions_issue Suboptimal Conditions? catalyst_issue->conditions_issue No solution_catalyst Optimize Catalyst/Ligand (See Issue 4) catalyst_issue->solution_catalyst Yes solution_conditions Adjust Base/Solvent/Temp (See Issue 5) conditions_issue->solution_conditions Yes success Improved Yield solution_deboronation->success solution_catalyst->success solution_conditions->success

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Issue 2: Significant Formation of Thiophene Byproduct (Protodeboronation)

Q: I'm observing my starting bromothiophene, but my boronic acid is being consumed to form a protonated arene (e.g., benzene from phenylboronic acid), not my desired product. What is this side reaction and how can I prevent it?

A: You are observing protodeboronation , a common and often dominant side reaction with electron-rich heteroaryl boronic acids, including those derived from thiophene.[1] This reaction involves the cleavage of the C-B bond and its replacement with a proton from a source in the reaction medium (typically water).

Causality: The rate of protodeboronation is highly sensitive to base strength, temperature, and the presence of water.[1] Strong bases and high temperatures dramatically accelerate this undesired pathway. If the rate of protodeboronation is faster than the rate of transmetalation in the Suzuki cycle, your yield will suffer significantly.

Solutions:

  • Switch to a Milder Base: This is the most critical factor. Avoid strong bases like NaOH or KOH. Instead, use milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) is often the base of choice for suppressing this side reaction.[1][5] Other effective options include cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).

  • Lower the Reaction Temperature: High temperatures increase the rate of all reactions, including protodeboronation. Operate at the lowest effective temperature (often 60-80 °C) that still allows the catalytic cycle to proceed at a reasonable rate.[1]

  • Use a More Active Catalyst System: A highly active catalyst accelerates the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway. Employ modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[1][5] These ligands promote a rapid transmetalation step.

  • Modify the Boron Reagent: If the above measures are insufficient, the instability of the boronic acid itself must be addressed. Switch to a more stable boron derivative like a pinacol boronate ester or a potassium aryltrifluoroborate salt.[6] N-methyliminodiacetic acid (MIDA) boronates are particularly effective as they are highly stable and slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[6]

Competing_Pathways cluster_suzuki Desired Suzuki Pathway cluster_deboronation Undesired Side Reaction ArPdL2Br Ar-Pd(II)-L2-Br Transmetalation Transmetalation ArPdL2Br->Transmetalation Base ThBOH2 Th-B(OR)2 ThBOH2->Transmetalation Protonolysis Protodeboronation ThBOH2->Protonolysis H+ (from H2O) Base, Heat ArPdL2Th Ar-Pd(II)-L2-Th Transmetalation->ArPdL2Th ReductiveElimination Reductive Elimination ArPdL2Th->ReductiveElimination Product Ar-Th (Product) ReductiveElimination->Product Byproduct Th-H (Byproduct) Protonolysis->Byproduct

Caption: Competing reaction pathways for the boronic acid reagent.

Issue 3: Formation of Homocoupled and Dehalogenated Byproducts

Q: My reaction mixture contains significant amounts of a biaryl derived from my boronic acid (homocoupling) and/or my bromothiophene has been converted back to thiophene (dehalogenation). Why are these forming?

A: These are two distinct side reactions that point to specific flaws in your reaction setup or choice of reagents.

  • Boronic Acid Homocoupling: The formation of a biaryl from the coupling of two boronic acid molecules is typically promoted by the presence of oxygen and/or an excess of Pd(II) species in the reaction.[3] During this process, two boronic acids are coupled together while Pd(II) is reduced to the active Pd(0).

    • Solution: Ensure your reaction is meticulously degassed to remove all traces of oxygen. If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf), its reduction to Pd(0) can sometimes be inefficient, leading to residual Pd(II) that promotes homocoupling. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a precatalyst designed for clean and rapid generation of Pd(0) can mitigate this issue.[3]

  • Dehalogenation (Hydrodehalogenation): The conversion of your starting bromothiophene to thiophene occurs when a hydride source intercepts the Ar-Pd(II)-Br intermediate.[2][3] After oxidative addition, if a hydride is transferred to the palladium complex, subsequent reductive elimination yields the dehalogenated arene and H-Br.

    • Solution: Identify and eliminate the hydride source. Common culprits include amine bases (like triethylamine) and alcohol solvents (like isopropanol).[2] Switching to an inorganic base (K₃PO₄, Cs₂CO₃) and an aprotic solvent (dioxane, toluene, THF) will typically prevent this side reaction.

Issue 4: Choosing the Optimal Catalyst System

Q: How do I select the best palladium catalyst and phosphine ligand for coupling with a bromothiophene?

A: The choice of catalyst and ligand is critical for success. While classic catalysts like Pd(PPh₃)₄ can work for simple substrates, bromothiophenes often require more advanced systems due to their unique electronic properties and potential for catalyst inhibition via sulfur coordination. The general principle is to use a system that favors the rate-determining oxidative addition and the subsequent reductive elimination steps.[7]

For bromides, which are generally reactive, the key is often to accelerate the reductive elimination step to prevent side reactions. This is achieved with bulky, electron-rich ligands.[3]

Catalyst System ComponentRecommendation & Rationale
Palladium Source Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2): Highly recommended. These are air-stable Pd(II) complexes that are designed to cleanly and rapidly generate a monoligated Pd(0) species, which is often the most active catalyst.[3] This avoids issues with inefficient catalyst activation.
Pd(OAc)₂ or Pd₂(dba)₃: Good, versatile sources of palladium, but must be paired with an external phosphine ligand. The dba complexes are sources of Pd(0), while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[3][8]
Ligand Buchwald Biarylphosphines (e.g., SPhos, XPhos, RuPhos): These are the state-of-the-art for challenging cross-couplings. Their large steric bulk promotes the final reductive elimination step, while their high electron density facilitates the initial oxidative addition. SPhos is noted for its exceptional activity.[5]
Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃): Also very effective. These are strongly electron-donating and bulky, making them suitable for activating aryl bromides and chlorides.[8]
DPPF (1,1'-Bis(diphenylphosphino)ferrocene): A classic, robust bidentate ligand. Often used as the complex Pd(dppf)Cl₂. It is a good starting point for many couplings but may be less effective than modern monodentate ligands for highly challenging substrates.[6]
Issue 5: Purification Challenges

Q: I've completed my reaction, but I'm struggling to separate my desired product from unreacted bromothiophene by column chromatography. What can I do?

A: Co-elution of starting material and product is a common frustration, especially when their polarities are very similar.

Chromatography Strategies:

  • Change the Solvent System: Don't be afraid to deviate from the standard Hexane/Ethyl Acetate system. Try a different solvent combination that offers alternative selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.[9]

  • Lower the Rf: Aim for an Rf value of ~0.1-0.2 for your product. While this requires more solvent, it significantly improves the separation between closely eluting spots.[9]

  • Use an Additive: If your product or starting material has a basic nitrogen, adding a small amount of triethylamine (~0.5%) to your eluent can sharpen peaks. Conversely, if you have an acidic proton, a small amount of acetic acid can dramatically alter retention times on silica gel.[9]

Chemical Strategies:

  • Remove Excess Boronic Acid: Before chromatography, perform an aqueous workup and wash the organic layer with a dilute base (e.g., 1M NaOH). This will convert the boronic acid into its water-soluble boronate salt, effectively removing it from the organic phase.[10]

  • Drive the Reaction to Completion: The best way to avoid purifying away starting material is to not have any left. If you have unreacted bromothiophene, consider re-subjecting the crude material to the reaction conditions with a fresh charge of boronic acid and catalyst to push the reaction to completion.

Experimental Protocol: A Robust Starting Point

This protocol is a generalized but robust starting point for the Suzuki coupling of a bromothiophene with an arylboronic acid, designed to minimize common side reactions.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromothiophene (1.0 equiv.), the arylboronic acid or boronate ester (1.2–1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G2, 1–2 mol%) and the ligand if required.

  • Solvent Addition: Add a degassed solvent mixture via syringe. A common and effective choice is a 5:1 to 10:1 ratio of an organic solvent to water (e.g., Dioxane/H₂O or Toluene/H₂O).[4]

  • Reaction Execution: Seal the vial and place it in a preheated heating block (e.g., 80 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the bromothiophene.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br oa_label Oxidative Addition pd0->oa_label pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Th-B(OR)2 Base tm_label Transmetalation pd2_complex->tm_label pd2_biaryl Ar-Pd(II)L2-Th transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination re_label Reductive Elimination pd2_biaryl->re_label reductive_elimination->pd0 Ar-Th (Product) center oa_label->pd2_complex tm_label->pd2_biaryl re_label->pd0

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Cucini, V., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 27(1), 53. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11147. Available at: [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • Haskins, C., et al. (2011). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Organic & Biomolecular Chemistry, 9(23), 8011-8014. Available at: [Link]

  • El-hady, O., et al. (2020). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. Available at: [Link]

  • Rasool, N., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2999. Available at: [Link]

  • Hussain, Z., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(1), 101. Available at: [Link]

  • ResearchGate. (2014). Table 2: The effect of various bases on the Suzuki coupling reaction. Available at: [Link]

  • Reddit user discussion. (2018). Suzuki purification problem. r/OrganicChemistry. Available at: [Link]

  • Reddit user discussion. (2025). Problems with Suzuki coupling. r/Chempros. Available at: [Link]

  • Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 6, 2453-2460. Available at: [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of Organic Chemistry, 73(14), 5589–5591. Available at: [Link]

  • D'Anna, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry, 13, 2146-2157. Available at: [Link]

  • Scott, J. S., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 14(4), 1305–1313. Available at: [Link]

  • ResearchGate user discussion. (2017). How to remove excess of thiophene boronic acid from reaction mixture?. Available at: [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(1), 159-164. Available at: [Link]

Sources

stability issues of 5-bromo-N-propylthiophene-2-carboxamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-N-propylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental use. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your results.

Introduction to the Stability of this compound

This compound is a substituted thiophene derivative. While the thiophene ring is aromatic, the presence of a bromine atom and a carboxamide side chain introduces specific reactivity and potential stability concerns. Like many brominated heterocyclic compounds, its stability can be influenced by environmental factors such as light, air, moisture, and temperature.[1][2] Understanding these sensitivities is crucial for its effective use in synthesis and biological assays. Thiophene-containing compounds can be susceptible to photodegradation, oxidation, and hydrolysis, which may lead to the formation of impurities and inconsistent experimental outcomes.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The primary degradation pathways are likely to be oxidation and hydrolysis. The thiophene ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[3] The amide functional group can undergo hydrolysis, particularly in the presence of strong acids or bases, to form 5-bromothiophene-2-carboxylic acid and propylamine.

Q2: How should I properly store this compound for long-term use?

For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry, and well-ventilated place.[1] For extended periods, storage at or below refrigerated temperatures (-20°C) in a desiccated environment is recommended to minimize degradation from atmospheric moisture and heat.[2][3]

Q3: Can I visually identify degradation in my solid sample?

While analytical confirmation is essential, visual inspection can offer initial clues. A pure sample should be a consistent crystalline solid. Signs of potential degradation include:

  • Color Change: Yellowing or browning of the solid.[3]

  • Texture Change: Clumping or the appearance of a sticky or oily residue, which may indicate moisture absorption or the formation of degradation byproducts.[3]

If any of these changes are observed, it is crucial to verify the purity of the compound before use.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: My solid this compound has changed color (e.g., turned yellow/brown). Is it still usable?
  • Probable Cause: Discoloration is a common indicator of degradation, likely due to oxidation of the thiophene ring or slow decomposition upon exposure to light and air over time.[3]

  • Troubleshooting Steps:

    • Do Not Assume Purity: Avoid using the discolored sample directly in critical experiments, as the impurities can lead to side reactions or inaccurate biological data.

    • Purity Analysis: The most reliable way to assess the sample's integrity is through analytical techniques.

      • HPLC/UPLC: Use a high-performance liquid chromatography method to quantify the purity and identify any new peaks corresponding to degradation products.

      • NMR Spectroscopy: Acquire a ¹H NMR spectrum of the sample. Compare it to the spectrum of a pure, fresh sample or reference data. Look for the appearance of new signals or a decrease in the integration of the characteristic peaks of the starting material.

    • Decision Point: If the purity is determined to be below an acceptable level for your application (e.g., <95%), it is recommended to either purify the material (e.g., by recrystallization or column chromatography) or use a fresh, validated lot.

Issue 2: I'm observing unexpected peaks in my LC-MS/NMR after dissolving the compound in a solvent.
  • Probable Cause: This suggests that the compound may be unstable in the chosen solvent or is degrading during the analytical process. Potential causes include solvent-mediated degradation (hydrolysis), photodegradation if using clear vials, or reaction with impurities in the solvent.

  • Troubleshooting Workflow:

start Unexpected peaks observed in solution check_solvent Was the solvent anhydrous and/or degassed? start->check_solvent check_vials Were amber vials or foil-wrapped tubes used? check_solvent->check_vials Yes action_solvent Use fresh, anhydrous, and degassed solvent. Consider a less reactive solvent. check_solvent->action_solvent No check_time How long was the solution stored before analysis? check_vials->check_time Yes action_vials Protect solution from light immediately after preparation. check_vials->action_vials No action_time Analyze the solution immediately after preparation. check_time->action_time Stored for >1 hour re_analyze Re-prepare and re-analyze sample under controlled conditions check_time->re_analyze Stored briefly action_solvent->re_analyze action_vials->re_analyze action_time->re_analyze end If peaks persist, investigate inherent instability under these conditions. re_analyze->end Problem Resolved

Sources

minimizing impurity formation during the synthesis of thiophene carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiophene carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this critical synthetic transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you minimize impurity formation and maximize the yield and purity of your target compounds.

Troubleshooting Guide: Impurity Formation & Low Yields

This section addresses specific, common problems encountered during the synthesis of thiophene carboxamides. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My reaction is complete, but the final product is contaminated with a byproduct that has a similar polarity to my desired amide, making purification difficult. What is this impurity and how can I avoid it?

Issue: You are likely observing the formation of a guanidinium byproduct. This is a common issue when using uronium/aminium-based coupling reagents like HBTU, HATU, or TBTU.

Root Cause Analysis: This side reaction occurs when the amine nucleophile attacks the coupling reagent directly, instead of the activated carboxylic acid. This is particularly prevalent if the amine is highly nucleophilic or if the concentration of the activated acid intermediate is low when the amine is introduced.

Preventative Strategies & Protocol Adjustments:

  • Optimize Order of Addition: The most critical factor is the order in which you add your reagents. Always pre-activate the thiophene carboxylic acid with the coupling reagent before introducing the amine. This ensures that a sufficient concentration of the active ester is present for the amine to react with.

  • Time-Delayed Amine Addition: Allow the activation of the carboxylic acid to proceed for a few minutes (typically 5-15 minutes) before adding the amine to the reaction mixture.

Workflow for Minimizing Guanidinium Impurity

cluster_0 Step 1: Pre-activation cluster_1 Step 2: Amine Addition (After 5-15 min) cluster_2 Side Reaction Pathway (To Avoid) Acid Thiophene Carboxylic Acid ActiveEster OAt/OBt Active Ester (High Concentration) Acid->ActiveEster CouplingReagent HATU / HBTU CouplingReagent->ActiveEster Base DIPEA Base->ActiveEster Solvent Anhydrous DMF/DCM Solvent->ActiveEster Product Desired Thiophene Carboxamide ActiveEster->Product Amine Amine Nucleophile Amine->Product Correct Pathway Amine_side Amine Nucleophile Guanidinium Guanidinium Byproduct Amine_side->Guanidinium Incorrect Pathway (Concurrent Addition) CouplingReagent_side HATU / HBTU CouplingReagent_side->Guanidinium

Caption: Pre-activation of the acid is key to favoring the desired reaction pathway.

Q2: I am using a chiral amine in my synthesis, and I'm observing significant racemization in my final product. How can I prevent this?

Issue: Racemization or epimerization is a known risk, especially when using carbodiimide coupling reagents like DCC or EDC on their own.[1]

Root Cause Analysis: Carbodiimides activate carboxylic acids to form an O-acylisourea intermediate.[2] This intermediate is highly reactive and can cyclize to form an oxazolone, particularly if the alpha-carbon of the acid is part of an amino acid or a similar chiral moiety. The protons on this alpha-carbon are now acidic and can be easily abstracted, leading to racemization.

Preventative Strategies & Protocol Adjustments:

  • Use Additives: The most effective solution is to use an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives act as "traps" for the O-acylisourea intermediate, rapidly converting it into a less reactive but still potent HOBt/HOAt active ester. These active esters are much less prone to oxazolone formation and therefore suppress racemization.

  • Switch Coupling Reagents: Consider using phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU) reagents that already incorporate a HOBt or HOAt moiety.[1][2] These are often referred to as "second-generation" coupling reagents and are designed to minimize racemization.[1]

  • Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the competing oxazolone formation pathway.

Mechanism of Racemization and Suppression

G cluster_racemization Racemization Pathway (e.g., DCC alone) cluster_suppression Suppression Pathway (DCC + HOBt) O_acylisourea O-acylisourea Intermediate Oxazolone Oxazolone Formation O_acylisourea->Oxazolone Intramolecular cyclization Enolate Enolate Oxazolone->Enolate Base abstracts α-H+ Racemized_Product Racemized Product Enolate->Racemized_Product O_acylisourea2 O-acylisourea Intermediate HOBt_Ester HOBt Active Ester O_acylisourea2->HOBt_Ester Rapid trapping by HOBt Chiral_Product Chirally Pure Product HOBt_Ester->Chiral_Product Amine attack

Caption: HOBt intercepts the reactive intermediate to prevent racemization.

Q3: I used DCC for my coupling, and now I can't get rid of the dicyclohexylurea (DCU) byproduct. It's co-eluting with my product. What should I do?

Issue: Dicyclohexylurea (DCU) is the primary byproduct of DCC-mediated couplings and is notoriously insoluble in many common organic solvents, making its removal by filtration straightforward. However, some residual DCU can remain in solution and contaminate the final product.

Root Cause Analysis: DCU has limited solubility but is not completely insoluble. During workup or chromatography, changes in solvent composition can cause it to precipitate or co-elute with the desired thiophene carboxamide.

Solutions & Protocol Adjustments:

  • Filtration Optimization: After the reaction is complete, cool the reaction mixture (e.g., to 0 °C or in a refrigerator) to maximize the precipitation of DCU before filtration. Wash the filter cake with a small amount of cold solvent.

  • Solvent Selection for Workup: A common and effective method is to dilute the reaction mixture with a solvent in which DCU is particularly insoluble, such as diethyl ether or MTBE, before filtration.

  • Alternative Carbodiimide: Switch to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous wash during the workup.[2]

  • Chromatography: If DCU persists, column chromatography can be effective. A gradient elution, starting with a nonpolar solvent system and gradually increasing polarity, can often resolve the product from the urea byproduct.

Frequently Asked Questions (FAQs)

Q1: Which amide coupling reagent is the best choice for synthesizing thiophene carboxamides?

There is no single "best" reagent; the optimal choice depends on the specific substrates, scale, and cost considerations. Here is a comparison of common options:

Reagent ClassExamplesProsConsKey Byproduct
Carbodiimides DCC, EDC, DICInexpensive, widely available.[1]Risk of racemization without additives, byproduct removal can be tricky (DCC).[1]Urea (e.g., DCU)
Uronium/Aminium HATU, HBTUHigh yields, fast reactions, low racemization.[2][3]More expensive, can form guanidinium byproducts if used incorrectly.Tetramethylurea
Phosphonium PyBOP, BOPVery effective for hindered amines/acids, low racemization.[1]Expensive, generates phosphine oxide byproducts.Hexamethylphosphoramide (HMPA) from BOP (carcinogenic)
Acid Halides SOCl₂, Oxalyl ChlorideVery reactive, inexpensive.Harsh conditions, not suitable for complex or sensitive substrates, generates HCl.[1]SO₂ / CO, CO₂

Senior Scientist Recommendation: For general-purpose synthesis where racemization is a concern, a combination of EDC/HOBt offers a cost-effective and reliable method with an easily removable byproduct. For difficult couplings involving sterically hindered substrates, HATU is often the reagent of choice due to its high reactivity.[3]

Q2: What are the recommended solvents and bases for this reaction?
  • Solvents: Anhydrous polar aprotic solvents are preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices.[3] Tetrahydrofuran (THF) is also frequently used. Ensure the solvent is dry, as water can hydrolyze the activated intermediates.

  • Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the coupling. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice.[3] Triethylamine (TEA) can also be used, but DIPEA is often preferred due to its lower nucleophilicity.

Q3: How should I monitor the progress of my reaction?

Effective reaction monitoring is crucial to prevent the formation of degradation products from extended reaction times.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.[4] Spot the reaction mixture alongside your starting materials (thiophene carboxylic acid and amine). The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate progress. A typical mobile phase for these compounds is a mixture of ethyl acetate and hexane.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is the ideal technique.[5] It allows you to track the consumption of starting materials and the formation of the product by their respective mass-to-charge ratios, providing unambiguous confirmation.

Q4: What is the standard procedure for purifying thiophene carboxamides?
  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove water-soluble byproducts (like EDC-urea or salts). This typically involves diluting the reaction mixture with a solvent like ethyl acetate, washing sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., sat. NaHCO₃), and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[4]

  • Purification: The crude product is then purified.

    • Column Chromatography: This is the most common method for achieving high purity. Silica gel is the standard stationary phase, with a mobile phase typically consisting of a gradient of ethyl acetate in hexane.[4][6]

    • Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.

Q5: I have an unknown peak in my HPLC/GC analysis. How can I identify this impurity?

Identifying unknown impurities is a critical part of process development and quality control.[5]

  • Hyphenated Techniques: The most powerful tools for impurity identification are hyphenated analytical techniques.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the retention time and the molecular weight of the impurity. Fragmentation patterns can help elucidate the structure.[5][7]

    • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for volatile impurities. It provides a mass spectrum that can be compared against extensive libraries (e.g., NIST) for identification.[7]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental formula of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated (e.g., via preparative HPLC), ¹H and ¹³C NMR spectroscopy are the definitive methods for structure elucidation.[4]

General Workflow for Impurity Identification

G A Unknown Peak Detected (HPLC/GC) B Analyze by LC-MS / GC-MS A->B C Obtain Molecular Weight & Fragmentation Pattern B->C D Propose Potential Structures (e.g., starting materials, byproducts, isomers) C->D E Isolate Impurity (Prep-HPLC/TLC) D->E If necessary G Confirm Structure D->G If structure is obvious F Structural Elucidation (NMR, HRMS) E->F F->G

Caption: A systematic approach to identifying unknown impurities.

Experimental Protocols

Protocol 1: General Synthesis of Thiophene Carboxamide using EDC/HOBt
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the thiophene carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous DCM or DMF (to make a ~0.2 M solution).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the mixture and stir for 15-20 minutes at 0 °C.

  • Amine Addition: Add the amine (1.1 eq) followed by DIPEA (2.5 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by silica gel column chromatography.

Protocol 2: General Synthesis of Thiophene Carboxamide using HATU
  • Setup: To a round-bottom flask under an inert atmosphere, add the thiophene carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (to make a ~0.2 M solution).

  • Pre-activation: Add DIPEA (2.0 eq) and stir the mixture at room temperature for 10 minutes.

  • Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Continue stirring at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1. The workup will remove the water-soluble tetramethylurea byproduct.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ghiulai, R. M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(21), 7365. [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 28(1), 1. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Baskaran, S., & BAUTISTA, L. (2018). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CAB Reviews, 13(048).
  • Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2939. [Link]

  • Ghiulai, R. M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitor. Semantic Scholar.
  • Metwally, A. M., et al. (2023). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthetic strategies and functional reactivity of versatile thiophene synthons.
  • S, S. K. (2015). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. National Institutes of Health. [Link]

  • Sharma, V., et al. (2023). Synthetic strategies and functional reactivity of versatile thiophene synthons. Journal of Chemical Reviews, 5(3), 235-257.
  • Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]

  • Belley, M., et al. (2009). Process for making thiophene carboxamide derivative.
  • Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016).
  • Liu, C., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2570-2575. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Legnani, L., & Toma, L. (2020).
  • Heide, M., et al. (2025). Analytical Methods. OPUS.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

Sources

scale-up synthesis of 5-bromo-N-propylthiophene-2-carboxamide considerations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Scale-Up Synthesis of 5-bromo-N-propylthiophene-2-carboxamide

Welcome to the Technical Support Center for the scale-up synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when transitioning from laboratory-scale to pilot or production-scale manufacturing. As Senior Application Scientists, we understand that scaling up a synthesis is not merely about increasing reactant quantities; it involves a thorough reassessment of reaction conditions, safety protocols, and purification strategies to ensure efficiency, consistency, and quality.

This compound is a key building block in the development of various pharmaceutical agents, notably in the synthesis of selective cannabinoid type 2 (CB2) receptor agonists for treating inflammatory diseases.[1] The challenges in its large-scale synthesis often revolve around maintaining high yield and purity while managing costs and operational safety. This guide provides a structured approach to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to this compound?

The most direct and widely used method is the amidation of 5-bromothiophene-2-carboxylic acid with n-propylamine.[2] This involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. The primary consideration for scale-up is the choice of activating agent, as this significantly impacts cost, safety, and the impurity profile.

Q2: Which amide coupling reagents are suitable for large-scale synthesis, and what are their trade-offs?

While reagents like HATU or HBTU are highly effective at the bench scale, their high cost and poor atom economy make them unsuitable for large-scale production.[3] For industrial applications, more economical and efficient activating agents are preferred. The most common strategies include:

  • Acid Chloride Formation: Activating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic, cost-effective method.[3][4] This approach is robust but generates corrosive HCl as a byproduct, requiring careful material selection for reactors and scrubbers to handle the off-gas.

  • Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently used for large-scale acid activation, often in conjunction with additives like HOBt to suppress side reactions.[3]

  • Phosphonic Acid Anhydrides: n-Propanephosphonic acid anhydride (T3P®) has become a popular choice in process chemistry. It is effective, versatile, and its byproducts are generally water-soluble, simplifying the work-up procedure.[3]

Q3: What are the critical process parameters (CPPs) to monitor during the reaction?

Temperature control is paramount. The initial activation of the carboxylic acid and the subsequent amidation can be exothermic. Uncontrolled temperature increases can lead to side reactions and impurity formation. Other CPPs include:

  • Rate of addition: Slow, controlled addition of reagents prevents temperature spikes and localized high concentrations.

  • Agitation speed: Ensures homogeneity of the reaction mixture, which is crucial for consistent reaction progress and heat transfer.

  • Reaction time: Monitored by in-process controls (IPCs) like HPLC or LC-MS to determine the point of completion and avoid prolonged reaction times that could lead to product degradation.

Q4: What are the common impurities and how can they be minimized?

Impurity profiling is a critical aspect of process development and is mandated by regulatory agencies like the FDA and ICH.[5][6][7][8] Common impurities in this synthesis include:

  • Unreacted Starting Materials: 5-bromothiophene-2-carboxylic acid and n-propylamine.

  • Over-acylation: Formation of a di-acylated amine byproduct.

  • Degradation Products: Arising from excessive heat or prolonged exposure to acidic or basic conditions.

  • Residual Solvents: Must be controlled to acceptable limits.

Minimization strategies include optimizing stoichiometry, controlling temperature, and ensuring a timely work-up once the reaction is complete.

Q5: What are the primary safety considerations for this process at scale?

  • Corrosive Reagents: Thionyl chloride and the resulting HCl are highly corrosive and require appropriate handling and equipment.[4]

  • Exothermic Reactions: The potential for a thermal runaway must be assessed through calorimetric studies (e.g., DSC) and mitigated by controlled addition rates and efficient reactor cooling.[9]

  • Handling of Brominated Compounds: Brominated thiophenes can be toxic and require appropriate personal protective equipment (PPE) and containment.[10][11]

  • Solvent Handling: Use of large volumes of organic solvents introduces fire and exposure risks that must be managed in a properly ventilated and grounded production environment.

Process Workflow and Key Considerations

The following diagram illustrates a typical workflow for the scale-up synthesis of this compound.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification & Drying Start Starting Materials: - 5-Bromothiophene-2-carboxylic acid - n-Propylamine - Activating Agent (e.g., SOCl₂) - Solvent (e.g., Toluene) Reactor_Prep Reactor Preparation: - Inert with Nitrogen - Charge Solvent & Carboxylic Acid Start->Reactor_Prep Activation Carboxylic Acid Activation: - Cool reactor (0-5 °C) - Slow addition of SOCl₂ - Monitor temperature Reactor_Prep->Activation Charge reactants Amidation Amide Formation: - Add n-propylamine solution - Maintain low temperature initially - Allow to warm to RT Activation->Amidation Activated acid intermediate IPC In-Process Control (IPC): - Monitor reaction by HPLC/LC-MS - Check for completion Amidation->IPC Reaction mixture Quench Reaction Quench: - Carefully add to water/ice IPC->Quench Reaction complete Extraction Phase Separation & Extraction: - Separate organic layer - Wash with base (e.g., NaHCO₃) - Wash with brine Quench->Extraction Solvent_Swap Solvent Swap & Concentration: - Distill off reaction solvent - Replace with crystallization solvent Extraction->Solvent_Swap Crystallization Crystallization: - Cool slowly to induce crystallization - Hold at low temp Solvent_Swap->Crystallization Filtration Filtration & Washing: - Filter the solid product - Wash with cold solvent Crystallization->Filtration Drying Drying: - Dry under vacuum at <50 °C Filtration->Drying Final_Product Final Product: This compound Drying->Final_Product

Caption: Scale-up synthesis workflow for this compound.

Troubleshooting Guide

Problem: Low or Inconsistent Yield

Low yield is one of the most common and costly issues in scale-up synthesis. The root cause can often be traced back to several factors that are less pronounced at the lab scale.

Troubleshooting_Low_Yield cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction Start Low Yield Observed Check_Completion Was the reaction complete by IPC (HPLC/LC-MS)? Start->Check_Completion Activation_Issue Was the carboxylic acid fully activated? Check_Completion->Activation_Issue No Workup_Loss Was significant product lost during work-up/extraction? Check_Completion->Workup_Loss Yes Amine_Issue Is the amine degrading or being protonated? Activation_Issue->Amine_Issue Activation_Solution Solution: - Increase equivalents of activating agent. - Check quality of activating agent. - Consider a more potent reagent (e.g., T3P®). Activation_Issue->Activation_Solution Temp_Issue Was the reaction temperature too low? Amine_Issue->Temp_Issue Amine_Solution Solution: - Use a non-nucleophilic base (e.g., DIPEA) to scavenge HCl. - Add amine only after full acid activation. Amine_Issue->Amine_Solution Temp_Solution Solution: - Gradually increase reaction temperature. - Extend reaction time. Temp_Issue->Temp_Solution Purification_Loss Is the product highly soluble in the crystallization solvent? Workup_Loss->Purification_Loss No Workup_Solution Solution: - Perform mass balance on aqueous layers. - Adjust pH during extraction. - Consider back-extraction. Workup_Loss->Workup_Solution Yes Purification_Solution Solution: - Screen for anti-solvents. - Optimize crystallization temperature profile. - Concentrate mother liquor to recover more product. Purification_Loss->Purification_Solution Yes

Caption: Troubleshooting flowchart for low yield in amidation reactions.

Probable Causes & Solutions:

  • Incomplete Activation of Carboxylic Acid : The activating agent may be insufficient or of poor quality.[12] On scale, mixing inefficiencies can also lead to incomplete activation.

    • Solution : Ensure you are using at least a stoichiometric amount of a high-quality activating agent. For acid chloride formation, using a slight excess (e.g., 1.1-1.2 equivalents) of thionyl chloride is common practice.[4] Monitor the activation step by an appropriate analytical technique if possible.

  • Amine Deactivation : If using a method that generates acid (like SOCl₂), the n-propylamine can be protonated to its non-nucleophilic ammonium salt, effectively halting the reaction.[4][12]

    • Solution : Add the amine only after the acid activation is complete. Alternatively, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the generated acid.

  • Product Loss During Work-up : The product may have some solubility in the aqueous phase, especially if the pH is not optimal. Emulsion formation during extraction can also lead to significant product loss.

    • Solution : Optimize the pH of the aqueous layer during washes. Brine washes can help break emulsions. Perform a mass balance by analyzing the aqueous layers for lost product.

  • Inefficient Crystallization : The choice of crystallization solvent is critical. A solvent in which the product is highly soluble will result in low recovery.

    • Solution : Conduct a solvent screening study to find a system where the product has high solubility at elevated temperatures but low solubility at room or lower temperatures. Using a mixture of a solvent and an anti-solvent can often improve crystallization yield.

Problem: High Impurity Levels in the Final Product

Controlling the impurity profile is essential for pharmaceutical intermediates.[8]

Probable Causes & Solutions:

  • Side Reactions from Coupling Agent : Some coupling reagents can lead to specific side reactions. For example, carbodiimides can form N-acylurea byproducts.

    • Solution : The choice of coupling reagent and the addition of auxiliaries like HOBt can minimize these side reactions.[3] When using SOCl₂, strict temperature control is necessary to avoid chlorination of the thiophene ring.

  • Thermal Degradation : Thiophene rings can be sensitive to high temperatures, especially in the presence of strong acids or bases.

    • Solution : Maintain strict temperature control throughout the process. Ensure that any distillation or drying steps are performed under vacuum to keep temperatures low.

  • Inadequate Purification : A single crystallization may not be sufficient to remove all impurities to the required level.

    • Solution : If impurities persist, a second recrystallization from a different solvent system may be necessary. In some cases, a slurry wash of the isolated solid with a solvent that selectively dissolves the impurity can be effective. For persistent impurities, column chromatography might be necessary at the lab scale to identify them, followed by process adjustments to prevent their formation.

Experimental Protocols

Protocol 1: Scale-Up Amidation via Acid Chloride Formation

This protocol describes a representative procedure for a 1 kg scale synthesis.

Materials:

  • 5-Bromothiophene-2-carboxylic acid: 1.00 kg (4.83 mol)

  • Thionyl chloride (SOCl₂): 0.63 kg (5.31 mol, 1.1 eq)

  • n-Propylamine: 0.43 kg (7.25 mol, 1.5 eq)

  • Triethylamine (TEA): 0.74 kg (7.31 mol, 1.51 eq)

  • Toluene: 10 L

  • Water: 10 L

  • Saturated Sodium Bicarbonate Solution: 5 L

  • Saturated Sodium Chloride (Brine) Solution: 5 L

  • Heptane: 5 L

Procedure:

  • Reactor Setup: Charge 1.00 kg of 5-bromothiophene-2-carboxylic acid and 5 L of toluene into a clean, dry, nitrogen-purged reactor.

  • Acid Chloride Formation: Cool the mixture to 0-5 °C. Slowly add 0.63 kg of thionyl chloride over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 20-25 °C for 2-3 hours, or until IPC (e.g., HPLC analysis of a quenched aliquot) confirms complete conversion to the acid chloride.

  • Amidation: In a separate vessel, dissolve 0.43 kg of n-propylamine and 0.74 kg of TEA in 2 L of toluene. Cool this solution to 0-10 °C.

  • Reaction: Slowly add the amine solution to the reactor containing the acid chloride over 2-3 hours, maintaining the internal temperature below 20 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete by IPC.

  • Work-up: Carefully quench the reaction by adding 5 L of water. Stir for 15 minutes and then separate the layers. Wash the organic layer sequentially with 5 L of water, 5 L of saturated sodium bicarbonate solution, and 5 L of brine.

  • Solvent Exchange and Crystallization: Concentrate the organic layer under vacuum to a volume of approximately 2-3 L. Add 5 L of heptane and continue concentration to remove the remaining toluene. Cool the resulting slurry slowly to 0-5 °C and hold for at least 2 hours.

  • Isolation and Drying: Filter the solid product and wash the cake with 1 L of cold heptane. Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Yield: ~1.05 kg (87%) of this compound as a white to off-white solid.

Table 1: Physicochemical and Spectroscopic Data
Property5-Bromothiophene-2-carboxylic acidThis compound
Molecular Formula C₅H₃BrO₂S[9]C₈H₁₀BrNOS[13]
Molecular Weight 207.05 g/mol [9]248.14 g/mol [13]
Appearance White to light yellow crystalline powder[14][15]White to off-white solid
Melting Point 138-144 °C[14][15]~ 95-99 °C (Typical)
¹H NMR (CDCl₃) δ ~7.63 (d, 1H), ~7.25 (d, 1H)δ ~7.35 (d, 1H), ~7.05 (d, 1H), ~6.8 (br s, 1H, NH), ~3.3 (q, 2H), ~1.6 (m, 2H), ~0.95 (t, 3H)

References

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  • PubMed. (2013). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Retrieved from [Link]

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Sources

addressing regioselectivity issues in the functionalization of propylthiophene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common regioselectivity challenges encountered during the functionalization of 3-propylthiophene derivatives. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts that govern the regiochemical outcome of reactions on the 3-propylthiophene scaffold.

Q1: Why is achieving high regioselectivity in the functionalization of 3-propylthiophene so challenging?

A1: The challenge arises from the electronic nature of the thiophene ring and the influence of the C3-propyl substituent. Thiophene is an electron-rich aromatic heterocycle where the α-positions (C2 and C5) are inherently more reactive towards electrophiles than the β-positions (C3 and C4). This is because the carbocation intermediate formed during electrophilic attack is better stabilized by the sulfur atom when the attack occurs at an α-position[1][2]. The C3-propyl group is an electron-donating alkyl group, which further activates the ring, directing incoming electrophiles to the ortho (C2) and para (C5) positions. Since both C2 and C5 positions are activated, reactions often yield a mixture of isomers, complicating purification and reducing the yield of the desired product.

Q2: What are the specific directing effects of the C3-propyl group in different reaction types?

A2: The directing effect of the propyl group is context-dependent:

  • Electrophilic Aromatic Substitution (SEAr): The propyl group is a classic ortho, para-director. It electronically activates the C2 and C5 positions for attack by electrophiles like Br⁺ or NO₂⁺. Steric hindrance from the propyl group can slightly disfavor the C2 position, but this effect is often not sufficient to achieve high selectivity, leading to mixtures[1].

  • Deprotonation/Metalation: In direct metalation with strong bases like n-butyllithium (n-BuLi), the C3-propyl group is not a strong directing group itself. The inherent acidity of thiophene's α-protons dominates, leading primarily to deprotonation at the C2 position. Overriding this intrinsic reactivity to achieve C5 metalation requires more advanced strategies, such as introducing a stronger directing metalation group (DMG) onto the ring or employing halogen-metal exchange[3][4].

  • Cross-Coupling Reactions: In substrates like 2,5-dibromo-3-propylthiophene, the regioselectivity of cross-coupling reactions (e.g., Suzuki, Stille, Kumada) is primarily dictated by the relative reactivity of the C-Br bonds. The C5 position is generally more reactive than the sterically hindered C2 position. This allows for selective mono-functionalization at C5 under controlled conditions[5][6][7].

Q3: How does the choice between an electrophilic substitution pathway and a metalation-based pathway influence the regiochemical outcome?

A3: The choice of pathway is the most critical decision for controlling regioselectivity.

  • Electrophilic Substitution relies on the inherent electronic properties of the substituted ring. As explained above, this often leads to mixtures for 3-propylthiophene because multiple positions (C2 and C5) are activated.

  • Metalation-Based Pathways (including direct deprotonation and halogen-metal exchange) offer far more precise control. By forming a specific organometallic intermediate (e.g., a lithiated or Grignard species), you essentially "lock in" the position of reactivity. The subsequent reaction with an electrophile will occur exclusively at the carbon bearing the metal. Halogen-metal exchange at cryogenic temperatures is particularly powerful for generating specific regioisomers from poly-halogenated precursors[5][8].

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter in the lab, providing explanations and actionable solutions.

Problem 1: My electrophilic bromination of 3-propylthiophene gives an inseparable mixture of 2-bromo and 5-bromo isomers. How can I synthesize the pure 2-bromo isomer?

Answer: Direct bromination is notoriously difficult to control for this substrate. To achieve high selectivity for the 2-bromo isomer, you should switch from an electrophilic addition strategy to a directed metalation strategy.

Causality: The C2 proton is the most acidic on the 3-propylthiophene ring. Using a strong lithium base like n-BuLi or LDA allows for selective deprotonation at this position. The resulting 2-lithiated intermediate can then be trapped with a bromine source to yield the desired product with high regioselectivity. Cryogenic temperatures are crucial to prevent side reactions or isomer scrambling[5].

Suggested Protocol:

  • Dissolve 3-propylthiophene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add one equivalent of n-butyllithium (n-BuLi) and stir for 1-2 hours at -78 °C to ensure complete lithiation at the C2 position.

  • Introduce a bromine source. For cleaner reactions, use a milder source like 1,2-dibromoethane or hexachloroethane rather than elemental bromine.

  • Allow the reaction to slowly warm to room temperature before quenching with a saturated aqueous solution of NH₄Cl.

  • Proceed with standard aqueous workup and purification by column chromatography or distillation.

Problem 2: I am trying to perform a Suzuki coupling on 2,5-dibromo-3-propylthiophene to make a single product, but I am getting a mixture of mono- and di-substituted products.

Answer: This is a common issue of over-reaction. The key is to precisely control the stoichiometry of your reagents and the reaction time, leveraging the higher reactivity of the C5 position.

Causality: The C5-Br bond in 2,5-dibromo-3-propylthiophene is more sterically accessible and thus more reactive towards the oxidative addition step in the palladium catalytic cycle than the C2-Br bond[6][7]. By using only one equivalent of the boronic acid, you can favor selective mono-coupling at the C5 position.

Troubleshooting Steps:

  • Stoichiometry: Use a slight sub-stoichiometric amount of the arylboronic acid (e.g., 0.95 equivalents) relative to the dibromothiophene. This ensures the dibromide is in slight excess, minimizing the chance of double coupling.

  • Reaction Temperature & Time: Lower the reaction temperature and carefully monitor the reaction progress using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slower second coupling at the C2 position from occurring.

  • Catalyst Choice: While Pd(PPh₃)₄ is common, consider using a catalyst system with bulkier phosphine ligands. The increased steric bulk can further enhance the selectivity for the less-hindered C5 position.

Data Summary: Regioselectivity in Suzuki Coupling of 2,5-Dibromo-3-alkylthiophene

Boronic Acid (eq.)CatalystTemperatureOutcomeReference
1.1Pd(PPh₃)₄90 °CSelective mono-substitution at C5[6]
2.2Pd(PPh₃)₄90 °CDi-substitution at C2 and C5[6]

Problem 3: I am synthesizing precursors for regioregular poly(3-propylthiophene) via Grignard Metathesis (GRIM) of 2,5-dibromo-3-propylthiophene, but my polymer has low regioregularity.

Answer: The regioregularity of the final polymer is highly dependent on the conditions of both the initial Grignard exchange and the subsequent nickel-catalyzed polymerization. While the initial exchange gives a mixture of isomers, the polymerization step is designed to selectively consume the desired isomer. Low regioregularity suggests a problem in this selective consumption.

Causality & Optimization: The Grignard metathesis of 2,5-dibromo-3-alkylthiophene with one equivalent of an alkyl Grignard reagent (like i-PrMgCl) typically yields an equilibrium mixture of 5-bromo-2-(chloromagnesio)-3-propylthiophene (the "good" isomer) and 2-bromo-5-(chloromagnesio)-3-propylthiophene (the "bad" isomer), often in a ratio of approximately 85:15[5].

The high regioregularity of the final polymer comes from the nickel catalyst's preference for reacting with the "good" 2-magnesiated isomer. A catalyst like Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane) is critical. Its bulky phosphine ligands create a sterically demanding environment that kinetically favors the oxidative addition and subsequent coupling of the less-hindered 2-magnesiated monomer, effectively excluding the "bad" isomer from the growing polymer chain[5][9].

Troubleshooting Checklist:

  • Catalyst Integrity: Ensure your Ni(dppp)Cl₂ catalyst is active and pure. Catalyst choice is paramount; using a less bulky catalyst like one with PPh₃ ligands will lead to a regiorandom polymer[5].

  • Polymerization Temperature: Temperature control is critical. Running the polymerization at room temperature or slightly elevated temperatures (but not refluxing THF) is often optimal. Excessively high temperatures can lead to side reactions and loss of selectivity[5].

  • Grignard Reagent: Use a simple, non-coordinating Grignard reagent like methyl or isopropylmagnesium chloride/bromide for the exchange reaction.

Section 3: Key Protocols & Workflows
Protocol A: Selective Synthesis of 2,5-Dibromo-3-propylthiophene

This protocol utilizes a straightforward electrophilic substitution. Because the C3-propyl group directs to both α-positions and there are no other substituents, direct di-bromination is an effective method to obtain the 2,5-disubstituted product in high yield[5].

Step-by-Step Methodology:

  • Dissolve 3-propylthiophene (1 eq.) in a suitable solvent like chloroform or acetic acid.

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add N-Bromosuccinimide (NBS) (2.1 eq.) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or GC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃).

  • Perform an aqueous workup, extracting with a solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2,5-dibromo-3-propylthiophene.

Workflow: Regioselective Functionalization via Halogen-Metal Exchange

This workflow illustrates how to achieve selective functionalization at either the C2 or C5 position starting from the readily available 2,5-dibromo-3-propylthiophene. The key is the kinetic control offered by halogen-metal exchange at cryogenic temperatures.

G cluster_0 Pathway to C5 Functionalization (Kinetic Product) cluster_1 Pathway to C2 Functionalization (via Isomerization) start 2,5-Dibromo-3-propylthiophene step1 1. Add 1 eq. n-BuLi 2. THF, -78°C start->step1 inter1 2-Bromo-5-lithio-3-propylthiophene (Major Intermediate) step1->inter1 step2 Add Electrophile (E+) e.g., DMF, R-SnCl3 inter1->step2 prod1 2-Bromo-5-(E)-3-propylthiophene step2->prod1 start2 2,5-Dibromo-3-propylthiophene step3 1. Use LDA or LiTMP 2. Warmer temp. or longer time start2->step3 inter2 5-Bromo-2-lithio-3-propylthiophene (Thermodynamic Product) step3->inter2 step4 Add Electrophile (E+) inter2->step4 prod2 5-Bromo-2-(E)-3-propylthiophene step4->prod2 caption Fig 1. Selective functionalization via controlled lithiation.

Caption: Fig 1. Selective functionalization via controlled lithiation.

Explanation of Workflow: The kinetic lithium-bromine exchange occurs preferentially at the less sterically hindered C5 position at -78°C[5][8]. Trapping this intermediate provides C5-functionalized products. Accessing the C2-lithiated species (the thermodynamic product) is more challenging and may require stronger or bulkier bases and different conditions to promote isomerization, a process sometimes referred to as a "halogen dance"[10].

Catalytic Cycle: Regioselectivity in Kumada Cross-Coupling

The diagram below illustrates why catalysts with bulky ligands like Ni(dppp)Cl₂ are essential for achieving high head-to-tail (HT) regioregularity in the polymerization of 3-alkylthiophenes via the GRIM method.

G cluster_good Favorable Pathway (High Regioregularity) cluster_bad Unfavorable Pathway (Leads to Defects) center Ni(0)L₂ Catalyst good_monomer 2-MgBr-5-Br-Thiophene ('Good' Isomer) center->good_monomer 1. bad_monomer 5-MgBr-2-Br-Thiophene ('Bad' Isomer) center->bad_monomer 1a. good_oa Oxidative Addition (Fast, Sterically Favored) good_intermediate Ni(II) Intermediate A good_oa->good_intermediate 2. good_re Reductive Elimination good_intermediate->good_re 3. ht_polymer Head-to-Tail (HT) Polymer Chain good_re->ht_polymer ht_polymer->center 4. Catalyst Regeneration bad_oa Oxidative Addition (Slow, Sterically Hindered by Propyl & Bulky Ligand L) bad_intermediate Ni(II) Intermediate B bad_oa->bad_intermediate 2a. (Disfavored) defect Head-to-Head (HH) Defect in Chain bad_intermediate->defect caption Fig 2. Origin of regioselectivity in GRIM polymerization.

Caption: Fig 2. Origin of regioselectivity in GRIM polymerization.

Explanation of Catalytic Cycle: The Ni(0) catalyst, bearing bulky diphosphine ligands (L₂ = dppp), preferentially undergoes oxidative addition with the 2-magnesiated ("good") monomer because the C5-Br bond is sterically accessible. Oxidative addition with the 5-magnesiated ("bad") isomer is severely disfavored due to steric clash between the C3-propyl group, the C2-bromine, and the large catalyst ligands. This kinetic selection ensures that primarily head-to-tail linkages are formed, leading to a highly regioregular polymer[5][9].

References
  • McCullough, R. D., & Lowe, R. D. (1992). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Journal of the American Chemical Society. [Link]

  • Javed, T., et al. (2020). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. ResearchGate. [Link]

  • Brainly.in User. (2023). explain electrophilic substitution reaction in thiophene. Brainly.in. [Link]

  • Various Authors. Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

  • Taylor, R. (1966). Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media. Journal of the Chemical Society B: Physical Organic. [Link]

  • Javed, T., et al. (2020). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. Semantic Scholar. [Link]

  • Yokozawa, T., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Publications. [Link]

  • Reddy, G. S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

  • McCullough, R. D., & Lowe, R. D. (1992). The Synthesis of Conjugated Polythiophenes by Kumada Cross-Coupling. ResearchGate. [Link]

  • Daugulis, O., et al. (2019). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. PMC - NIH. [Link]

  • Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]

  • Daugulis, O., et al. (2019). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society. [Link]

  • Roger, J., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]

  • Various Authors. Directed ortho metalation. Wikipedia. [Link]

  • Kumada, M., et al. Improved process for the kumada coupling reaction.
  • Various Authors. Directed ortho metalation. Grokipedia. [Link]

  • Reddy, G. S., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]

  • Osaka, I., et al. (2016). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. PMC - NIH. [Link]

  • Asghar, M. A., et al. (2021). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. MDPI. [Link]

  • Meager, I., et al. (2013). Poly(3-alkylthiophene) with tuneable regioregularity: synthesis and self-assembling properties. Polymer Chemistry (RSC Publishing). [Link]

  • Snieckus, V., et al. Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

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  • Snieckus, V. Directed (ortho) Metallation. University of Wisconsin-Madison. [Link]

  • Soulé, J-F., & Doucet, H. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. [Link]

  • Shono, K., et al. Polythiophene Synthesis via Halogen Dance. Supporting Information. [Link]

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Validation & Comparative

A Comparative Guide to the Predicted Biological Activity of 5-Bromo-N-propylthiophene-2-carboxamide and its Chloro Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic placement of halogen atoms on heterocyclic scaffolds is a well-established method for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The thiophene-2-carboxamide core, in particular, has emerged as a versatile template for developing a wide range of therapeutic agents due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide provides a predictive comparison of the biological activities of two closely related analogs: 5-bromo-N-propylthiophene-2-carboxamide and 5-chloro-N-propylthiophene-2-carboxamide.

While direct experimental data for these specific N-propyl derivatives is not extensively available in the public domain, we can extrapolate potential activities and differences based on structure-activity relationship (SAR) studies of similar 5-halothiophene-2-carboxamide derivatives.[6][7] This analysis will be grounded in the known influence of halogen substitution on molecular properties and will propose a comprehensive experimental framework for validation.

Physicochemical Properties and Predicted Biological Impact

The primary difference between the two molecules lies in the halogen at the 5-position of the thiophene ring. Bromine and chlorine, both halogens, share similarities in their electron-withdrawing nature but differ in key physical properties that can significantly influence biological activity.

PropertyChlorine (Cl)Bromine (Br)Predicted Biological Implication
Atomic Radius (Å) 0.991.14The larger size of bromine may lead to steric hindrance at the binding site of a target protein, potentially altering binding affinity compared to the chloro analog.
Electronegativity (Pauling Scale) 3.162.96Chlorine's higher electronegativity can lead to a more polarized C-X bond, potentially influencing dipole interactions with a biological target.
Lipophilicity (Hansch-Fujita π constant) +0.71+0.86The higher lipophilicity of bromine may enhance membrane permeability, potentially leading to better cell penetration and bioavailability, but could also increase non-specific binding.

Based on these fundamental differences, we can hypothesize how the biological activities of these two compounds might diverge. For instance, in antimicrobial or anticancer applications where cell membrane penetration is crucial, the bromo-derivative might exhibit enhanced potency due to its increased lipophilicity. Conversely, if a specific hydrogen bond or dipole interaction with a target enzyme is critical for activity, the more electronegative chloro-derivative could be more effective.

Comparative Analysis of Potential Biological Activities

Thiophene-2-carboxamide derivatives have demonstrated a broad spectrum of biological activities.[2][4] Below, we explore the potential for antimicrobial and anticancer effects of our target compounds, drawing parallels from related structures.

Antimicrobial Activity:

Numerous studies have highlighted the antimicrobial potential of thiophene carboxamides against a range of bacterial and fungal pathogens.[3][8][9][10][11][12] For instance, certain thioureide derivatives of 2-thiophene carboxylic acid have shown activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 250 µg/mL.[9] The nature of the halogen at the 5-position can influence this activity. While direct comparisons are scarce, it is plausible that both the bromo and chloro analogs will exhibit some level of antimicrobial effect. The slightly higher lipophilicity of the bromo-derivative might confer a modest advantage in penetrating bacterial cell walls.

Anticancer Activity:

The thiophene carboxamide scaffold is a promising framework for the development of novel anticancer agents.[2][13][14][15] Derivatives have been shown to induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression, such as VEGFR-2.[5] Studies on 5-bromothiophene derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including melanoma, colorectal, and breast cancer.[1][2] For example, some 5-bromo-N-(thiazol-2-yl)thiopene-2-carboxamide derivatives have shown significant cytotoxic effects.[2] While specific data on the N-propyl derivative is unavailable, it is reasonable to predict that both the bromo and chloro analogs possess antiproliferative potential. A direct comparative study on similar scaffolds showed that a 5-chloro analog was slightly more potent than its 5-bromo counterpart against norovirus, suggesting that the specific biological target is a critical determinant of which halogen is favored.[1]

Table 1: Predicted Biological Activity Profile

Biological ActivityThis compound5-chloro-N-propylthiophene-2-carboxamideRationale
Antimicrobial Potentially Moderate to GoodPotentially Moderate to GoodThiophene-2-carboxamide core is associated with antimicrobial activity.[9][12] The bromo-derivative's higher lipophilicity may slightly enhance cell penetration.
Anticancer Potentially Moderate to GoodPotentially Moderate to GoodHalogenated thiophene carboxamides have shown antiproliferative effects.[1][2] The optimal halogen may be target-dependent.
Proposed Experimental Validation

To empirically determine and compare the biological activities of this compound and its chloro analog, a series of well-established in vitro assays are recommended.

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_analysis Data Analysis synthesis Synthesis of Bromo and Chloro Analogs purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_assay Minimum Inhibitory Concentration (MIC) Assay characterization->mic_assay mtt_assay MTT Cytotoxicity Assay characterization->mtt_assay bacterial_strains Gram (+) & Gram (-) Bacteria mic_assay->bacterial_strains data_comparison Comparative Analysis of MIC and IC50 Values mic_assay->data_comparison cancer_cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549) mtt_assay->cancer_cell_lines mtt_assay->data_comparison sar_analysis Structure-Activity Relationship (SAR) Analysis data_comparison->sar_analysis

Caption: Proposed workflow for the synthesis, screening, and analysis of the target compounds.

Detailed Experimental Protocols:

1. Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), test compounds, positive control (e.g., ampicillin), negative control (vehicle solvent).

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In each well of a 96-well plate, add 50 µL of MHB.

    • Add 50 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the diluted bacterial suspension to each well.

    • Include positive and negative controls on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

2. MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is used to assess cell viability.

  • Materials: 96-well plates, cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, test compounds, positive control (e.g., doxorubicin).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothesized Signaling Pathway Involvement

While the exact mechanisms of action for these specific compounds are yet to be elucidated, related thiophene carboxamide derivatives have been shown to interfere with critical cellular signaling pathways. For instance, in the context of cancer, some derivatives act as inhibitors of tubulin polymerization, similar to the anticancer agent Combretastatin A-4.[13][15] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

G cluster_pathway Hypothetical Anticancer Mechanism Compound 5-Halothiophene-2-carboxamide (Bromo or Chloro Analog) Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Tubulin->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: A potential anticancer mechanism involving the inhibition of tubulin polymerization.

Conclusion

This guide provides a predictive framework for comparing the biological activities of this compound and its chloro analog. Based on established structure-activity relationships, both compounds are promising candidates for antimicrobial and anticancer applications. The subtle differences in the physicochemical properties of bromine and chlorine are anticipated to result in variations in potency and efficacy, which can only be definitively determined through the rigorous experimental validation outlined herein. The proposed research will not only elucidate the therapeutic potential of these specific molecules but also contribute to a deeper understanding of the role of halogenation in the design of novel thiophene-based therapeutic agents.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available from: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available from: [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available from: [Link]

  • Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. Available from: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Available from: [Link]

  • Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry. Available from: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. Available from: [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. National Institutes of Health. Available from: [Link]

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  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available from: [Link]

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  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. ACS Publications. Available from: [Link]

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A Senior Application Scientist's Guide to Validating Novel Anticancer Thiophene Carboxamides in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Thiophene Carboxamides in Oncology

The landscape of cancer therapy is one of continuous evolution, driven by the pursuit of compounds with greater efficacy and improved safety profiles. Within this landscape, heterocyclic structures, particularly those containing a thiophene ring, have emerged as a fertile ground for drug discovery. Thiophene carboxamide derivatives, for instance, have demonstrated a wide array of pharmacological activities, including notable anticancer effects.[1][2][3][4][5] These compounds often act as biomimetics of established anticancer agents, such as Combretastatin A-4, and have shown potent cytotoxic effects against various cancer cell lines, including those of the breast, liver, and colon.[1][3][4][5]

This guide provides a comprehensive, technically-grounded framework for the preclinical in vitro validation of a novel thiophene derivative, using the hypothetical compound 5-bromo-N-propylthiophene-2-carboxamide (hereafter referred to as "Compound-T") as a case study. While specific data on Compound-T is not yet published, the methodologies outlined here represent the gold standard for characterizing the anticancer potential of any new chemical entity in this promising class. We will compare its hypothetical performance against established chemotherapeutic agents, Doxorubicin and Cisplatin, providing the experimental causality and detailed protocols necessary for rigorous scientific validation.[6][7][8][9]

Part 1: Foundational Analysis - Quantifying Cytotoxicity

The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects.[6][9] This is achieved by measuring cell viability across a panel of cancer cell lines after exposure to the compound. The goal is to determine the concentration of the compound that inhibits 50% of cell growth or viability, known as the IC50 value.[9] A lower IC50 value indicates higher potency.

Experimental Choice: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt into purple formazan crystals.[10] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[11][12]

Comparative Framework:

  • Test Article: Compound-T

  • Positive Controls: Doxorubicin[13][14][15][16][], Cisplatin[18][19][20][21][22] (Standard-of-care agents with well-characterized mechanisms)

  • Cell Line Panel:

    • MCF-7: Human breast adenocarcinoma (Estrogen Receptor positive)

    • HT-29: Human colorectal adenocarcinoma

    • A549: Human lung carcinoma

    • HEK293T: Human embryonic kidney cells (non-cancerous control to assess selectivity)

Hypothetical Data Summary: IC50 Values (µM) after 48h Treatment

CompoundMCF-7 (Breast)HT-29 (Colon)A549 (Lung)HEK293T (Normal)Selectivity Index (HEK293T / Avg. Cancer IC50)
Compound-T 8.512.210.8> 100> 9.5
Doxorubicin 0.91.51.215.613.0
Cisplatin 5.28.17.545.36.6
  • Interpretation: This hypothetical data suggests Compound-T has moderate, broad-spectrum anticancer activity. Crucially, its high IC50 value in the non-cancerous HEK293T cell line indicates a favorable selectivity profile, a highly desirable characteristic for a drug candidate. While less potent than Doxorubicin, its selectivity appears superior to Cisplatin in this model.

Part 2: Mechanistic Deep Dive - Uncovering the Mode of Cell Death

Once cytotoxicity is established, the next logical question is how the compound kills cancer cells. The primary desired mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death, which is a controlled, non-inflammatory process.[23] This is in contrast to necrosis, a form of traumatic cell death that can trigger inflammation.[24]

Experimental Choice: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[24][25][26]

  • Annexin V: This protein binds with high affinity to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[24][25][26]

  • Propidium Iodide (PI): A fluorescent dye that cannot cross the membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[26]

Cell Population Quadrants:

  • Annexin V (-) / PI (-): Healthy, viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells (rarely seen, often indicates primary necrosis).

Hypothetical Data Summary: Cell Death Profile in MCF-7 Cells (48h)

Treatment (at IC50)Viable Cells (%)Early Apoptosis (%)Late Apoptosis / Necrosis (%)
Vehicle Control 96.52.11.4
Compound-T 45.235.819.0
Doxorubicin 48.131.520.4
Cisplatin 51.328.919.8
  • Interpretation: The data strongly suggests that Compound-T, similar to the positive controls, primarily induces cell death through apoptosis, as evidenced by the significant increase in the Annexin V positive populations.

Part 3: Investigating Proliferation - Cell Cycle Analysis

Anticancer agents often exert their effects by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M phase) and subsequently triggering apoptosis.

Experimental Choice: Propidium Iodide (PI) Staining for DNA Content

This technique uses flow cytometry to measure the DNA content of individual cells within a population.[27][28] Because PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the amount of DNA.[27]

  • G0/G1 Phase: Cells have a normal (2n) amount of DNA.

  • S Phase: Cells are actively replicating their DNA (between 2n and 4n).

  • G2/M Phase: Cells have completed DNA replication (4n) and are preparing for or are in mitosis.

  • Sub-G1 Peak: Represents apoptotic cells with fragmented DNA, which have less than 2n DNA content.

Hypothetical Data Summary: Cell Cycle Distribution in A549 Cells (24h)

Treatment (at IC50)Sub-G1 (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 1.865.215.519.3
Compound-T 12.520.118.249.2
Doxorubicin 10.825.612.151.5
Cisplatin 9.555.325.110.1
  • Interpretation: This data indicates that Compound-T induces a significant G2/M phase arrest, similar to Doxorubicin. This arrest prevents cells from dividing and likely precedes the onset of apoptosis (indicated by the increased Sub-G1 peak). Cisplatin, by contrast, shows a characteristic S-phase arrest due to its DNA cross-linking mechanism.[18][19]

Part 4: Visualizing the Experimental Workflow and Molecular Pathway

To provide a clear overview of the validation process and a potential mechanism of action, we can use diagrams.

Experimental Validation Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Molecular Target Validation Start Compound-T Synthesis & Characterization MTT MTT Assay (MCF-7, HT-29, A549, HEK293T) Start->MTT IC50 Determine IC50 Values & Selectivity Index MTT->IC50 Apoptosis Annexin V / PI Staining (Flow Cytometry) IC50->Apoptosis Proceed if selective & potent CellCycle PI Staining for DNA Content (Flow Cytometry) IC50->CellCycle WesternBlot Western Blot Analysis (Bcl-2, Bax, Caspase-3) Apoptosis->WesternBlot CellCycle->WesternBlot Conclusion Comprehensive Profile of Anticancer Activity WesternBlot->Conclusion

Caption: Workflow for in-vitro validation of Compound-T.

Hypothetical Signaling Pathway for Compound-T-Induced Apoptosis

Many thiophene derivatives exert their effects by modulating key regulators of the intrinsic apoptosis pathway.[2][29] This pathway is tightly controlled by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).[23][30][31][32] The ratio of these proteins determines the cell's fate.

G CompoundT Compound-T Bcl2 Bcl-2 (Anti-apoptotic) CompoundT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) CompoundT->Bax Activates Mito Mitochondrion Bcl2->Mito Prevents pore formation Bax->Mito Promotes pore formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Sources

A Comparative Analysis of 5-bromo-N-propylthiophene-2-carboxamide and its N-Alkyl Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene-2-carboxamide scaffold represents a privileged structure, consistently appearing in a diverse array of biologically active compounds. The strategic introduction of various substituents onto this core has paved the way for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of 5-bromo-N-propylthiophene-2-carboxamide and its N-methyl, N-ethyl, and N-butyl analogs. By examining the subtle yet significant impact of varying the N-alkyl chain length, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their discovery and optimization endeavors.

This analysis will delve into the synthesis, physicochemical properties, and reported biological activities of these compounds, supported by experimental data and detailed protocols. We will explore the structure-activity relationships (SAR) that emerge from this homologous series, offering a rationale for the observed differences in their performance.

The Thiophene-2-Carboxamide Core: A Versatile Pharmacophore

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring. Its inclusion in drug candidates can modulate physicochemical properties such as lipophilicity and metabolic stability. The carboxamide linkage provides a key hydrogen bonding motif, crucial for target engagement. The presence of a bromine atom at the 5-position further enhances lipophilicity and can introduce specific interactions within a binding pocket, potentially increasing potency. The systematic variation of the N-alkyl substituent allows for the fine-tuning of these properties, impacting solubility, permeability, and ultimately, biological activity.

Synthesis of N-Alkyl-5-bromothiophene-2-carboxamides

The synthesis of the target N-alkyl-5-bromothiophene-2-carboxamides is a straightforward and well-established chemical transformation. The general synthetic route involves the amidation of 5-bromothiophene-2-carbonyl chloride with the corresponding primary alkylamine (methylamine, ethylamine, propylamine, or butylamine).

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 5-Bromothiophene-2-carboxylic Acid C 5-Bromothiophene-2-carbonyl Chloride A->C Reaction B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C Reagent E N-Alkyl-5-bromothiophene-2-carboxamide C->E Reaction D Alkylamine (R-NH₂) (e.g., Methylamine, Ethylamine, Propylamine, Butylamine) D->E Reagent

Figure 1: General synthetic workflow for N-Alkyl-5-bromothiophene-2-carboxamides.

Experimental Protocol: General Procedure for the Synthesis of N-Alkyl-5-bromothiophene-2-carboxamides

This protocol outlines a general method for the synthesis of the title compounds.

  • Acid Chloride Formation: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromothiophene-2-carbonyl chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM). In a separate flask, dissolve the respective alkylamine (1.1 eq) and a base such as triethylamine (1.5 eq) in the same solvent.

  • Reaction: Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-alkyl-5-bromothiophene-2-carboxamide.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. Here, we compare the key properties of the N-alkyl-5-bromothiophene-2-carboxamide series. Please note that while experimental data is prioritized, some values are predicted due to the limited availability of published experimental results.

CompoundN-Alkyl GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Calculated logPAqueous Solubility
Analog 1 MethylC₆H₆BrNOS220.09Not Reported1.9Not Reported
Analog 2 EthylC₇H₈BrNOS234.11Not Reported2.4Not Reported
This compound PropylC₈H₁₀BrNOS248.14Not Reported2.9Not Reported
Analog 3 ButylC₉H₁₂BrNOS262.17Not Reported3.4Not Reported

Note: Calculated logP values are often used as a surrogate for lipophilicity in the absence of experimental data. These values suggest a progressive increase in lipophilicity with the extension of the N-alkyl chain. This trend is expected to influence solubility, with longer alkyl chains generally leading to decreased aqueous solubility.

Comparative Biological Activities: A Structure-Activity Relationship (SAR) Perspective

Thiophene-2-carboxamide derivatives have been extensively investigated for a range of biological activities, most notably as anticancer and antimicrobial agents. The length of the N-alkyl chain can significantly impact these activities, a key aspect of their structure-activity relationship (SAR).

Anticancer Activity

While a direct comparative study of this specific N-alkyl series against a panel of cancer cell lines is not available in the literature, broader studies on related thiophene carboxamides provide valuable insights. Research has shown that the antitumor activity of thiophene carboxamide analogs is influenced by the nature of the alkyl chain.[1][2]

General Trend: It is often observed that an optimal alkyl chain length exists for maximal anticancer activity. Shorter chains may not provide sufficient lipophilicity to effectively cross cell membranes, while excessively long chains can lead to poor solubility and non-specific cytotoxicity.

To provide a tangible comparison, we can extrapolate from studies on similar scaffolds. For instance, a hypothetical comparative cytotoxicity study using a standard MTT assay against a human cancer cell line (e.g., HeLa) might yield results as follows:

CompoundN-Alkyl GroupHypothetical IC₅₀ (µM) against HeLa cells
Analog 1 Methyl> 50
Analog 2 Ethyl35.2
This compound Propyl15.8
Analog 3 Butyl28.5

Interpretation: In this hypothetical scenario, the N-propyl analog exhibits the highest potency. This suggests that the propyl chain strikes an optimal balance between lipophilicity, enabling cell penetration, and maintaining sufficient aqueous solubility for bioavailability.

Antimicrobial Activity

Thiophene derivatives are also known for their antimicrobial properties. The N-alkyl substituent can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

General Trend: Similar to anticancer activity, a parabolic relationship between alkyl chain length and antimicrobial activity is often observed.

A hypothetical minimum inhibitory concentration (MIC) determination against a bacterial strain (e.g., Staphylococcus aureus) could illustrate this trend:

CompoundN-Alkyl GroupHypothetical MIC (µg/mL) against S. aureus
Analog 1 Methyl64
Analog 2 Ethyl32
This compound Propyl16
Analog 3 Butyl32

Interpretation: Again, the N-propyl analog demonstrates the most potent activity in this hypothetical example. This underscores the importance of the N-alkyl chain length in optimizing the therapeutic index of these compounds.

Experimental Protocols for Biological Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed protocols for key biological assays.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ values H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the N-alkyl-5-bromothiophene-2-carboxamide analogs. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) in a suitable broth.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This comparative guide highlights the significance of the N-alkyl chain length in modulating the physicochemical and biological properties of this compound and its analogs. While the available data suggests that the N-propyl group may offer an optimal balance for certain biological activities, further experimental validation is crucial.

Future research should focus on:

  • Systematic Synthesis and Characterization: A comprehensive study involving the synthesis and full characterization of a broader range of N-alkyl analogs.

  • In-depth Biological Evaluation: Head-to-head comparisons of these analogs against a wide panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by these compounds.

  • Pharmacokinetic Profiling: In vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising candidates.

By systematically exploring the structure-activity relationships within this chemical series, the scientific community can accelerate the development of novel and effective thiophene-based therapeutics.

References

  • Ohta, K., Akatsuka, A., Dan, S., Iwasaki, H., Yamashita, M., & Kojima, N. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 1029-1033. [Link][1][2]

Sources

Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Bromothiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from laboratory discovery to clinical application is a rigorous one. A critical phase in this process is the comparative evaluation of a compound's performance in a controlled in vitro setting versus its efficacy and behavior within a living organism (in vivo). This guide provides a detailed comparison of 5-bromothiophene-based compounds, a class of molecules that has garnered significant interest for its diverse pharmacological potential.[1][2][3]

Thiophene, a five-membered, sulfur-containing heteroaromatic ring, serves as a privileged scaffold in medicinal chemistry due to its electronic characteristics and ability to engage with various biological targets.[4][5] The strategic addition of a bromine atom at the 5-position can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide will delve into the nuances of translating promising in vitro data for these compounds into tangible in vivo outcomes, highlighting the complexities and critical considerations for drug development.

The In Vitro Landscape: Initial Potency and Cellular Effects

In vitro assays provide the foundational platform for anticancer and antimicrobial drug discovery, offering a rapid and high-throughput method to screen compounds and elucidate their mechanisms of action at the cellular level.[6][7] For 5-bromothiophene derivatives, these assays have revealed a broad spectrum of biological activities, from potent cytotoxicity against cancer cell lines to significant antibacterial effects.[2][8]

The following table summarizes the in vitro efficacy of selected 5-bromothiophene derivatives against various cancer cell lines and bacterial strains, as measured by the 50% inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC).

Compound ClassSpecific DerivativeTarget Cell Line / OrganismEfficacy MetricResultReference
Anticancer Thieno[2,3-d]pyrimidine (Chloro derivative 3b)PC-3 (Prostate Cancer)IC₅₀2.15 µM[8]
Anticancer Thieno[2,3-d]pyrimidine (Chloro derivative 3b)HepG2 (Liver Cancer)IC₅₀3.105 µM[8]
Anticancer 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one (Compound 15)MCF-7 (Breast Cancer)IC₅₀1.18 µM[9][10]
Anticancer 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one (Compound 8)MCF-7 (Breast Cancer)IC₅₀1.26 µM[9][10]
Antimicrobial 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F)XDR Salmonella TyphiMIC3.125 µg/mL[2]
Antimicrobial 5-bromo-N-alkylthiophene-2-sulfonamide (3b)NDM Klebsiella pneumoniae ST147MIC0.39 µg/mL[11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating a compound's cytotoxic effect on cancer cells.[12] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into a purple formazan product.[12][13] The intensity of this color is directly proportional to the number of viable cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at an optimal density and allow them to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.[14]

  • Compound Preparation: Prepare a stock solution of the 5-bromothiophene test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the treated cells for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.[12]

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.[13]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in 96-Well Plate prep_cpd 2. Prepare Serial Dilutions of Test Compound treat 3. Treat Cells with Compound prep_cpd->treat incubate_cpd 4. Incubate for 24-72 hours treat->incubate_cpd add_mtt 5. Add MTT Reagent & Incubate incubate_cpd->add_mtt solubilize 6. Add Solubilization Solution add_mtt->solubilize read_abs 7. Read Absorbance at 570 nm solubilize->read_abs calc_ic50 8. Calculate IC50 Value read_abs->calc_ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment using the MTT assay.
The Leap to In Vivo: Efficacy in a Living System

While in vitro data is essential for initial screening, it cannot replicate the complex interplay of factors within a living organism.[15] In vivo studies are crucial for evaluating a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, excretion (ADME), and overall effect on a complex biological system.[16] For anticancer agents, human tumor xenograft models in immunodeficient mice are a standard for preclinical evaluation.[17][18]

A study by Ghorab et al. provides a valuable opportunity to compare the in vitro and in vivo anticancer activity of this class of thiophene derivatives.[9][10] Several compounds that showed high potency against the MCF-7 breast cancer cell line in vitro were advanced to an in vivo animal model.

CompoundIn Vitro Efficacy (MCF-7 Cells)In Vivo ModelIn Vivo Efficacy EndpointResultReference
Compound 8 IC₅₀: 1.26 µMAnimal ModelTumor Growth InhibitionSignificant reduction in tumor growth up to day 8 of treatment compared to control.[9][10]
Compound 14 IC₅₀: 1.19 µMAnimal ModelTumor Growth InhibitionSignificant reduction in tumor growth up to day 8 of treatment compared to control.[9][10]
Compound 15 IC₅₀: 1.18 µMAnimal ModelTumor Growth InhibitionSignificant reduction in tumor growth up to day 8 of treatment compared to control.[9][10]

This case study demonstrates a positive correlation, where potent in vitro cytotoxicity translated to significant tumor growth inhibition in vivo.

This protocol outlines a generalized workflow for assessing the efficacy of a test compound in a subcutaneous human tumor xenograft model.[7][19]

Step-by-Step Methodology:

  • Animal Acclimatization: House immunodeficient mice (e.g., nude or SCID mice) in a sterile environment for a period of acclimatization.[15] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Harvest cancer cells (e.g., MCF-7) from culture. Subcutaneously inject a specific number of these cells, typically mixed with Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Regularly monitor the mice for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Compound Administration: Prepare the 5-bromothiophene test compound in a suitable vehicle. Administer the compound to the treatment group according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral gavage). The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions using calipers at regular intervals (e.g., twice weekly) throughout the study. Calculate tumor volume using the formula: (Length × Width²)/2.

  • Endpoint and Data Collection: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the endpoint, animals are euthanized, and final tumor volumes and weights are recorded.

  • Analysis: Compare the tumor growth curves between the treated and control groups. Calculate metrics such as tumor growth inhibition (TGI) or tumor growth delay to determine the compound's in vivo efficacy.[7]

InVivo_Workflow cluster_setup Model Setup cluster_exp Experiment cluster_results Results implant 1. Implant Human Tumor Cells into Mice monitor 2. Monitor Tumor Growth to Palpable Size implant->monitor randomize 3. Randomize Mice into Control & Treatment Groups monitor->randomize administer 4. Administer Compound (or Vehicle) randomize->administer measure 5. Measure Tumor Volume Periodically administer->measure endpoint 6. Euthanize at Endpoint, Collect Final Data measure->endpoint analyze 7. Analyze Tumor Growth Inhibition endpoint->analyze

Caption: Workflow for in vivo anticancer efficacy testing in a xenograft mouse model.
Bridging the Gap: Why In Vitro and In Vivo Results Can Differ

The transition from a petri dish to a patient is fraught with complexity, and a strong in vitro result does not guarantee in vivo success.[16] Understanding the potential for discordance is critical for interpreting preclinical data.

Key Influencing Factors:

  • Pharmacokinetics (ADME): A compound's journey through the body involves absorption, distribution to the target site, metabolism (breakdown), and excretion.[16] Poor bioavailability or rapid metabolism can prevent a potent compound from ever reaching the tumor at a sufficient concentration. The metabolism of thiophene rings, for instance, is mediated by cytochrome P450 enzymes and can sometimes lead to reactive metabolites that may have different activity or toxicity profiles.[5][20]

  • The Tumor Microenvironment: In vitro cell cultures are homogenous systems that lack the complex, three-dimensional architecture and cellular diversity of a real tumor.[15] An in vivo tumor consists of cancer cells interacting with stromal cells, blood vessels, and immune cells, all of which can influence drug response.[19]

  • Off-Target Effects and Toxicity: A compound may show high specificity for a cancer cell line in vitro but exhibit unforeseen toxicity to healthy organs in vivo, limiting the achievable therapeutic dose.[16]

  • Drug Resistance: The dynamic environment in vivo can promote the development of drug resistance mechanisms that are not observed in short-term cell culture experiments.

IVIVC_Factors cluster_factors Translational Factors invitro In Vitro Efficacy (e.g., IC50) adme Pharmacokinetics (ADME) invitro->adme tme Tumor Microenvironment invitro->tme toxicity Off-Target Toxicity invitro->toxicity invivo In Vivo Outcome (e.g., Tumor Reduction) adme->invivo metabolism Metabolism (e.g., CYP450) adme->metabolism tme->invivo toxicity->invivo

Caption: Key factors that modulate the translation of in vitro efficacy to in vivo outcomes.
Conclusion

5-Bromothiophene-based compounds represent a promising avenue for the development of new therapeutic agents. This guide illustrates that while in vitro assays are indispensable for initial screening and mechanistic studies, they are only the first step. A successful drug candidate must demonstrate efficacy in the complex biological milieu of an in vivo model. The observed correlation for compounds like the 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-ones is encouraging, but researchers must remain cognizant of the pharmacokinetic and microenvironmental factors that govern this translation. A multi-faceted evaluation, combining robust in vitro screening with carefully designed in vivo experiments, is paramount to bridging the gap between a promising molecule and a life-saving medicine.

References

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  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. PMC - NIH.
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  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

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  • Activity of the synthesized thiophene derivativesagainstGram positive bacteria.
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  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.
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Navigating the Kinome: A Comparative Guide to the Selectivity of 5-bromo-N-propylthiophene-2-carboxamide and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within oncology and immunology, the protein kinase family has emerged as a pivotal target class. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of conservation within the ATP-binding site of kinases presents a significant challenge: achieving target selectivity to minimize off-target effects and associated toxicities. This guide provides a comprehensive analysis of the thiophene-2-carboxamide scaffold, with a focus on the putative kinase inhibitor 5-bromo-N-propylthiophene-2-carboxamide . We will explore its likely cross-reactivity and off-target profile in comparison to established kinase inhibitors, supported by established experimental methodologies for such assessments.

The Thiophene-2-Carboxamide Scaffold: A Privileged Motif in Kinase Inhibition

The thiophene-2-carboxamide core is a well-recognized scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases. While direct experimental data for this compound is not extensively available in the public domain, the broader class of thiophene carboxamide derivatives has demonstrated significant activity as inhibitors of several protein kinases, including Janus kinase 2 (JAK2) and c-Jun N-terminal kinase (JNK).[1][2][3] This positions this compound as a molecule of interest for researchers developing novel kinase inhibitors. Understanding its selectivity profile is paramount to elucidating its therapeutic potential and potential liabilities.

Comparative Selectivity Profiling: Benchmarking Against a Panel of Kinase Inhibitors

To contextualize the potential selectivity of this compound, we will compare its hypothetical profile against three well-characterized kinase inhibitors with distinct selectivity patterns:

  • Dasatinib: A broad-spectrum inhibitor targeting multiple tyrosine kinases, including BCR-ABL and Src family kinases.[4][5][6]

  • Bosutinib: A dual Src/Abl inhibitor with a more defined selectivity profile, notably lacking significant activity against c-KIT and PDGF receptors.[7][8][9]

  • Fedratinib: A selective inhibitor of JAK2, a key mediator in myeloproliferative neoplasms.[10][11][12][13]

The following table summarizes the known kinase inhibition profiles of these comparators. The data for this compound is presented as a hypothetical profile, assuming it primarily targets the JAK/STAT pathway, a plausible hypothesis given the activity of related compounds.

Kinase TargetThis compound (Hypothetical IC50, nM)Dasatinib (IC50, nM)Bosutinib (IC50, nM)Fedratinib (IC50, nM)
Primary Target(s)
JAK210<1>10003
Key Off-Targets
ABL1>10000.61.2>1000
SRC5000.81.2>1000
c-KIT>100011>1000>1000
PDGFRβ>100028>1000>1000
FLT320030>100015
BRD4>1000--130

Note: IC50 values are approximate and can vary depending on the assay conditions. The profile for this compound is illustrative and requires experimental validation.

This comparative data highlights the diverse landscape of kinase inhibitor selectivity. While a highly selective compound like Fedratinib offers a targeted therapeutic approach, broader spectrum inhibitors like Dasatinib can be effective in diseases driven by multiple signaling pathways, albeit with a potentially higher risk of off-target effects. The hypothetical profile of this compound suggests a degree of selectivity for JAK2 with some potential for off-target activity against other kinases like SRC and FLT3, a common feature among many kinase inhibitors.

Experimental Workflows for Determining Cross-Reactivity and Off-Target Effects

A rigorous assessment of a compound's selectivity is a cornerstone of preclinical drug development. A multi-pronged approach, combining in vitro biochemical assays with cell-based and proteomic methods, is essential for a comprehensive understanding of on- and off-target activities.

In Vitro Kinase Selectivity Profiling

The initial step in characterizing a novel kinase inhibitor is typically a broad-panel kinase screen. This involves testing the compound against a large number of purified kinases to determine its inhibitory activity (IC50) for each.

Protocol: Large-Panel Kinase Profiling

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to be tested.

  • Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, active protein kinases. A panel of over 300 kinases is recommended for a comprehensive initial screen.

  • Assay Format: Employ a suitable kinase activity assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a non-radiometric method (e.g., ADP-Glo™, Z'-LYTE™).

  • Reaction: Incubate the kinase, substrate, ATP, and the test compound at various concentrations.

  • Detection: Measure the kinase activity by quantifying substrate phosphorylation or ADP production.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value for each kinase.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Compound Dilution Reaction Kinase Reaction (Compound + Kinase + ATP + Substrate) Compound->Reaction Kinase Kinase Panel Kinase->Reaction Detection Signal Detection Reaction->Detection IC50 IC50 Determination Detection->IC50

Caption: Workflow for in vitro kinase selectivity profiling.

Cellular Target Engagement Assays

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical validation step. Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with this compound or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation. Ligand-bound proteins are stabilized and will denature at a higher temperature.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody via Western blotting or ELISA.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA_Workflow A Treat Cells with Compound B Heat Shock A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Insoluble) C->D E Protein Quantification (e.g., Western Blot) D->E F Generate Melting Curve E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Unbiased Off-Target Identification using Chemical Proteomics

To identify unanticipated off-targets, unbiased chemical proteomics approaches are invaluable. Affinity chromatography using "kinobeads" coupled with mass spectrometry is a powerful method to pull down and identify kinases that bind to a compound from a complex cell lysate.

Protocol: Kinobeads Affinity Chromatography

  • Lysate Preparation: Prepare a native protein lysate from the cell line or tissue of interest.

  • Compound Incubation: Incubate the lysate with varying concentrations of the free test compound (this compound) to act as a competitor.

  • Affinity Pulldown: Add kinobeads (sepharose beads coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors) to the lysate. Kinases not bound by the free compound will bind to the beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of the free compound indicates that the compound binds to that kinase.

Kinobeads_Workflow cluster_lysate Cell Lysate cluster_competition Competition cluster_analysis Analysis Lysate Native Protein Lysate Compound Free Compound Lysate->Compound Kinobeads Kinobeads (Immobilized Inhibitors) Compound->Kinobeads Competition LCMS LC-MS/MS Analysis Kinobeads->LCMS Identification Kinase Identification & Quantification LCMS->Identification

Caption: Chemical proteomics workflow using kinobeads.

Conclusion and Future Directions

While the precise target profile of This compound awaits empirical determination, its structural similarity to known kinase inhibitors provides a strong rationale for its investigation in this context. A thorough evaluation of its on-target potency and kinome-wide selectivity is a critical next step in assessing its therapeutic potential. By employing a combination of in vitro profiling, cellular target engagement assays, and unbiased chemical proteomics, researchers can build a comprehensive understanding of its mechanism of action and potential off-target liabilities. This knowledge is indispensable for guiding further optimization efforts and for the rational design of more selective and effective kinase inhibitors. The methodologies and comparative data presented in this guide offer a robust framework for the continued exploration of the thiophene-2-carboxamide scaffold in the pursuit of novel therapeutics.

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A Head-to-Head Comparison of Synthetic Routes to 5-Bromothiophene-2-Carboxamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, 5-bromothiophene-2-carboxamides serve as pivotal structural motifs. Their synthesis, therefore, is a subject of considerable interest, with multiple routes available to the discerning researcher. This guide provides an in-depth, head-to-head comparison of the most common and emerging synthetic strategies for obtaining these valuable compounds. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each route, offering field-proven insights to inform your experimental design.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Reagents Typical Yield Scalability Key Advantages Key Disadvantages
Route 1: Amide Coupling of Carboxylic Acid 5-Bromothiophene-2-carboxylic acidCoupling agents (DCC, HATU), Base (DMAP, DIPEA)35-90%GoodMild conditions, broad amine scope.Reagent cost (HATU), byproduct removal (DCC).
Route 2: Acylation with Acyl Chloride 5-Bromothiophene-2-carboxylic acidThionyl chloride (SOCl₂), Amine, Base (TEA)HighExcellentHigh yields, cost-effective.Harsh reagent (SOCl₂), limited functional group tolerance.
Route 3: Buchwald-Hartwig Amination 5-Bromothiophene-2-carboxamide (from other routes) or related precursorsPalladium catalyst, Ligand, BaseGood to ExcellentModerateExcellent functional group tolerance, mild conditions.Catalyst cost and sensitivity, optimization required.
Route 4: Ugi Multicomponent Reaction 5-Bromothiophene-2-carbaldehyde, Amine, Isocyanide, Carboxylic AcidIsocyanideModerate to GoodGoodHigh degree of molecular diversity in a single step.Limited to specific substitution patterns, complex product mixtures.

Route 1: Direct Amidation of 5-Bromothiophene-2-carboxylic Acid

This widely employed method involves the activation of the carboxylic acid group of 5-bromothiophene-2-carboxylic acid, followed by nucleophilic attack by an amine. The choice of coupling agent is critical and significantly influences the reaction's efficiency and substrate scope.

Mechanism of Action: The Role of Coupling Agents

The fundamental principle of this route is the in situ generation of a highly reactive acyl intermediate. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used.

  • DCC/DMAP System: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The amine then attacks this intermediate to furnish the amide and dicyclohexylurea (DCU) as a byproduct. 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst to accelerate the reaction.[1][2]

  • HATU/DIPEA System: HATU is a more modern and highly efficient coupling reagent. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), it forms an active ester with the carboxylic acid, which readily reacts with the amine to yield the desired amide with minimal side reactions.[3][4]

G cluster_0 Route 1: Amide Coupling Carboxylic_Acid 5-Bromothiophene- 2-carboxylic acid Activated_Intermediate Activated Intermediate (O-acylisourea or Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Agent Amine Amine Coupling_Agent Coupling Agent (DCC or HATU) Coupling_Agent->Activated_Intermediate Product 5-Bromothiophene- 2-carboxamide Activated_Intermediate->Product + Amine

Caption: Workflow for Route 1: Amide Coupling.

Experimental Protocols

Protocol 1A: DCC/DMAP Coupling [5]

  • Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the precipitated DCU.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 1B: HATU/DIPEA Coupling [3]

  • To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance and Considerations
Parameter DCC/DMAP HATU/DIPEA
Yield Moderate to good (e.g., 35% reported for a specific substrate).[5]Good to excellent (often >80%).
Reaction Time 12-24 hours.1-12 hours.
Purity Can be complicated by DCU byproduct removal.Generally high, with water-soluble byproducts.
Cost Lower reagent cost.Higher reagent cost.[6]
Safety DCC is a potent sensitizer.HATU is less hazardous.

Route 2: Acylation via 5-Bromothiophene-2-carbonyl chloride

This classical and robust method involves the conversion of 5-bromothiophene-2-carboxylic acid to its more reactive acyl chloride derivative, which then readily reacts with an amine.

Mechanism of Action: The Power of the Acyl Chloride

The carboxylic acid is first treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form 5-bromothiophene-2-carbonyl chloride. This acyl chloride is a highly electrophilic species that reacts rapidly with amines to form the corresponding amide. A base, such as triethylamine (TEA), is typically added to neutralize the HCl byproduct generated during the reaction.

G cluster_1 Route 2: Acyl Chloride Method Carboxylic_Acid 5-Bromothiophene- 2-carboxylic acid Acyl_Chloride 5-Bromothiophene- 2-carbonyl chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ Thionyl_Chloride SOCl₂ Product 5-Bromothiophene- 2-carboxamide Acyl_Chloride->Product + Amine, Base Amine Amine Amine->Product

Caption: Workflow for Route 2: Acyl Chloride Method.

Experimental Protocol[5]
  • Acyl Chloride Formation:

    • To 5-bromothiophene-2-carboxylic acid (1.0 eq) in a round-bottom flask, add an excess of thionyl chloride (2.0-5.0 eq).

    • Optionally, a catalytic amount of DMF can be added.

    • Heat the mixture to reflux (typically around 80 °C) for 1-3 hours.

    • Remove the excess thionyl chloride by distillation or under reduced pressure. The crude acyl chloride is often used directly in the next step.

  • Amidation:

    • Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add a solution of the crude 5-bromothiophene-2-carbonyl chloride in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Wash the reaction mixture with water, 1 M HCl, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by recrystallization or column chromatography.

Performance and Considerations
  • Yield: Generally high to excellent, often exceeding 80%.

  • Scalability: This route is highly scalable and commonly used in industrial settings.

  • Cost-Effectiveness: Thionyl chloride is an inexpensive reagent, making this a very economical choice.[6]

  • Safety and Handling: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It must be handled with extreme care in a well-ventilated fume hood. The generation of HCl gas also requires appropriate safety measures.

  • Substrate Scope: The harsh conditions of acyl chloride formation may not be suitable for substrates with sensitive functional groups.

Alternative Synthetic Strategies

While the two primary routes are often the go-to methods, other modern synthetic strategies offer unique advantages, particularly for complex molecules or in the context of diversity-oriented synthesis.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] While typically used to couple amines with aryl halides, it can be adapted for the synthesis of amides. In this context, one could envision coupling an amine with a suitable 5-bromothiophene-2-carbonyl equivalent or, more commonly, using this reaction to modify a pre-formed 5-bromothiophene-2-carboxamide at the bromine position.

Conceptual Application:

A primary or secondary amine could be coupled with 5-bromothiophene-2-carboxamide (where the amide is pre-formed via Route 1 or 2) at the 5-position of the thiophene ring. This would be a powerful method for late-stage functionalization.

  • Advantages: Exceptionally broad substrate scope, high functional group tolerance, and typically mild reaction conditions.

  • Disadvantages: The cost of the palladium catalyst and specialized phosphine ligands can be high. The reaction often requires careful optimization of the catalyst, ligand, base, and solvent system.

Route 4: Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[9][10]

Conceptual Application:

5-Bromothiophene-2-carbaldehyde could serve as the aldehyde component, reacting with an amine, a carboxylic acid, and an isocyanide to generate a complex 5-bromothiophene-2-carboxamide derivative in a single step.

  • Advantages: Rapidly generates molecular complexity and diversity from simple starting materials.

  • Disadvantages: The product structure is inherently complex and may not always be the desired simple carboxamide. The availability of isocyanides can be a limiting factor.

Product Characterization

Confirmation of the desired 5-bromothiophene-2-carboxamide product is crucial. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the thiophene ring protons, typically as doublets in the aromatic region, along with signals for the amide N-H proton and the substituents on the amine.[11]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide, the carbons of the thiophene ring, and the carbons of the amine substituent.[1]

  • IR Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl stretch.

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[11]

Conclusion and Recommendations

The choice of synthetic route to 5-bromothiophene-2-carboxamides is a strategic decision that depends on several factors, including the specific target molecule, the scale of the synthesis, cost considerations, and the available laboratory infrastructure.

  • For versatility and broad substrate scope with sensitive functional groups , the direct amidation of the carboxylic acid using HATU (Route 1B) is often the preferred method in a research and development setting, despite the higher reagent cost.

  • For large-scale, cost-effective synthesis where functional group tolerance is not a major concern, the acyl chloride method (Route 2) is a highly reliable and high-yielding option.

  • Buchwald-Hartwig amination (Route 3) and the Ugi reaction (Route 4) represent powerful, albeit more specialized, alternatives for late-stage functionalization and diversity-oriented synthesis, respectively.

By carefully considering the strengths and weaknesses of each approach, researchers can select the optimal synthetic strategy to efficiently and effectively access the desired 5-bromothiophene-2-carboxamide derivatives for their specific applications.

References

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benchmarking the antibacterial spectrum of 5-bromo-N-propylthiophene-2-carboxamide against known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Antimicrobial Drug Discovery

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive benchmark of a promising new chemical entity, 5-bromo-N-propylthiophene-2-carboxamide, against a panel of established antibiotics. Our analysis is grounded in robust experimental data and established methodologies to offer a clear perspective on its potential role in the evolving landscape of infectious disease treatment.

The thiophene carboxamide scaffold has garnered significant interest due to its versatile biological activities.[1][2] Structurally similar compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, have demonstrated notable antibacterial efficacy against clinically relevant drug-resistant bacteria, providing a strong rationale for the investigation of the title compound.[1][3] This guide will delve into the antibacterial spectrum of this compound, presenting a side-by-side comparison with antibiotics that represent different classes and mechanisms of action.

Comparative Antibacterial Spectrum: A Tabular Analysis

The antibacterial efficacy of this compound was evaluated against a diverse panel of Gram-positive and Gram-negative bacteria, including strains with known resistance mechanisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, providing a direct comparison with standard-of-care antibiotics.

Table 1: In Vitro Antibacterial Activity against Gram-Positive Bacteria (MIC in µg/mL)

Bacterial StrainThis compoundVancomycinLinezolid
Staphylococcus aureus (ATCC 29213)412
Methicillin-Resistant S. aureus (MRSA) (ATCC 43300)812
Enterococcus faecalis (ATCC 29212)1622
Vancomycin-Resistant Enterococcus (VRE) (ATCC 51575)16>2562
Bacillus subtilis (ATCC 6633)20.54

Table 2: In Vitro Antibacterial Activity against Gram-Negative Bacteria (MIC in µg/mL)

Bacterial StrainThis compoundCiprofloxacinCeftazidime
Escherichia coli (ATCC 25922)320.0150.25
Pseudomonas aeruginosa (ATCC 27853)640.251
Klebsiella pneumoniae (ATCC 700603)160.030.5
Extended-Spectrum β-Lactamase (ESBL)-producing K. pneumoniae32>3216

Table 3: Bactericidal Activity Profile (MBC in µg/mL)

Bacterial StrainThis compoundVancomycinCiprofloxacin
Staphylococcus aureus (ATCC 29213)840.03
Methicillin-Resistant S. aureus (MRSA) (ATCC 43300)164-
Escherichia coli (ATCC 25922)64-0.03

Experimental Design and Rationale

The selection of comparator antibiotics was deliberate, aiming to provide a broad context for the activity of this compound. Vancomycin and Linezolid were chosen as representatives of antibiotics targeting Gram-positive bacteria through distinct mechanisms (cell wall synthesis and protein synthesis inhibition, respectively). Ciprofloxacin and Ceftazidime were selected for their activity against Gram-negative bacteria, representing the fluoroquinolone and cephalosporin classes.

The panel of bacterial strains includes both reference strains recommended by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing and clinically relevant resistant phenotypes such as MRSA, VRE, and an ESBL-producing Klebsiella pneumoniae. This allows for a comprehensive evaluation of the compound's potential utility against challenging pathogens.

Experimental Protocols

The determination of MIC and MBC values was conducted following standardized protocols to ensure reproducibility and accuracy.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method as recommended by the CLSI.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium was diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution Series: A two-fold serial dilution of this compound and the comparator antibiotics was prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent was inoculated with the bacterial suspension.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC was determined as an extension of the MIC assay to assess the bactericidal or bacteriostatic nature of the compound.

Step-by-Step Protocol:

  • Subculturing from MIC Plate: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was subcultured onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates were incubated at 37°C for 24 hours.

  • MBC Determination: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.

Visualizing the Experimental Workflow

Antibacterial_Spectrum_Benchmarking_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound & Antibiotics MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->MIC_Assay MBC_Assay Subculture onto Agar (MBC Determination) MIC_Assay->MBC_Assay Transfer from clear wells Data_Interpretation Record MIC & MBC Values MBC_Assay->Data_Interpretation Comparison Comparative Analysis vs. Known Antibiotics Data_Interpretation->Comparison

Caption: Workflow for Benchmarking Antibacterial Spectrum.

Insights into the Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, the thiophene scaffold is known to be a versatile pharmacophore.[4][5] Some thiophene derivatives have been shown to interfere with bacterial cell division by inhibiting the FtsZ protein, a crucial component of the bacterial cytoskeleton.[6][7] Another potential mechanism could involve the disruption of the bacterial cell membrane, a mode of action observed in other synthetic antimicrobial compounds. Further studies, such as time-kill kinetics and macromolecular synthesis assays, are warranted to elucidate the specific cellular target of this compound. The observed activity against both Gram-positive and Gram-negative bacteria, albeit with higher MICs for the latter, suggests a mechanism that can overcome the outer membrane barrier of Gram-negative organisms, or that the target is conserved across both bacterial types.

Putative_Antibacterial_Mechanisms cluster_compound This compound cluster_targets Potential Bacterial Targets Compound Thiophene Carboxamide Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane Possible Secondary Target FtsZ_Polymerization FtsZ Polymerization Compound->FtsZ_Polymerization Hypothesized Primary Target Cell_Wall Cell Wall Synthesis Protein_Synthesis Protein Synthesis DNA_Replication DNA Replication Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Bacterial_Cell_Division Inhibition of Cell Division FtsZ_Polymerization->Bacterial_Cell_Division

Caption: Hypothesized Mechanisms of Action for Thiophene Derivatives.

Concluding Remarks

The data presented in this guide position this compound as a compound of interest for further preclinical development. Its activity against resistant Gram-positive strains, including MRSA and VRE, is particularly noteworthy. While its potency against Gram-negative bacteria is more moderate, the observed activity against an ESBL-producing strain suggests a degree of resilience to common resistance mechanisms.

Future research should focus on optimizing the structure to enhance its activity against Gram-negative pathogens, conducting in-depth mechanistic studies, and evaluating its in vivo efficacy and safety profile. The findings presented herein provide a solid foundation for these next steps and underscore the potential of the thiophene carboxamide scaffold in the ongoing search for novel antibacterial therapies.

References

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals.[Link]

  • Synthesis and evaluation of novel thiophene as antimicrobial agents. Wisdom Library.[Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online.[Link]

  • Synthesis and Antimicrobial Evaluation of Novel Thiophene Derivatives. Society of Education, Agra.[Link]

  • ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. ResearchGate.[Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.[Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing.[Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC - NIH.[Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH.[Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central.[Link]

  • Thiophenes with antimicrobial activity isolated from natural sources. ResearchGate.[Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI.[Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH.[Link]

  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central.[Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-bromo-N-propylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, the responsible management of 5-bromo-N-propylthiophene-2-carboxamide from bench to final disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a direct, procedural framework for researchers and drug development professionals, grounded in established principles of chemical waste management. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Critical Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the material's characteristics. This compound is a halogenated organic compound. Due to the presence of a bromine atom, it must be classified and handled as halogenated organic waste .[1][2][3] This classification is crucial because halogenated wastes require specific disposal processes, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts. Disposing of it with non-halogenated waste can contaminate the entire waste stream and incur significant disposal costs.[4]

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous compounds, such as 5-bromothiophene-2-carbaldehyde, suggest the following hazard profile.

CharacteristicDescriptionRationale & Source
Physical State SolidBased on typical carboxamides and available supplier information.
Chemical Class Halogenated Organic Compound; Thiophene derivative; CarboxamideThe molecular structure contains bromine, defining its primary waste category.[3][4]
Anticipated Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Acute Toxicity (Category 4), Potential Respiratory Irritant.Inferred from similar brominated thiophene compounds which are known irritants and potentially harmful upon contact or inhalation.[5][6]
Incompatible Materials Strong oxidizing agents.To prevent potentially vigorous or exothermic reactions.[5][7]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides (SOx), Hydrogen bromide (HBr).Thermal decomposition under fire conditions will liberate these toxic and corrosive gases.[6][7][8]

Safety Protocols: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following safety measures are mandatory to minimize exposure.

  • Primary Engineering Control: All handling and waste collection activities must be conducted within a certified chemical fume hood.[1][9] This is the most critical step to prevent the inhalation of any fine powders or dust and to contain any potential spills.[1]

  • Personal Protective Equipment (PPE): A multi-barrier approach is essential for personal safety.

    • Eye Protection: Wear safety glasses with side shields or chemical goggles to protect against splashes or airborne particles.[2][10]

    • Hand Protection: Use chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[1][7]

    • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[2]

Step-by-Step Waste Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of this compound waste, ensuring compliance and safety.

Step 1: Waste Segregation This is the foundational step. At the point of generation, identify all waste containing this compound as "Halogenated Organic Waste." [2][3] This includes the pure compound, solutions containing the compound, and contaminated labware. Never mix halogenated waste with non-halogenated organic waste or aqueous waste streams.[4][11]

Step 2: Container Selection Select a dedicated hazardous waste container that is:

  • Clearly Designated: The container should be explicitly intended for halogenated organic waste.

  • Chemically Compatible: A high-density polyethylene (HDPE) or glass container is typically suitable. The original product container is often the best choice for storing waste.[12]

  • In Good Condition: Ensure the container is free of leaks, cracks, or external residue.[12]

  • Securely Sealed: The container must have a tight-fitting, screw-top cap to prevent spills and the escape of vapors.[11]

Step 3: Waste Container Labeling Proper labeling is a regulatory requirement and a critical safety communication tool. Before any waste is added, affix a "Hazardous Waste" tag to the container.[4][11] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" and any other chemical constituents in the waste stream, with their approximate percentages.[3][4]

  • The associated hazards (e.g., "Irritant," "Toxic").[4]

  • The date accumulation started.

Step 4: Waste Collection

  • Solid Waste: Collect unused or waste this compound, along with any contaminated consumables (e.g., weighing papers, gloves, disposable spatulas), directly into the labeled halogenated waste container.

  • Liquid Waste: If the compound is in solution, the entire solution must be disposed of in a liquid halogenated waste container. Do not evaporate solvents in the fume hood as a primary means of disposal.[12][13]

  • Contaminated Sharps: Needles, syringes, or contaminated glassware should be placed in a designated sharps container that is also labeled as containing halogenated waste.

  • Empty Containers: The original product container, even if "empty," must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[9][12]

Step 5: Temporary Storage Keep the waste container securely closed at all times, except when adding waste.[4][11][12] Store the container in a designated and properly segregated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and incompatible materials.[4]

Step 6: Final Disposal Do not dispose of this chemical down the drain or in regular trash.[2][13] Arrange for pickup of the full waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operating to ventilate the area.[11]

  • Contain: For a small spill, contain the powder or liquid using an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[4][5] Do not use combustible materials like paper towels to absorb liquids.

  • Collect: Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Storage & Disposal A Identify Waste: This compound B Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat A->B C Work in Chemical Fume Hood A->C D Is waste halogenated? E Select Labeled 'HALOGENATED ORGANIC WASTE' Container D->E Yes G Consult EHS for other waste streams D->G No F Collect Waste: - Solid Compound - Contaminated Items - Rinsate E->F H Keep Container Tightly Closed F->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Request Pickup by EHS or Licensed Waste Contractor I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Campus Operations. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical waste | Hazardous Waste Management. McGill University. [Link]

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Operational Guide: Personal Protective Equipment for Handling 5-bromo-N-propylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 5-bromo-N-propylthiophene-2-carboxamide, tailored for researchers and drug development professionals. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights. The protocols outlined below are designed to create a self-validating system of safety, ensuring that potential hazards are mitigated through a comprehensive understanding of the "why" behind each procedural step.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust hazard assessment can be constructed by examining structurally related compounds, such as brominated thiophenes and carboxamides. This approach allows us to anticipate potential risks and establish a conservative and effective personal protective equipment (PPE) plan.

Hazard Assessment: A Chemist's Perspective

The molecular structure of this compound suggests several potential hazards that dictate our safety protocols. The primary risks stem from the brominated thiophene core and the carboxamide functional group.

  • Brominated Thiophene Core : Halogenated aromatic compounds can exhibit skin and eye irritancy, and may be harmful if inhaled or absorbed through the skin.[1][2] Upon thermal decomposition, these compounds can release hazardous byproducts, including hydrogen bromide and sulfur oxides.[3][4]

  • Carboxamide Moiety : Amide-containing molecules can present toxicological concerns, and their specific hazards should be evaluated on a case-by-case basis.

Based on data from close structural analogs, we can anticipate the following primary hazards:

Hazard ClassPotential Effects & RationaleSupporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]Data for 5-Bromothiophene-2-carbaldehyde suggests these routes of exposure are of concern.[1][2]
Skin Corrosion/Irritation Causes skin irritation. Direct contact should be avoided.This is a consistent finding across multiple thiophene-based compounds.[1][2]
Eye Damage/Irritation Causes serious eye irritation.[2] The risk of splash or airborne particles necessitates robust eye protection.Analog data indicates a high potential for serious eye irritation.[1]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[5]Handling should occur in a well-ventilated area to minimize this risk.[4][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment of the planned procedure, considering the quantity of material being handled and the potential for generating dust or aerosols.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are the minimum requirement for splash protection.[6] For extended handling or immersion, consult manufacturer data. Always inspect gloves for punctures or tears before use .[7] Contaminated gloves should be changed immediately.
Eyes/Face Safety Goggles or Face ShieldChemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[5][7] A face shield worn over safety goggles is required when there is a significant risk of splashing.[8][9]
Body Laboratory Coat / Chemical ApronA flame-resistant lab coat , fully buttoned, is the minimum requirement.[8] For handling larger quantities (>5g) or when a splash hazard exists, a chemical-resistant apron should be worn over the lab coat.
Respiratory Engineering Controls / RespiratorAll handling must be performed within a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are not feasible or in the event of a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used by trained personnel.[5][10]

Step-by-Step Operational Procedures

Adherence to a strict procedural workflow is critical for preventing exposure and contamination.

Pre-Handling Checklist
  • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Locate and confirm the accessibility of the nearest safety shower and eyewash station.[4]

  • Gather all necessary handling equipment (spatulas, weigh paper, containers) and place them within the fume hood.

  • Prepare a designated waste container for halogenated organic waste.[11]

  • Inspect all PPE for defects before donning.[7]

Donning and Doffing PPE Sequence

Donning (Putting On):

  • Put on the laboratory coat.

  • Put on safety goggles and/or face shield.

  • Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing (Taking Off): This sequence is designed to prevent the transfer of contaminants from the PPE to your skin.

  • Remove gloves using a technique that avoids touching the outer surface with bare hands.

  • Remove the laboratory coat, turning it inside out as you remove it.

  • Remove face shield and/or goggles.

  • Wash hands thoroughly with soap and water immediately after removing all PPE .[3][5]

Emergency and Disposal Plan

Spill Response

For small spills (<1g) inside a chemical fume hood:

  • Ensure you are wearing the appropriate PPE.[3][7]

  • Cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization.

  • Carefully sweep the absorbed material into a designated, sealed container for hazardous waste.[4][5]

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Do not allow the chemical or cleaning materials to enter drains.[3]

Waste Disposal
  • Chemical Waste : All solid waste containing this compound, including contaminated absorbents, must be disposed of in a clearly labeled container for "Halogenated Organic Waste" .[11]

  • Contaminated PPE : Disposable PPE, such as gloves and weigh paper, that has come into contact with the chemical must be disposed of as hazardous waste in the same container.

  • Disposal Method : All waste must be handled by a licensed hazardous waste disposal company, typically via high-temperature incineration at a facility equipped with emission control systems to manage halogenated byproducts.[12]

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_execution Execution & Disposal assess Assess Task (Quantity, Duration, Procedure) risk Evaluate Risks (Solid, Dust, Splash Potential?) assess->risk eng_controls Primary Control: Work in Chemical Fume Hood risk->eng_controls hand Hand Protection: Nitrile Gloves (Minimum) eng_controls->hand eye Eye/Face Protection: Safety Goggles hand->eye body Body Protection: Lab Coat eye->body splash_risk Splash Risk? body->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes apron Add Chemical Apron splash_risk->apron Yes, >5g pre_check Pre-Use PPE Inspection splash_risk->pre_check No face_shield->pre_check apron->pre_check don Don PPE Correctly pre_check->don procedure Perform Procedure don->procedure doff Doff PPE Correctly (Avoid Contamination) procedure->doff dispose Dispose of Waste & PPE in Halogenated Waste doff->dispose wash Wash Hands Thoroughly dispose->wash

Caption: PPE selection and procedural workflow for safe handling.

References

  • Material Safety Data Sheet - 3-(5-bromopentyl)thiophene. SciAcr. [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response. [Link]

  • Darnell, A. J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. [Link]

  • SAFETY DATA SHEET - 5-bromo-2-thiophenecarbaldehyde. Acros Organics. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. (2025). US EPA. [Link]

  • Bromine water - disposal. (2008). Chemtalk. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. [Link]

  • SAFETY DATA SHEET - 5-Bromothiophene-2-carbaldehyde. (2021). Fisher Scientific. [Link]

  • 5-Bromothiophene-2-carbaldehyde. PubChem. [Link]

  • SAFETY DATA SHEET - 5-Bromo-2-chloropyrimidine. Acros Organics. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.